o-Tolyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORBZSQRUXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060201 | |
| Record name | Acetic acid, 2-methylphenyl ester | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.046-1.053 | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
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CAS No. |
533-18-6, 1333-46-6 | |
| Record name | 2-Methylphenyl acetate | |
| Source | CAS Common Chemistry | |
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| Record name | o-Cresyl acetate | |
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| Record name | 4-Cresyl acetate | |
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| Record name | o-Tolyl acetate | |
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| Record name | o-Tolyl acetate | |
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| Record name | Acetic acid, methylphenyl ester | |
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| Record name | Acetic acid, 2-methylphenyl ester | |
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| Record name | Acetic acid, 2-methylphenyl ester | |
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| Record name | o-tolyl acetate | |
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| Record name | Tolyl acetate | |
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| Record name | O-CRESYL ACETATE | |
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| Record name | o-Tolyl acetate | |
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Foundational & Exploratory
Ortho-Tolyl Acetate: A Comprehensive Physicochemical Profile for the Research Scientist
Introduction
Ortho-tolyl acetate, systematically known as 2-methylphenyl acetate, is an aromatic ester with significant applications in fragrance, flavoring, and as an intermediate in chemical synthesis.[1] Its distinct organoleptic properties, described as a sweet, fruity, and medicinal odor, make it a valuable component in various consumer products.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of o-tolyl acetate, offering researchers, scientists, and drug development professionals a reliable resource for its characterization and application. The protocols outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.
Molecular Structure and Core Properties
The molecular structure of o-tolyl acetate, with the chemical formula C9H10O2, consists of an acetate group bonded to the oxygen atom of an o-cresol molecule.[1][2] This arrangement results in a molecular weight of approximately 150.17 g/mol .[1][2] The ortho-position of the methyl group on the benzene ring relative to the acetate group is a key determinant of its chemical and physical behavior.
Figure 1: Molecular structure of o-tolyl acetate.
A summary of the key physicochemical properties of o-tolyl acetate is provided below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C9H10O2 | [2][3] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~208 °C | [1][2] |
| Density | ~1.05 g/cm³ | [1] |
| Refractive Index | ~1.500 | [1] |
| Flash Point | 84 °C | |
| Water Solubility | Very slightly soluble/Insoluble | [1] |
Spectroscopic Profile
The structural elucidation and purity assessment of o-tolyl acetate are reliably achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of o-tolyl acetate provides a characteristic fingerprint of its functional groups. Key absorptions are expected for the carbonyl (C=O) stretch of the ester, the C-O stretches, and the aromatic C-H and C=C vibrations. The NIST WebBook provides a reference IR spectrum for detailed comparison.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise arrangement of atoms. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl protons of the tolyl group, and the acetyl methyl protons. ChemicalBook provides access to ¹H NMR spectral data for o-tolyl acetate.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of o-tolyl acetate is available in the NIST WebBook, which is crucial for confirming the molecular ion peak and analyzing fragmentation for structural verification.[4]
Experimental Protocols for Physicochemical Analysis
The following sections detail standardized methodologies for the characterization of o-tolyl acetate, emphasizing the rationale behind experimental choices to ensure data integrity.
Protocol 1: Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a cornerstone technique for determining the purity of volatile compounds like o-tolyl acetate.
Methodology:
-
Instrument and Column Selection: Employ a GC system equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for resolving o-tolyl acetate from potential impurities.
-
Sample Preparation: Prepare a dilute solution of o-tolyl acetate (e.g., 1% v/v) in a high-purity solvent such as acetone or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a major peak for o-tolyl acetate, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.
Causality in Experimental Choices: The temperature program is designed to ensure the efficient separation of o-tolyl acetate from both more volatile and less volatile impurities. The choice of a non-polar column is based on the principle of "like dissolves like," where the primarily non-polar analyte interacts favorably with the stationary phase.
Figure 2: Workflow for GC purity analysis of o-tolyl acetate.
Protocol 2: Determination of Refractive Index
The refractive index is a sensitive measure of a substance's purity and composition.
Methodology:
-
Instrument Calibration: Calibrate a refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of o-tolyl acetate to the prism of the refractometer.
-
Measurement: Allow the sample to equilibrate to the instrument's temperature (typically 20 °C). View the scale through the eyepiece and adjust until the dividing line is sharp. Record the refractive index.
-
Validation: Compare the measured value to the literature value (approximately 1.500). Deviations can indicate the presence of impurities.
Solubility Characteristics
The solubility of o-tolyl acetate is a critical parameter for its use in formulations and as a reaction solvent. It is generally soluble in organic solvents and has very low solubility in water.[1]
| Solvent | Solubility | Rationale |
| Water | Very slightly soluble | The non-polar aromatic ring and ester group limit its miscibility with the highly polar water.[1] |
| Ethanol | Soluble | The molecule can engage in dipole-dipole interactions with ethanol. |
| Diethyl Ether | Soluble | The non-polar nature of both the solute and solvent promotes dissolution. |
| Acetone | Soluble | Acetone's polarity is intermediate, allowing it to effectively solvate o-tolyl acetate. |
Safety and Handling
O-tolyl acetate is a combustible liquid and should be handled with appropriate care.[3][6]
Core Safety Precautions:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][6]
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of o-tolyl acetate, supported by established experimental protocols for their verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes. The provided data and workflows serve as a foundational resource for the effective and safe utilization of o-tolyl acetate in a variety of research and development applications.
References
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O-Tolyl Acetate 98.0%(GC). PureSynth. Available from: [Link]
-
o-Cresyl acetate | C9H10O2. PubChem. Available from: [Link]
-
O-TOLYL ACETATE 533-18-6 wiki. Mol-Instincts. Available from: [Link]
-
P-tolyl acetate (CAS N° 140-39-6). ScenTree. Available from: [Link]
-
ortho-cresyl acetate, 533-18-6. The Good Scents Company. Available from: [Link]
-
O-tolyl acetate (C9H10O2). PubChemLite. Available from: [Link]
-
o-Tolyl acetate (N-12698). Chem Service - AnalytiChem. Available from: [Link]
-
Acetic acid, 2-methylphenyl ester. NIST WebBook. Available from: [Link]
-
p-Tolyl acetate - 140-39-6. ChemSynthesis. Available from: [Link]
Sources
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- 2. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. Acetic acid, 2-methylphenyl ester [webbook.nist.gov]
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- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of o-Tolyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of o-tolyl acetate. As a key structural motif in various chemical contexts, a thorough understanding of its conformational preferences is paramount for predicting its physicochemical properties, reactivity, and interactions in complex molecular systems. This document delineates the interplay of steric and electronic effects governed by the ortho-methyl and acetyl groups, which dictate the molecule's three-dimensional architecture. We present a detailed analysis of the stable conformers, the rotational energy barriers interconverting them, and the methodologies employed for their characterization. This guide integrates theoretical insights with practical experimental and computational protocols, offering a robust framework for researchers engaged in molecular design and analysis.
Introduction: The Significance of Conformational Analysis in Molecular Science
The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy changes associated with rotations about single bonds, is a cornerstone of modern chemistry and drug development. For flexible molecules like o-tolyl acetate, multiple conformations can coexist in equilibrium, and their relative populations can significantly influence spectroscopic properties, reaction kinetics, and biological activity.
o-Tolyl acetate, also known as acetic acid o-cresyl ester, is an aromatic ester with the molecular formula C9H10O2. Its structure, featuring a methyl group ortho to the acetate functionality on a benzene ring, introduces fascinating stereochemical considerations that are the central focus of this guide. The proximity of the ortho-methyl group to the ester linkage creates a sterically hindered environment that profoundly influences the orientation of the acetyl group relative to the aromatic ring. Understanding these conformational preferences is crucial for applications ranging from flavor and fragrance chemistry to its use as a building block in organic synthesis.
This guide will delve into the nuanced conformational landscape of o-tolyl acetate, providing both the theoretical underpinnings and the practical methodologies for its elucidation.
Molecular Structure and Key Torsional Angles
The core of o-tolyl acetate's conformational flexibility lies in the rotation around two key single bonds, as depicted in Figure 1.
Figure 1: Key Rotational Dihedral Angles in o-Tolyl Acetate
Caption: Key dihedral angles governing the conformation of o-tolyl acetate.
-
τ1 (C6-C1-O1-C7): This dihedral angle describes the rotation of the entire acetate group relative to the plane of the phenyl ring. The steric hindrance imposed by the ortho-methyl group is a primary determinant of the preferred value of τ1.
-
τ2 (C1-O1-C7=O2): This dihedral angle defines the orientation of the carbonyl group within the ester functionality. For most esters, there is a strong preference for a planar arrangement (τ2 ≈ 0° or 180°) to maximize resonance stabilization between the lone pair of the ether oxygen and the π-system of the carbonyl group.
Conformational Landscape of o-Tolyl Acetate
The conformational analysis of o-tolyl acetate is best understood by considering the interplay of steric and electronic effects that govern the rotational energy profile around the C(aryl)-O bond (τ1).
Influence of the Ortho-Methyl Group
The presence of the methyl group at the ortho position introduces significant steric repulsion with the acetyl group. This steric clash prevents the acetate group from being coplanar with the phenyl ring (i.e., τ1 ≠ 0° or 180°). Instead, the molecule is expected to adopt a non-planar conformation to alleviate this steric strain. This is a key difference compared to its unsubstituted counterpart, phenyl acetate, where the acetyl group is tilted out of the phenyl ring plane by approximately 70°.
Electronic Effects
Electronic effects also play a crucial role in determining the conformational preferences of aromatic esters. The delocalization of the lone pair of electrons on the ether oxygen into the antibonding orbital of the carbonyl group (nO → π*C=O) favors a planar arrangement of the ester group (Z-conformer, τ2 ≈ 0°). This electronic stabilization is in competition with the steric hindrance from the ortho-substituent.
Predicted Stable Conformers
Based on these competing effects, the potential energy surface of o-tolyl acetate is predicted to have two pairs of enantiomeric global minima corresponding to non-planar conformations. The acetate group will be twisted out of the plane of the phenyl ring to an angle that optimally balances the steric repulsion from the ortho-methyl group and the electronic stabilization of the ester group. The barrier to rotation around the C(aryl)-O bond will be influenced by the magnitude of these opposing forces.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is employed to comprehensively characterize the conformational landscape of o-tolyl acetate.
Experimental Approach: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the rates of conformational exchange and determining the energy barriers between different conformers.
-
Sample Preparation: A solution of o-tolyl acetate is prepared in a suitable deuterated solvent (e.g., deuterated toluene or deuterated dichloromethane) in a standard NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Low-Temperature Spectra Acquisition: The ¹H NMR spectrum is recorded at a low temperature where the conformational exchange is slow on the NMR timescale. At this temperature, distinct signals for the different conformers may be observed.
-
Variable-Temperature Spectra Acquisition: A series of ¹H NMR spectra are recorded at increasing temperatures. As the temperature rises, the rate of conformational exchange increases, leading to broadening of the signals corresponding to the exchanging sites.
-
Coalescence Temperature Determination: The temperature at which the distinct signals for the different conformers merge into a single broad peak is the coalescence temperature (Tc).
-
High-Temperature Spectra Acquisition: The spectrum is recorded at a temperature well above Tc, where the conformational exchange is fast on the NMR timescale, resulting in a single, sharp, averaged signal.
-
Data Analysis and Barrier Calculation: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature using the Eyring equation.
Figure 2: Workflow for Dynamic NMR Spectroscopy
An In-depth Technical Guide to the Thermodynamic Stability of o-Tolyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Stability in Pharmaceutical Sciences
In the landscape of pharmaceutical development and manufacturing, the chemical stability of every constituent within a formulation is of paramount importance. It is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final drug product. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the thermodynamic stability of o-tolyl acetate, a molecule that finds application as a flavoring agent and may be present in various pharmaceutical formulations.[1] Understanding its degradation pathways and the influence of the surrounding solvent matrix is crucial for ensuring product integrity. This document moves beyond a simple recitation of facts to explain the underlying principles governing the stability of this phenolic ester, thereby empowering researchers to design robust formulations and predictive stability studies.
Physicochemical Profile of o-Tolyl Acetate
o-Tolyl acetate, also known as acetic acid o-cresyl ester, is a colorless liquid with a characteristic fruity, medicinal odor.[1] It is practically insoluble in cold water but soluble in organic solvents and oils.[1] This solubility profile is a key determinant of its behavior in non-aqueous and mixed-solvent systems, which are common in liquid-based pharmaceutical formulations.
Table 1: Key Physicochemical Properties of o-Tolyl Acetate
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.18 g/mol | [2][3] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 208 °C | [1] |
| Solubility | Insoluble in cold water; soluble in organic solvents | [1] |
| Refractive Index | ~1.50 | [2] |
| Specific Gravity | ~1.05 | [2] |
Primary Degradation Pathways of o-Tolyl Acetate
The thermodynamic stability of an ester like o-tolyl acetate is primarily challenged by two main degradation pathways: hydrolysis and transesterification. These reactions lead to the formation of impurities that can alter the physicochemical properties, organoleptic qualities, and potentially the safety profile of a product.
Hydrolysis: The Ubiquitous Threat
Hydrolysis is the cleavage of the ester bond by reaction with water, yielding o-cresol and acetic acid. While o-tolyl acetate is sparingly soluble in water, the presence of even trace amounts of water in organic solvents can be sufficient to initiate this degradation, especially under forcing conditions of temperature and pH (acidic or basic catalysis).
Figure 1: Hydrolysis of o-Tolyl Acetate
Caption: Acid or base-catalyzed transesterification of o-tolyl acetate.
The equilibrium of this reaction can be shifted by the concentration of the reacting alcohol. For instance, in a formulation with a high concentration of ethanol, the formation of ethyl acetate and o-cresol would be favored.
The Critical Role of the Solvent Environment
The choice of organic solvent is a critical determinant of the stability of o-tolyl acetate. Solvents can influence reaction rates through their polarity, proticity, and their ability to solvate reactants and transition states.
Solvent Polarity and Its Impact
Solvent polarity is a measure of its ability to solvate polar molecules. It is often quantified by the dielectric constant.
-
Polar Solvents (Protic and Aprotic): Polar solvents can stabilize the polar transition states of both hydrolysis and transesterification, potentially accelerating these reactions compared to nonpolar solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They can participate directly in solvolysis reactions (a specific type of hydrolysis or alcoholysis where the solvent is the nucleophile).
-
Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They can, however, solvate cations effectively. In these solvents, the rate of hydrolysis would be highly dependent on the water content.
-
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating polar species. Consequently, degradation reactions involving polar transition states, such as hydrolysis and transesterification, are generally slower in nonpolar solvents.
Table 2: Properties of Common Organic Solvents and Their Potential Impact on o-Tolyl Acetate Stability
| Solvent | Type | Dielectric Constant (approx.) | Potential Impact on Stability |
| Methanol | Polar Protic | 32.7 | Can act as a nucleophile in transesterification; high water miscibility can facilitate hydrolysis. |
| Ethanol | Polar Protic | 24.5 | Similar to methanol, can lead to transesterification to form ethyl acetate. |
| Isopropanol | Polar Protic | 19.9 | Can undergo transesterification, though potentially at a slower rate than methanol or ethanol due to steric hindrance. |
| Acetonitrile | Polar Aprotic | 37.5 | Stability will be highly sensitive to water content, which can drive hydrolysis. |
| Acetone | Polar Aprotic | 20.7 | Similar to acetonitrile, water content is a critical factor. |
| Dichloromethane | Nonpolar | 9.1 | Generally expected to provide better stability against hydrolysis and transesterification compared to polar solvents, assuming low water content. |
| Toluene | Nonpolar | 2.4 | Expected to offer good stability due to its low polarity and inability to participate in degradation reactions. |
| Hexane | Nonpolar | 1.9 | Similar to toluene, expected to provide a stable environment for o-tolyl acetate. |
Experimental Design for Stability Assessment: A Practical Guide
A robust understanding of the stability of o-tolyl acetate in a given organic solvent requires a systematic experimental approach. This involves conducting forced degradation studies to identify potential degradation products and developing a stability-indicating analytical method to quantify the parent compound and its degradants over time.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to generate potential degradation products for analytical method development. [4][5]The conditions should be selected to achieve a target degradation of 5-20%. [2][6] Figure 3: Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
Protocol 1: Forced Degradation of o-Tolyl Acetate in an Organic Solvent
-
Preparation of Stock Solution: Prepare a stock solution of o-tolyl acetate in the organic solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add a small volume of an acidic solution (e.g., 0.1 M HCl in the same organic solvent, if miscible, or a concentrated aqueous solution to achieve the desired final concentration). Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add a basic solution (e.g., 0.1 M NaOH). Incubate under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Treat an aliquot with an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature or slightly elevated temperature.
-
Thermal Degradation: Subject an aliquot of the stock solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose an aliquot to light stress according to ICH Q1B guidelines (e.g., exposure to a combination of UV and visible light).
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC/UPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or substance of interest due to degradation and separate it from its degradation products. [7][8]High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV and/or Mass Spectrometric (MS) detection is the technique of choice for this purpose. [9][10] Figure 4: Key Steps in Stability-Indicating Method Development
Caption: A streamlined workflow for developing a stability-indicating HPLC/UPLC method.
Protocol 2: Stability-Indicating UPLC Method for o-Tolyl Acetate
This protocol is a starting point and should be optimized for the specific application.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole). [7][11]* Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point. [12][13]* Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic (acetonitrile) concentration will likely be required to separate the relatively nonpolar o-tolyl acetate from its more polar degradation products (o-cresol and acetic acid). A starting point could be a linear gradient from 10% B to 90% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Detection:
-
PDA: Monitor at a wavelength where o-tolyl acetate and its expected degradation products have significant absorbance (e.g., around 270 nm).
-
MS: Use electrospray ionization (ESI) in both positive and negative ion modes to aid in the identification of degradation products.
-
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion: A Framework for Ensuring the Stability of o-Tolyl Acetate
This guide has provided a comprehensive overview of the factors influencing the thermodynamic stability of o-tolyl acetate in organic solvents. The primary degradation pathways are hydrolysis and transesterification, the rates of which are highly dependent on the properties of the solvent, particularly its polarity and proticity, as well as the presence of catalysts and elevated temperatures.
For researchers and drug development professionals, a thorough understanding of these principles is essential. It enables the rational selection of solvents and excipients to create a stable formulation environment. Furthermore, the implementation of systematic forced degradation studies coupled with the development of a robust, stability-indicating analytical method provides the necessary tools to predict and ensure the long-term stability and quality of any product containing o-tolyl acetate. By adhering to these scientific principles and experimental methodologies, the integrity of the final product can be confidently assured.
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Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
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Stability indicating RP-HPLC method development and validation for simultaneous estimation of aspirin and isosorbide mononitrate. (n.d.). The Pharma Innovation. Retrieved from [Link]
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Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. (2021, March 13). PMC. Retrieved from [Link]
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Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. (2016, February 16). ACS Figshare. Retrieved from [Link]
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Kinetic Study of the Formation of Isopropyl Alcohol by Transesterification of Isopropyl Acetate with Methanol in the Presence of Heterogeneous Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. (2019, November 27). Food and Chemical Toxicology. Retrieved from [Link]
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Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pe. (2021, July 2). Repositorio CIATEJ. Retrieved from [Link]
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Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
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Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Swarthmore College. Retrieved from [Link]
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The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
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Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
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Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN. Retrieved from [Link]
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Solvent Polarity Effects on Phenolic Fingerprint and Biological Activities, Using Three Different Extractions Formulation for Ex. (2024, July 10). Preprints.org. Retrieved from [Link]
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Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved from [Link]
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Determination of adsorption and kinetic parameters for methyl acetate esterification and hydrolysis reaction catalyzed by Amberlyst 15. (n.d.). ScienceDirect. Retrieved from [Link]
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Experiment 1 - Kinetics Study of The Hydrolysis of Methyl Acetate by Acid-Base Titration. (n.d.). StuDocu. Retrieved from [Link]
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Kinetic Study of the Formation of Isopropyl Alcohol by Transesterification of Isopropyl Acetate with Methanol in the Presence of Heterogeneous Catalyst. (n.d.). AVESİS. Retrieved from [Link]
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Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. (n.d.). ResearchGate. Retrieved from [Link]
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Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. (n.d.). PMC. Retrieved from [Link]
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Change in the rate constants of the solvolysis reaction of 1-adamantyl.... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. (n.d.). ResearchGate. Retrieved from [Link]
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Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. (2021, October 31). MDPI. Retrieved from [Link]
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Reaction mechanisms Part (iii) Polar reactions. (2009, June 2). Unilag. Retrieved from [Link]
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8.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]
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Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. (n.d.). PMC. Retrieved from [Link]
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Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. (n.d.). Longdom Publishing. Retrieved from [Link]
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Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. (2018, February 6). NIH. Retrieved from [Link]
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Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. (n.d.). SciELO. Retrieved from [Link]
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o-tolyl acetate toxicity and handling precautions for laboratories
An In-Depth Technical Guide to the Toxicity and Safe Laboratory Handling of o-Tolyl Acetate
Section 1: Executive Summary & Physicochemical Profile
o-Tolyl acetate (CAS 533-18-6), also known as acetic acid o-tolyl ester or o-cresyl acetate, is an aromatic ester utilized in various industrial applications, including as a flavoring agent and a component in fragrances.[1][2][3] While some regulatory classifications do not list it as a hazardous substance, a deeper analysis of its metabolic pathway and physical properties reveals potential risks that necessitate rigorous handling precautions in a laboratory setting.[4] This guide provides a comprehensive overview of its toxicological profile, grounded in its metabolic fate, and establishes detailed protocols for its safe handling, storage, and emergency management to protect researchers, scientists, and drug development professionals. The primary hazard consideration stems not from the parent compound itself, but from its in-vivo hydrolysis product, o-cresol, and its combustible nature.[5][6]
Physicochemical Data for Laboratory Use
A clear understanding of a compound's physical properties is the foundation of a robust safety assessment. The key characteristics of o-tolyl acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 533-18-6 | [1][5][7] |
| Molecular Formula | C9H10O2 | [1][7] |
| Molecular Weight | 150.18 g/mol | [7][8] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Odor | Fruity, medicinal, becoming sweet/floral on dilution | [1][2] |
| Boiling Point | ~208 °C | [5] |
| Flash Point | ~84 °C (Combustible Liquid) | [5] |
| Density | ~1.05 g/cm³ at 20°C | [5] |
| Solubility | Insoluble or very slightly soluble in water; Soluble in organic solvents and oils | [1][2][5] |
Section 2: The Toxicological Narrative: From Exposure to Effect
The toxicological potential of o-tolyl acetate is best understood not by examining the ester in isolation, but by tracing its metabolic journey within the body. The mechanism of action is intrinsically linked to its biotransformation.[6][9]
Absorption and Metabolism: The Hydrolysis Pathway
Upon absorption, whether through ingestion, inhalation, or dermal contact, o-tolyl acetate is expected to be rapidly metabolized. The primary metabolic route is hydrolysis, catalyzed by esterase enzymes present in the blood and various tissues.[6][10] This reaction cleaves the ester bond, yielding two principal metabolites: o-cresol and acetic acid .[6]
While acetic acid is a common endogenous compound readily handled by the body, o-cresol is a phenolic compound with its own distinct toxicological profile, which becomes the primary driver of o-tolyl acetate's systemic effects.
Primary Toxicological Concerns: A Metabolite-Driven Profile
The risk assessment for o-tolyl acetate is, therefore, largely a risk assessment of o-cresol. This explains the discrepancy in safety data sheets, where the parent compound may be listed as non-hazardous, yet prudent handling is still required.[4] The potential health effects are:
-
Skin and Eye Irritation: Phenolic compounds like cresols are known irritants. Prolonged or repeated skin contact may lead to dermatitis. Direct eye contact can cause irritation.[11][12]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[13]
-
Systemic Toxicity (Oral): While data for the ortho-isomer is limited, the related p-tolyl acetate has an oral LD50 in rats of 1,900 mg/kg, classifying it as harmful if swallowed.[14] Systemic effects following significant exposure are anticipated to mirror those of cresol poisoning, which can include effects on the central nervous system, liver, and kidneys.
It is crucial to note that while the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "no safety concern at current levels of intake when used as a flavouring agent," these levels are orders of magnitude lower than potential exposures in a laboratory setting.[15]
Summary of Toxicological Data
Quantitative toxicity data for o-tolyl acetate is sparse. The table below includes data for the closely related p-tolyl acetate, which serves as a valuable surrogate for risk assessment, particularly as it metabolizes to p-cresol, a structural isomer of o-cresol.
| Endpoint | Substance | Value | Species | Source(s) |
| Acute Oral Toxicity (LD50) | p-Tolyl Acetate | 1900 mg/kg | Rat | [14] |
| Repeated Dose Toxicity (NOAEL) | p-Tolyl Acetate | 50 mg/kg/day | (Read-across from p-cresol) | [6] |
| Developmental Toxicity (NOAEL) | p-Tolyl Acetate | 100 mg/kg/day | (Read-across from p-cresol) | [6] |
| Genotoxicity | p-Tolyl Acetate | Not expected to be genotoxic | In vitro assays | [6] |
Section 3: Risk Mitigation and Laboratory Handling Protocols
A proactive approach to safety, based on the principles of the hierarchy of controls, is essential for minimizing risk when working with o-tolyl acetate.
The Hierarchy of Controls
-
Engineering Controls: The most effective control measure is to handle the substance in a way that minimizes exposure. Always handle o-tolyl acetate inside a certified chemical fume hood to control vapor inhalation.[4][11] Ensure that a safety shower and eyewash station are readily accessible.[11]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
-
Personal Protective Equipment (PPE): Use PPE as the final barrier to exposure. Details are provided in section 3.3.
Standard Operating Procedure (SOP) for Routine Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals. Verify the location and functionality of the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE as detailed in Table 3.
-
Dispensing: Conduct all transfers of o-tolyl acetate within the fume hood. Use a pipette or other appropriate dispensing tool to avoid splashes. Keep the primary container tightly closed when not in use.[4]
-
Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[16] Wash hands and forearms thoroughly with soap and water.[4]
Personal Protective Equipment (PPE): A Last Line of Defense
The appropriate PPE provides a critical barrier against accidental exposure.
| Body Part | PPE Specification | Rationale | Source(s) |
| Hands | Nitrile or other chemically resistant gloves. | Prevents dermal absorption and irritation. Gloves must be inspected before use. | [11][16] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and vapors. | [11][16] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. | [11][16] |
| Respiratory | Not typically required with fume hood use. For spills or poor ventilation, a respirator with organic vapor (OV) cartridges may be necessary. | Prevents inhalation of vapors or aerosols. | [16] |
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[4] Keep containers tightly closed to prevent vapor release.[4]
-
Combustibility: As a combustible liquid with a flash point of ~84°C, it must be stored away from heat, sparks, open flames, and other ignition sources.[5][12][17]
-
Incompatible Materials: Store separately from strong oxidizing agents.[11]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spill Response Workflow
In the event of a spill, a systematic response is critical.
First Aid Measures
Immediate first aid can reduce the severity of an exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove person to fresh air. If breathing is difficult, seek medical attention. | [4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [18] |
Firefighting Considerations
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish flames.[12]
-
Hazards: The substance is combustible.[5] Vapors are heavier than air and may travel to an ignition source. Containers may rupture when heated. Firefighters should wear self-contained breathing apparatus (SCBA).[16]
Section 5: Waste Disposal
All waste containing o-tolyl acetate, including contaminated absorbents and PPE, must be treated as chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed and certified hazardous waste disposal company.[4][16] Adhere strictly to all local, state, and national environmental regulations. Do not dispose of down the drain.[16]
Section 6: References
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O-TOLYL ACETATE 533-18-6 wiki. (n.d.). Chemicalbook. Retrieved February 20, 2026.
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O-TOLYL ACETATE | 533-18-6. (2025, December 31). ChemicalBook. Retrieved February 20, 2026.
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SAFETY DATA SHEET - o-Tolyl Acetate. (2024, November 25). TCI Chemicals. Retrieved February 20, 2026.
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Material Safety Data Sheet - O-Tolylacetic acid. (2006, March 24). Cole-Parmer. Retrieved February 20, 2026.
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Safety Data Sheet - m-Tolyl acetate. (n.d.). JPharmachem. Retrieved February 20, 2026.
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o-Tolyl Acetate | CAS 533-18-6. (n.d.). Santa Cruz Biotechnology. Retrieved February 20, 2026.
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O-Tolyl acetate | 533-18-6. (n.d.). Sigma-Aldrich. Retrieved February 20, 2026.
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O-Tolyl Acetate 98.0%(GC). (n.d.). PureSynth. Retrieved February 20, 2026.
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SAFETY DATA SHEET - m-Tolyl Acetate. (2023, April 3). TCI Chemicals. Retrieved February 20, 2026.
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SAFETY DATA SHEET - p-Tolyl Acetate. (2024, November 25). TCI Chemicals. Retrieved February 20, 2026.
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SAFETY DATA SHEET - p-Tolylacetic acid. (2025, December 18). Fisher Scientific. Retrieved February 20, 2026.
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o-Tolyl Acetate | 533-18-6. (n.d.). TCI Chemicals. Retrieved February 20, 2026.
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SAFETY DATA SHEET - n-Octyl acetate. (2025, September 12). MilliporeSigma. Retrieved February 20, 2026.
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o-Tolyl Acetate | 533-18-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved February 20, 2026.
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SAFETY DATA SHEET. (n.d.). Robertet. Retrieved February 20, 2026.
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Chemical Substance - o-Tolyl acetate. (2025, October 29). Government of Canada. Retrieved February 20, 2026.
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Material Safety Data Sheet - M-Tolyl Acetate. (2005, October 3). Cole-Parmer. Retrieved February 20, 2026.
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SAFETY DATA SHEET. (2026, February 3). PPG. Retrieved February 20, 2026.
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Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved February 20, 2026.
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Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved February 20, 2026.
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o-Cresyl acetate | C9H10O2 | CID 10778. (n.d.). PubChem - NIH. Retrieved February 20, 2026.
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Methyl 2-(o-tolyl)acetate | 40851-62-5. (n.d.). Sigma-Aldrich. Retrieved February 20, 2026.
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The Solubility Profile of o-Tolyl Acetate: A Technical Guide to Understanding its Behavior in Polar and Non-Polar Solvents
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility profile of o-tolyl acetate, a key aroma chemical and industrial solvent. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple qualitative descriptions of solubility to provide a theoretically grounded and practically applicable understanding of o-tolyl acetate's behavior in a diverse range of polar and non-polar solvents. By leveraging Hansen Solubility Parameters (HSP), this guide offers a predictive framework for formulation development, reaction optimization, and purification strategies involving this versatile ester. A detailed experimental protocol for solubility determination is also presented, ensuring a self-validating system for empirical verification.
Introduction: The Significance of o-Tolyl Acetate and its Solubility
o-Tolyl acetate (also known as o-cresyl acetate) is an aromatic ester recognized for its characteristic sweet, fruity, and slightly medicinal aroma.[1] This property has led to its widespread use as a fragrance and flavoring agent.[1] Beyond its sensory applications, its chemical structure and moderate polarity make it a subject of interest as a solvent and an intermediate in organic synthesis.
Understanding the solubility of o-tolyl acetate is paramount for its effective application. In drug development, for instance, excipient-drug compatibility and the formulation of stable solutions are critically dependent on solubility. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and the ease of product purification. This guide, therefore, aims to provide a detailed and predictive understanding of o-tolyl acetate's solubility, empowering researchers to make informed decisions in their work.
Theoretical Framework: Unveiling Solubility through Hansen Solubility Parameters (HSP)
The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To move towards a more quantitative and predictive model, we turn to the Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from London dispersion forces, which are present in all molecules.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters. The principle of HSP is that substances with similar (δD, δP, δH) values are more likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for o-Tolyl Acetate
Table 1: Estimated Hansen Solubility Parameters for o-Tolyl Acetate
| Parameter | Value (MPa½) | Description |
| δD | 18.2 | Dispersion Component |
| δP | 5.5 | Polar Component |
| δH | 6.8 | Hydrogen Bonding Component |
Solubility Profile of o-Tolyl Acetate: A Predictive Analysis
Utilizing the estimated Hansen Solubility Parameters for o-tolyl acetate, we can predict its relative solubility in a wide array of solvents. The following sections and tables provide a detailed analysis of its expected behavior in both non-polar and polar solvent systems. It is important to note that these are theoretical predictions and should be confirmed experimentally for critical applications.
Solubility in Non-Polar Solvents
Non-polar solvents are characterized by low δP and δH values. Given o-tolyl acetate's significant dispersion component (δD) and moderate polar and hydrogen bonding components, it is expected to exhibit good solubility in many non-polar solvents, particularly those with some aromatic character or moderate dispersion forces.
Table 2: Predicted Solubility of o-Tolyl Acetate in Common Non-Polar Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | High |
| Benzene | 18.4 | 0.0 | 2.0 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | High |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | Moderate |
The high predicted solubility in aromatic solvents like toluene and benzene is attributed to the similar aromatic nature of o-tolyl acetate. The presence of an ester group also contributes to favorable interactions with moderately polar non-polar solvents like diethyl ether and chloroform.
Solubility in Polar Solvents
Polar solvents are distinguished by their higher δP and/or δH values. The solubility of o-tolyl acetate in polar solvents is more nuanced and depends on the balance of its own HSP with those of the solvent.
Table 3: Predicted Solubility of o-Tolyl Acetate in Common Polar Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| Water | 15.5 | 16.0 | 42.3 | Very Low[1][2] |
| Ethanol | 15.8 | 8.8 | 19.4 | High |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate to High |
| Acetone | 15.5 | 10.4 | 7.0 | High |
| Acetic Acid | 14.5 | 8.0 | 13.5 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate |
The very low solubility in water is a result of the large difference in their Hansen Solubility Parameters, particularly the hydrogen bonding component. Water's extensive hydrogen-bonding network is not effectively disrupted by the less polar o-tolyl acetate molecule. Conversely, o-tolyl acetate is predicted to be highly soluble in polar aprotic solvents like acetone and polar protic solvents like ethanol and acetic acid, where the balance of dispersion, polar, and hydrogen bonding forces is more compatible. The quantitative water solubility of o-tolyl acetate has been reported as 1.1 g/L at 25 °C.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To empirically validate the predicted solubility and to obtain precise quantitative data, the shake-flask method is the gold standard. This protocol outlines the steps for determining the equilibrium solubility of o-tolyl acetate in a given solvent.
Materials and Equipment
-
o-Tolyl acetate (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge (optional)
-
Syringe filters (chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of o-tolyl acetate to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of o-tolyl acetate.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Experimental Workflow Diagram
Caption: Shake-Flask Method for Solubility Determination.
Practical Applications and Implications
The solubility profile of o-tolyl acetate has significant implications across various scientific and industrial domains:
-
Drug Development: The data presented can guide the selection of o-tolyl acetate as a potential solvent or co-solvent in liquid formulations of poorly water-soluble active pharmaceutical ingredients (APIs). Its miscibility with a range of excipients can be predicted using the HSP data.
-
Chemical Synthesis: As a reaction medium, the choice of a solvent in which reactants are highly soluble can enhance reaction kinetics. The predicted solubility can aid in selecting appropriate solvents for reactions involving o-tolyl acetate or for its purification through crystallization or extraction.
-
Material Science: The compatibility of o-tolyl acetate with polymers and other materials can be assessed using the presented HSP values, which is crucial for applications such as coatings, adhesives, and cleaning agents.
Conclusion
This technical guide has provided a detailed and theoretically grounded examination of the solubility profile of o-tolyl acetate. By estimating and applying Hansen Solubility Parameters, we have moved beyond qualitative descriptions to a predictive understanding of its behavior in a wide range of polar and non-polar solvents. The tabulated predictions, coupled with a robust experimental protocol for verification, offer a valuable resource for researchers and professionals. A thorough understanding of the solubility of o-tolyl acetate is essential for leveraging its full potential in fragrance, flavor, pharmaceutical, and chemical industries, enabling more efficient and effective formulation and process development.
References
-
PureSynth. (n.d.). O-Tolyl Acetate 98.0%(GC). Retrieved from [Link]
-
LookChem. (n.d.). O-TOLYL ACETATE 533-18-6 wiki. Retrieved from [Link]
Sources
Technical Whitepaper: Advanced Synthesis Pathways of o-Tolyl Acetate
Executive Summary
o-Tolyl acetate (2-methylphenyl acetate) is a critical intermediate in the synthesis of agrochemicals and a high-value aromatic in the flavor and fragrance industry. Its synthesis presents a classic challenge in organic chemistry: balancing the steric hindrance of the ortho-methyl group against the nucleophilicity of the phenolic oxygen.
This technical guide moves beyond basic textbook preparations to evaluate three distinct synthesis pathways:
-
Classical Nucleophilic Substitution: The industrial standard using acetic anhydride.
-
Green Catalytic Acylation: Utilizing solid acids and microwave irradiation to minimize E-factors.
-
Biocatalytic Transesterification: A highly selective, mild-condition route using immobilized lipases.
Each protocol is designed as a self-validating system, incorporating critical process parameters (CPPs) that ensure reproducibility and scalability.
Mechanistic Fundamentals
Understanding the reaction mechanism is the first step toward process optimization. The synthesis of o-tolyl acetate is fundamentally a Nucleophilic Acyl Substitution .
Unlike primary alcohols, phenols are less nucleophilic due to resonance delocalization of the lone pair electrons into the aromatic ring. Furthermore, the methyl group at the ortho position in o-cresol introduces steric strain, retarding the attack on the carbonyl center of the acylating agent.
Pathway Logic
-
Activation: The acylating agent (anhydride or acid chloride) must be sufficiently electrophilic, or the phenol must be deprotonated (phenolate) to increase nucleophilicity.
-
Tetrahedral Intermediate: The rate-determining step is often the formation of the tetrahedral intermediate.
-
Elimination: The leaving group (acetate or chloride) is expelled, reforming the carbonyl bond.
Figure 1: General mechanism of Nucleophilic Acyl Substitution for o-tolyl acetate synthesis.
Pathway A: Classical Chemical Acylation
Best for: Large-scale production, cost-efficiency.
This method utilizes Acetic Anhydride (
Reagents & Setup[2][3][4]
-
Substrate: o-Cresol (1.0 eq)[1]
-
Acyl Donor: Acetic Anhydride (1.2 eq)
-
Catalyst: Pyridine (Catalytic amount) or Sodium Acetate (Base)
-
Solvent: Dichloromethane (DCM) or Solvent-free (Neat)
Optimized Protocol
-
Charge: In a round-bottom flask equipped with a reflux condenser, charge o-cresol.
-
Addition: Add Acetic Anhydride dropwise at room temperature. Note: Exothermic reaction.
-
Catalysis: Add Pyridine (0.1 eq). The mixture will warm up.
-
Reaction: Heat to
for 2–3 hours. -
Validation (In-Process Control): Spot TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the o-cresol spot (
) and appearance of the ester ( ) indicates completion. -
Quench: Pour mixture into ice-cold water to hydrolyze excess anhydride.
-
Workup: Extract with DCM. Wash organic layer with 10% NaOH (Critical Step: Removes unreacted o-cresol via phenolate formation) followed by brine.
-
Purification: Dry over
and concentrate. Distillation yields pure o-tolyl acetate.
Scientific Rationale: The NaOH wash is the critical quality gate. Phenols are acidic (
Pathway B: Green Catalytic Methodologies
Best for: Eco-friendly processing, reducing solvent waste.
Modern synthesis moves away from liquid mineral acids (like
Solid Acid Catalysis (Preyssler Catalyst)
Research indicates that heteropoly acids (HPAs) like the Preyssler catalyst
-
Protocol: Mix o-cresol and acetic anhydride (1:1.5 ratio) with 1 mol% Preyssler catalyst. Stir at room temperature.
-
Advantage: The catalyst is filtered off and reused.[2] No liquid acid waste stream.
-
Yield: Reported yields >95% in under 1 hour [1].
Microwave-Assisted Synthesis
Using Methanesulfonic Acid (MSA) as a catalyst under microwave irradiation allows for rapid "Ortho-acylation."[3]
-
Conditions: o-Cresol + Organic Acid + MSA, irradiated at 200–300W.
-
Outcome: Reaction times reduced from hours to minutes (3–4 mins) with high regioselectivity [2].
Pathway C: Biocatalytic Transesterification
Best for: High purity, mild conditions, "Natural" labeling.
Enzymatic synthesis uses Lipases (specifically Candida antarctica Lipase B, CAL-B/Novozym 435) to catalyze transesterification.[4] This pathway avoids harsh acids/bases and operates at ambient temperatures.
The "Irreversible" Strategy
To drive the equilibrium toward the ester, Vinyl Acetate is used as the acyl donor.
-
Mechanism: Vinyl acetate donates the acyl group.[4][5] The leaving group is vinyl alcohol, which immediately tautomerizes to acetaldehyde.
-
Thermodynamics: Since acetaldehyde is volatile and cannot react back to form an ester, the reaction is effectively irreversible.
Protocol
-
System: o-Cresol (100 mM) in n-Hexane or solvent-free.
-
Acyl Donor: Vinyl Acetate (3.0 eq).
-
Catalyst: Novozym 435 (immobilized lipase), 10–20 mg/mL.
-
Incubation: Shake at
, 200 rpm. -
Workup: Filter off the immobilized enzyme (reusable). Evaporate solvent and volatile acetaldehyde.
Figure 2: Lipase-catalyzed transesterification cycle using vinyl acetate as an irreversible acyl donor.[4][1]
Comparative Analysis & Decision Matrix
The choice of method depends on the specific constraints of the project (Cost vs. Purity vs. Sustainability).
| Feature | Classical (Anhydride) | Solid Acid (Green) | Biocatalytic (Lipase) |
| Reagents | Vinyl Acetate + CAL-B | ||
| Conditions | Reflux ( | RT or Microwave | Mild ( |
| Time | 2–4 Hours | 10–60 Minutes | 4–24 Hours |
| Yield | 85–95% | >95% | >99% (Conversion) |
| Purification | Extraction/Distillation | Filtration | Filtration/Evaporation |
| Scalability | High | Medium | Medium (Enzyme cost) |
| Sustainability | Low (Solvents/Waste) | High (Reusable Cat) | High (Biodegradable) |
Decision Logic
Figure 3: Decision matrix for selecting the optimal o-tolyl acetate synthesis pathway.
References
-
Semantic Scholar. "Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly method." Available at: [Link]
-
ResearchGate. "Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst." Available at: [Link]
-
CSIR Central. "Lipase catalysed transesterification of 2-o-benzylglycerol with vinyl acetate: solvent effect." (Contextual reference for Lipase/Vinyl Acetate kinetics). Available at: [Link]
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- 1. CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
Unraveling the Microbial Degradation of o-Tolyl Acetate: A Technical Guide to its Metabolic Pathway and Biodegradation
Introduction
The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a fascinating area of metabolic research. Among these compounds, o-tolyl acetate, an ester of o-cresol and acetic acid, presents a unique metabolic challenge to microorganisms. This technical guide provides an in-depth exploration of the metabolic pathway and biodegradation of o-tolyl acetate, designed for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery, the genetic underpinnings, and the experimental methodologies required to elucidate this catabolic process. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and a narrative grounded in authoritative scientific literature.
The Proposed Metabolic Pathway of o-Tolyl Acetate Degradation
The biodegradation of o-tolyl acetate is hypothesized to be a two-stage process, initiated by the hydrolysis of the ester bond, followed by the degradation of the resulting aromatic and aliphatic components. This pathway is predominantly observed in aerobic bacteria, particularly those from the genus Pseudomonas.
Stage 1: Ester Hydrolysis
The initial and critical step in the catabolism of o-tolyl acetate is the cleavage of the ester linkage to yield o-cresol and acetate. This reaction is catalyzed by a class of enzymes known as arylesterases.
-
Enzyme: Arylesterase (EC 3.1.1.2)[1]
-
Reaction: o-Tolyl Acetate + H₂O → o-Cresol + Acetate
Bacterial arylesterases, particularly from Pseudomonas fluorescens, have demonstrated activity towards phenolic esters like phenyl acetate, suggesting a similar mechanism for o-tolyl acetate.[1][2] These enzymes belong to the α/β hydrolase fold superfamily and utilize a catalytic triad of serine, histidine, and an acidic residue (aspartate or glutamate) for catalysis.[3]
Stage 2: Degradation of Intermediates
The two products of the initial hydrolysis, o-cresol and acetate, are then channeled into central metabolic pathways.
o-Cresol Degradation via the meta-Cleavage Pathway:
The degradation of o-cresol by several Pseudomonas species has been shown to proceed through a meta-cleavage pathway.[4] This pathway involves the following key steps:
-
Hydroxylation: o-Cresol is hydroxylated to 3-methylcatechol by a phenol hydroxylase. This enzyme is often a multicomponent oxygenase.[4]
-
meta-Ring Cleavage: The aromatic ring of 3-methylcatechol is cleaved at the bond adjacent to the two hydroxyl groups by the enzyme catechol 2,3-dioxygenase. This is a crucial step that opens up the aromatic ring.[5]
-
Further Degradation: The resulting ring-fission product, 2-hydroxy-6-oxo-hepta-2,4-dienoate, is further metabolized through a series of enzymatic reactions to yield pyruvate and acetaldehyde, which can then enter the tricarboxylic acid (TCA) cycle.
Acetate Metabolism:
The acetate released from the initial hydrolysis is readily assimilated by bacteria. It is typically converted to acetyl-CoA by acetyl-CoA synthetase.[6] Acetyl-CoA can then enter the TCA cycle for energy production or be utilized in various biosynthetic pathways.[7]
Visualization of the Metabolic Pathway
The following diagram illustrates the proposed metabolic pathway for the biodegradation of o-tolyl acetate.
Sources
- 1. uniprot.org [uniprot.org]
- 2. Structure of an aryl esterase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Esterase from Pseudomonas putida IFO12996 Reveals α/β Hydrolase Folds for d-β-Acetylthioisobutyric Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning of Catechol 2,3-Dioxygenase Gene and Construction of a Stable Genetically Engineered Strain for Degrading Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Upgrading of Acetate into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches | MDPI [mdpi.com]
difference between o-tolyl acetate and m-tolyl acetate properties
An In-depth Technical Guide to the Properties, Differentiation, and Applications of o-Tolyl Acetate and m-Tolyl Acetate
Introduction
In the landscape of aromatic compounds, positional isomers often exhibit subtle yet critical differences in their physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: o-tolyl acetate and m-tolyl acetate, the ortho and meta isomers of cresyl acetate. While sharing the same molecular formula and weight, the variance in the substitution pattern on the phenyl ring—the position of the methyl group relative to the acetate ester—imparts distinct characteristics that dictate their utility in fields ranging from flavor and fragrance to pharmaceutical synthesis.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the core properties, analytical methodologies for differentiation, and specific applications of these two important chemical entities. The insights provided herein are grounded in established scientific literature and technical data to support advanced research and development endeavors.
Part 1: Comparative Physicochemical Properties
The fundamental differences between o-tolyl acetate and m-tolyl acetate begin with their physical and chemical properties. The spatial arrangement of the methyl and acetate groups influences intermolecular forces, which in turn affects boiling points, melting points, density, and solubility. A summary of these key properties is presented below.
| Property | o-Tolyl Acetate | m-Tolyl Acetate | Source(s) |
| Synonyms | Acetic Acid o-Cresyl Ester, 2-Methylphenyl acetate | Acetic Acid m-Cresyl Ester, 3-Methylphenyl acetate, Cresatin | [1][2],[3] |
| CAS Number | 533-18-6 | 122-46-3 | [4], |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | [4],[3] |
| Molecular Weight | 150.18 g/mol | 150.17 g/mol | [5],[3] |
| Appearance | Colorless liquid | Clear, colorless oily liquid | [4],[6][7] |
| Odor | Powerful, fruity, medicinal; sweet floral on dilution | Strong, flowery odor | [8],[6] |
| Boiling Point | 208 °C | 210-213 °C | [5],[7] |
| Melting Point | Not applicable (liquid at standard conditions) | 12 °C | [4],[3][9] |
| Density | ~1.05 g/mL | 1.04 g/mL at 25 °C | [4], |
| Refractive Index | n20/D 1.50 | n20/D 1.501 | [4], |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils | Insoluble or difficult to mix with water; soluble in DMSO, most fixed oils, and propylene glycol | [8],[3][7] |
| Flash Point | 84 °C | 95 °C (closed cup) | ,[10] |
Part 2: Synthesis and Chemical Reactivity
The standard synthesis for both isomers involves the esterification of the corresponding cresol with an acetylating agent.
General Synthesis Protocol: The most common laboratory and industrial synthesis involves the acetylation of either o-cresol or m-cresol with acetic anhydride.[9][11] This reaction can be catalyzed by an acid or, as in some described procedures, facilitated by a base like pyridine which also acts as a solvent.[11]
-
Reactants: The appropriate cresol isomer (o-cresol or m-cresol) and acetic anhydride are the primary reactants.[11]
-
Reaction: The phenolic hydroxyl group of the cresol performs a nucleophilic attack on the carbonyl carbon of the acetic anhydride, leading to the formation of the tolyl acetate ester and acetic acid as a byproduct.
-
Work-up: The reaction mixture is typically poured into water, and the organic product is extracted. The organic layer is then washed with solutions like sodium bicarbonate to remove unreacted acid and dried, followed by distillation for purification.[12]
While the general synthesis is similar, the reactivity of the resulting esters can differ. For instance, m-tolyl acetate is specifically noted for its use in the Fries rearrangement to prepare hydroxy-methylacetophenones, a reaction whose regioselectivity is dictated by the directing effects of the substituent groups.[9]
Caption: General workflow for the synthesis of tolyl acetates.
Part 3: Analytical Differentiation: Protocols and Methodologies
Distinguishing between positional isomers like o- and m-tolyl acetate is a common analytical challenge.[13] Due to their identical mass and similar polarities, chromatographic separation is the most effective approach.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and sensitive method for separating cresol isomers and their derivatives.[14][15] The choice of the stationary phase is critical for achieving baseline resolution.
Recommended GC-FID Protocol for Isomer Separation:
-
System: Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Column: A polar capillary column, such as an Elite Wax or an Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[13][16] Wax columns provide good separation for polar aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Injection: 1 µL of a diluted sample (in a solvent like dichloromethane or methanol) is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 110 °C at a rate of 3 °C/min.
-
Ramp 2: Increase to 260 °C at a rate of 25 °C/min.
-
Hold at 260 °C for 5 minutes.[13] (This program is adapted from a method for separating cresol isomers and should be optimized for the acetate derivatives).
-
-
Detector: FID temperature set to 280 °C.
-
Expected Outcome: The isomers will elute at different retention times. Typically, the ortho isomer (o-tolyl acetate) elutes before the meta and para isomers due to steric hindrance affecting its interaction with the stationary phase.[13]
-
Note on Derivatization: For complex matrices or to enhance separation, silylation of the parent cresols (if analyzing a reaction mixture) can improve peak shape and resolution.[13]
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred, reverse-phase HPLC (RP-HPLC) can also be employed. Standard C18 columns may struggle to resolve the isomers adequately, but columns with alternative selectivities, such as phenyl-based or pyrenyl-based stationary phases, can leverage π-π interactions to improve separation.[17][18][19]
Recommended RP-HPLC Protocol for Isomer Separation:
-
System: HPLC system with a UV detector.
-
Column: A column designed for aromatic selectivity, such as a Cogent Phenyl Hydride™ or a COSMOSIL PYE (Pyrenylethyl) column (e.g., 4.6 mm I.D. x 150 mm).[18][19]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (acetonitrile or methanol) and water. A typical starting point could be 60:40 Acetonitrile:Water.[20] Phosphoric acid or formic acid may be added to improve peak shape.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance, such as 218 nm or 254 nm.[14][18]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
-
Expected Outcome: The isomers will be resolved based on their differential interactions with the stationary phase. The elution order will depend on the specific column chemistry and mobile phase composition.
Caption: Workflow for the separation and analysis of tolyl acetate isomers.
Part 4: Applications and Functional Differences
The structural disparity between the ortho and meta isomers directly translates into distinct applications, primarily driven by differences in their organoleptic properties and biological activities.
Caption: Structures of o-tolyl acetate and m-tolyl acetate.
o-Tolyl Acetate: The primary application of o-tolyl acetate is in the flavor and fragrance industry.[8] It is described as having a powerful, fruity, and somewhat medicinal odor that becomes a sweet floral scent upon dilution.[8] This profile makes it a valuable component in flavor compositions for products like butter, caramel, cherry, and various fruit blends.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[21]
m-Tolyl Acetate (Cresatin): While also used in fragrances due to its pleasant sweet odor, m-tolyl acetate has a more diverse application profile, notably in the pharmaceutical and dental fields.[3][6]
-
Antiseptic and Analgesic Properties: As the acetic acid ester of metacresol, it possesses antiseptic and analgesic qualities.[3] It is used in otic solutions to treat bacterial and fungal infections of the outer ear and has applications in endodontic (root canal) procedures.[3]
-
Pharmaceutical Intermediate: Its functional groups are amenable to further chemical modification, making it a useful building block in the synthesis of more complex pharmaceutical compounds.[3][9]
-
Solvent: It also serves as a solvent for various resins and oils.[3]
The causal basis for these differences lies in molecular recognition. The specific geometry of each isomer determines how it fits into and interacts with olfactory receptors (for fragrance) or the active sites of enzymes and other biological targets (for antiseptic and pharmaceutical activity).
Part 5: Safety and Handling
Both isomers are classified as combustible liquids and should be handled with appropriate care.[22][23][24]
-
o-Tolyl Acetate: Generally not classified as a hazardous substance under Regulation (EC) No 1272/2008.[25] However, standard laboratory precautions should be followed. Store in a cool, well-ventilated area away from ignition sources.[24][25]
-
m-Tolyl Acetate: May cause eye, skin, and respiratory tract irritation.[22] The toxicological properties have not been fully investigated.[22] It should be stored in a tightly closed container in a cool, dry, well-ventilated area, away from heat and sources of ignition.[22]
For both substances, use of adequate ventilation and personal protective equipment (gloves, safety glasses) is essential during handling.[10][24]
Conclusion
The distinction between o-tolyl acetate and m-tolyl acetate serves as a clear example of the profound impact of positional isomerism. While sharing a common chemical formula, their differing spatial arrangements lead to distinct physicochemical properties, organoleptic profiles, and biological activities. This guide has detailed these differences, providing a comparative data summary, outlining robust analytical protocols for their differentiation, and highlighting their unique applications. For researchers and developers, a thorough understanding of these nuances is paramount for the successful selection and application of the correct isomer, whether for formulating a new fragrance, synthesizing a pharmaceutical intermediate, or conducting fundamental chemical research.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phenol and Cresol. Retrieved from [Link]
-
INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]
-
JPharmachem. (n.d.). Safety Data Sheet - m-Tolyl acetate. Retrieved from [Link]
-
ResearchGate. (2025). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Retrieved from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
-
JPharmachem. (n.d.). M-TOLYL ACETATE Technical Datasheet. Retrieved from [Link]
-
PureSynth. (n.d.). M-Tolyl Acetate 99.0%(GC). Retrieved from [Link]
-
PubChem - NIH. (n.d.). o-Cresyl acetate. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Tolyl acetate. Retrieved from [Link]
-
PureSynth. (n.d.). O-Tolyl Acetate 98.0%(GC). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-methylphenyl acetate. Retrieved from [Link]
-
Government of Canada. (2025). Chemical Substance - o-Tolyl acetate. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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- 25. tcichemicals.com [tcichemicals.com]
A Historical Overview of o-Tolyl Acetate in Fragrance Chemistry
An In-depth Technical Guide:
Introduction
o-Tolyl acetate, also known as o-cresyl acetate or 2-methylphenyl acetate, is a synthetic aromatic ester that has carved a niche for itself within the expansive palette of fragrance and flavor chemistry.[1] While perhaps not as ubiquitous as some of its structural isomers, its unique olfactory profile—a compelling blend of fruity, sweet, and medicinal notes—has made it a valuable component in creating specific scent experiences.[1][2] This guide provides a comprehensive historical and technical overview of o-tolyl acetate, tracing its origins from industrial precursors to its synthesis, characterization, and application in the nuanced world of perfumery. We will explore the causality behind its use, the evolution of its synthesis, and the analytical methods that ensure its quality, providing researchers and fragrance professionals with a detailed understanding of this intriguing molecule.
Core Chemical Structure: o-Tolyl Acetate
Caption: Fischer esterification of o-cresol to produce o-tolyl acetate.
Experimental Protocol: Laboratory Synthesis of o-Tolyl Acetate
The following protocol describes a standard laboratory procedure for the synthesis of o-tolyl acetate. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize o-tolyl acetate via acid-catalyzed esterification of o-cresol.
Materials:
-
o-Cresol (1.0 mol)
-
Acetic Anhydride (1.2 mol, slight excess to ensure complete reaction)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mL)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: Combine o-cresol and acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: Acetic anhydride is often preferred over acetic acid for laboratory synthesis as the reaction is more favorable and avoids the production of water, which can drive the equilibrium back towards the reactants.
-
-
Catalysis: Slowly add the concentrated sulfuric acid to the stirred mixture. The reaction is exothermic, and the flask may be cooled in an ice bath if necessary.
-
Causality: The strong acid catalyst is essential to protonate the acetic anhydride, activating it for the nucleophilic attack by the o-cresol hydroxyl group, thereby increasing the reaction rate.
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Stirring ensures homogeneity and maximizes contact between reactants. TLC allows for the visualization of the consumption of the starting material (o-cresol) and the formation of the product (o-tolyl acetate).
-
-
Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Causality: Quenching with water stops the reaction and begins the purification process. The organic solvent is used to extract the desired ester, which is more soluble in the organic phase than in the aqueous phase.
-
-
Work-up - Neutralization: Wash the organic layer sequentially with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated brine. [3] * Causality: The sodium bicarbonate wash neutralizes any remaining sulfuric acid catalyst and removes the acetic acid byproduct. The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. [3] * Causality: Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent, which is crucial before solvent evaporation.
-
Isolation: Remove the solvent using a rotary evaporator. The remaining liquid is crude o-tolyl acetate.
-
Causality: Rotary evaporation efficiently removes the low-boiling organic solvent under reduced pressure, leaving the higher-boiling product behind.
-
-
Purification (Optional): For high purity, the crude product can be further purified by vacuum distillation.
-
Causality: Vacuum distillation allows the compound to boil at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point.
-
PART 3: Olfactory Profile and Fragrance Applications
The olfactory character of o-tolyl acetate is multifaceted. At full strength, it presents a powerful, somewhat sharp medicinal and fruity odor. [2]However, its true potential is realized upon dilution, where it blossoms into a sweeter, more floral character. [2]This dual nature makes it a versatile tool for perfumers.
Its primary application is to add sweet, floral, and fruity nuances to a wide range of fragrance compositions, including perfumes, soaps, and other personal care products. [1]It can provide a lift to floral accords and introduce a unique complexity that is difficult to achieve with other materials.
Isomeric Context: It is crucial to distinguish o-tolyl acetate from its isomers, which have distinctly different scent profiles:
-
p-Tolyl Acetate (p-Cresyl Acetate): Possesses a more pronounced animalic and phenolic character, famously associated with the scent of narcissus and ylang-ylang. [4][5][6]* m-Tolyl Acetate (m-Cresyl Acetate): Olfactorily similar to the para isomer, with animalic and floral notes. [4] The ortho isomer, by contrast, is less animalic and leans more towards a clean, sweet-fruity-floral profile, making it suitable for different applications where a phenolic or heavy note is not desired.
PART 4: Analytical Characterization and Quality Control
Ensuring the purity and identity of fragrance ingredients is paramount for quality, consistency, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard analytical technique used for this purpose in the fragrance industry. [7][8][9]
GC-MS Workflow for o-Tolyl Acetate Analysis
-
Sample Preparation: A diluted solution of the o-tolyl acetate sample is prepared in a suitable solvent.
-
Injection: A small volume of the sample is injected into the Gas Chromatograph.
-
Separation (GC): The sample is vaporized and travels through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. o-Tolyl acetate will elute at a characteristic retention time.
-
Ionization & Fragmentation (MS): As the separated components exit the GC column, they enter the Mass Spectrometer, where they are bombarded with electrons. This causes them to ionize and break apart into predictable fragment ions.
-
Detection (MS): The mass spectrometer detects and records the mass-to-charge ratio of the parent ion and its fragments, generating a unique mass spectrum.
-
Data Analysis: The retention time from the GC and the mass spectrum from the MS are compared to a known reference standard to confirm the identity and assess the purity of the o-tolyl acetate.
Caption: A simplified workflow for the GC-MS analysis of o-tolyl acetate.
PART 5: Safety and Regulatory Considerations
As with all fragrance ingredients, the safe use of o-tolyl acetate is a priority. It should be handled in accordance with good manufacturing and industrial hygiene practices. [10]
-
Handling: Use in a well-ventilated area to avoid inhalation of vapors. Personal protective equipment, such as gloves and safety goggles, should be worn to prevent skin and eye contact. [10][11]* Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, away from heat and sources of ignition. [10][12]* Irritation: o-Tolyl acetate may cause skin irritation in sensitive individuals. [10]* Regulatory Oversight: The safety of fragrance ingredients is continuously reviewed by bodies such as the Research Institute for Fragrance Materials (RIFM). While specific, detailed public assessments for the ortho isomer are less common than for the para isomer,[13][14] the industry adheres to established safety standards for its use.
Conclusion
From its origins as a derivative of industrial coal tar to its role as a refined specialty chemical, o-tolyl acetate has a modest but significant history in fragrance chemistry. Its journey reflects the broader evolution of the industry, highlighting the creative power unlocked by synthetic chemistry. While its close relatives, the para and meta isomers, are celebrated for their potent animalic and narcotic floral notes, o-tolyl acetate offers a cleaner, sweeter, and fruitier profile. This makes it a distinct and valuable tool for the modern perfumer, capable of imparting a bright, floral lift and demonstrating the remarkable olfactory diversity that can be achieved through subtle changes in molecular structure. Its continued use is a testament to the enduring appeal of well-characterized, reliable, and versatile synthetic aroma molecules.
References
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ScenTree. (n.d.). P-tolyl acetate (CAS N° 140-39-6). Retrieved from [Link]
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Fragrance Ingredient Pro. (n.d.). Paracresol (106-44-5): Phenolic Animalic-Floral Profile – Fragrance Ingredient. Retrieved from [Link]
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Aromatic Fragrances International. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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ScenTree. (n.d.). p-cresol (CAS N° 106-44-5). Retrieved from [Link]
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PerfumersWorld. (n.d.). Documents. Retrieved from [Link]
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PureSynth. (n.d.). O-Tolyl Acetate 98.0%(GC). Retrieved from [Link]
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The Good Scents Company. (n.d.). ortho-cresyl acetate, 533-18-6. Retrieved from [Link]
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Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology, 134 Suppl 2, 111002. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-cresyl acetate, 140-39-6. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). p-Tolyl acetate - The Ingredient Directory. Retrieved from [Link]
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Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. ScienceDirect. Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). Para Cresyl Phenyl Acetate Crystals. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). p-Cresol - The Ingredient Directory. Retrieved from [Link]
-
Complex Carbohydrate Research Center. (n.d.). Routine Services. Retrieved from [Link]
-
El-Fahhar, A. I., et al. (2005). Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS. Carbohydrate Research, 340(4), 731-9. Retrieved from [Link]
-
Atul Ltd. (n.d.). Aromatics Archives. Retrieved from [Link]
-
Peterson, J. (2020). Para Cresols. BROOKLYN PERFUME COMPANY. Retrieved from [Link]
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Macer, S. (2021). Acetates in perfumery. Basic chemistry for perfumery. YouTube. Retrieved from [Link]
-
Sharifi-Rad, J., et al. (2021). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Molecules, 26(3), 666. Retrieved from [Link]
-
Belsito, D., et al. (2012). Fragrance material review on o-tolylethanol. Food and Chemical Toxicology, 50 Suppl 3, S396-9. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Octyl acetate - The Ingredient Directory. Retrieved from [Link]
-
Han, X., et al. (2019). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Chemical Education, 96(11), 2569-2573. Retrieved from [Link]
-
Wright, J. (n.d.). The Butyl Acetates. Perfumer & Flavorist. Retrieved from [Link]
-
Essam, A. M., et al. (2014). Gas Chromatography-mass Spectrometry (GC-MS) Analysis of Bioactive Compounds Extracted from Streptomyces antibioticus by Ethyl Acetate. Journal of Pure and Applied Microbiology, 8(6), 4789-4795. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of alditol acetate derivatives of the glycosyl residues.... Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Fries Rearrangement of o-Tolyl Acetate to Hydroxyacetophenones
Abstract
The Fries rearrangement is a cornerstone reaction in synthetic organic chemistry, providing a robust pathway for the transformation of phenolic esters into valuable hydroxyaryl ketones.[1] These products serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This document provides a detailed protocol and in-depth scientific guide for the Lewis acid-catalyzed Fries rearrangement of o-tolyl acetate. It elucidates the underlying mechanism, explores the factors controlling regioselectivity, and offers a step-by-step experimental procedure, including safety precautions, workup, and purification. The aim is to equip researchers, scientists, and drug development professionals with the expertise to successfully perform and optimize this important transformation.
Introduction and Scientific Background
The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[4] The reaction is ortho,para-selective, and the distribution of the resulting isomeric hydroxyaryl ketones can be controlled by carefully selecting the reaction conditions.[2][5]
For the substrate o-tolyl acetate (o-cresyl acetate), the rearrangement primarily yields two isomeric products: 4-hydroxy-3-methylacetophenone and 2-hydroxy-3-methylacetophenone. The para-substituted product is generally the major isomer formed due to steric and electronic factors.[6] Understanding the interplay of temperature, solvent, and catalyst stoichiometry is paramount to maximizing the yield of the desired isomer.
Reaction Mechanism and Regioselectivity
The reaction is widely understood to proceed through an electrophilic aromatic substitution pathway.[7][8] The Lewis acid catalyst plays a crucial role in activating the substrate and generating the electrophilic species.
Mechanistic Steps:
-
Catalyst Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester group. This site is more electron-rich and a better Lewis base than the phenolic oxygen, making it the preferred point of interaction.[1][9]
-
Acylium Ion Formation: This coordination polarizes the bond between the acyl group and the phenolic oxygen, facilitating its cleavage to form a highly electrophilic acylium ion intermediate (or a tightly associated ion pair).[1][8][10]
-
Electrophilic Aromatic Substitution: The acylium ion then attacks the activated aromatic ring at the positions ortho or para to the oxygen atom. For o-tolyl acetate, the C4 (para) and C6 (ortho) positions are the primary sites of acylation.
-
Re-aromatization and Hydrolysis: A proton is abstracted from the ring to restore aromaticity. Subsequent acidic workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxyacetophenone product and the Lewis acid.[10][11]
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// Edges sub -> complex1 [label="Coordination", color="#4285F4"]; complex1 -> acylium [label="Cleavage", color="#4285F4"]; acylium -> sigma_para [label="Para Attack\n(Favored)", color="#34A853"]; acylium -> sigma_ortho [label="Ortho Attack\n(Less Favored)", color="#FBBC05", style=dashed]; sigma_para -> product_para_complex [label="-H⁺", color="#34A853"]; sigma_ortho -> product_ortho_complex [label="-H⁺", color="#FBBC05"]; product_para_complex -> workup [color="#EA4335"]; product_ortho_complex -> workup [color="#EA4335"]; workup -> final_para [color="#34A853"]; workup -> final_ortho [color="#FBBC05"]; } axd Caption: Mechanism of the Fries Rearrangement of o-Tolyl Acetate.
Factors Controlling Regioselectivity
The ratio of ortho to para products is not arbitrary; it is a function of controllable experimental parameters. The choice of these conditions allows for the targeted synthesis of the desired isomer.
| Parameter | Condition | Favored Product | Rationale | Citation |
| Temperature | Low Temperature (< 60 °C) | Para Isomer | Often considered the thermodynamically more stable product. | [2][5] |
| High Temperature (> 160 °C) | Ortho Isomer | The ortho isomer can form a stable bidentate chelate with the AlCl₃ catalyst, lowering the activation energy for its formation (kinetic control). | [2][5] | |
| Solvent Polarity | Non-polar (e.g., CS₂, Dichloromethane) | Ortho Isomer | Favors a more tightly bound, intramolecular rearrangement mechanism. | [1][2] |
| Polar (e.g., Nitrobenzene) | Para Isomer | Solvates the acylium ion, allowing it to diffuse and react intermolecularly, favoring the less sterically hindered para position. | [1][2] |
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis designed to favor the formation of the para isomer, 4-hydroxy-3-methylacetophenone.
Materials and Equipment
| Materials | Grade | Supplier |
| o-Tolyl acetate | ≥98% | Standard chemical supplier |
| Aluminum chloride, anhydrous | ≥99% | Moisture-sensitive, handle in glovebox or dry conditions |
| Nitrobenzene | Anhydrous, ≥99% | Standard chemical supplier |
| Hydrochloric acid (HCl) | 37% (concentrated) | Standard chemical supplier |
| Dichloromethane (DCM) | ACS Grade | Standard chemical supplier |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Standard chemical supplier |
| Crushed ice | Prepared fresh |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser with a calcium chloride or silica gel drying tube
-
Dropping funnel (50 mL)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks)
-
Thin-Layer Chromatography (TLC) apparatus
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, flame-retardant lab coat, fume hood.
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water and moisture, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[12][13] It must be handled in a dry environment, preferably in a fume hood or glove box. Avoid inhalation of dust.[14] In case of a spill, do NOT use water; smother with dry sand.[12]
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. All handling must be performed in a certified chemical fume hood.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Use only in a fume hood.
-
Reaction Quenching: The addition of ice/water to the reaction mixture is extremely exothermic and releases HCl gas. This step must be performed slowly and cautiously in an efficient fume hood with the sash lowered.
Step-by-Step Procedure
// Nodes setup [label="1. Assemble Dry Glassware\n(Inert Atmosphere)", fillcolor="#E8F0FE"]; addition [label="2. Add AlCl₃ & Nitrobenzene\nCool to 0-5 °C", fillcolor="#E8F0FE"]; substrate [label="3. Add o-Tolyl Acetate\n(Dropwise, <10 °C)", fillcolor="#E8F0FE"]; reaction [label="4. React at 25-30 °C\n(Monitor by TLC)", fillcolor="#FEF7E0"]; quench [label="5. Quench Reaction\n(Slowly add Ice/HCl)", fillcolor="#FCE8E6", shape=Mdiamond]; extraction [label="6. Extract with DCM", fillcolor="#E6F4EA"]; wash [label="7. Wash Organic Layer\n(H₂O, Brine)", fillcolor="#E6F4EA"]; dry [label="8. Dry & Concentrate\n(MgSO₄, Rotovap)", fillcolor="#E6F4EA"]; purify [label="9. Purify Product\n(Recrystallization or Chromatography)", fillcolor="#FFFFFF", penwidth=2, color="#4285F4"];
// Edges setup -> addition [color="#4285F4"]; addition -> substrate [color="#4285F4"]; substrate -> reaction [color="#4285F4"]; reaction -> quench [color="#EA4335"]; quench -> extraction [color="#34A853"]; extraction -> wash [color="#34A853"]; wash -> dry [color="#34A853"]; dry -> purify [color="#4285F4"]; } axd Caption: Experimental Workflow for Fries Rearrangement.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried to prevent premature reaction of the catalyst.
-
Catalyst and Solvent Addition: Working in a fume hood, charge the flask with anhydrous AlCl₃ (1.2 equivalents). To this, add anhydrous nitrobenzene (solvent). Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Substrate Addition: Add o-tolyl acetate (1.0 equivalent) to the dropping funnel. Add the acetate dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction at 25-30 °C for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup and Quenching: Once the reaction is complete, cool the flask back down in a large ice-water bath. CAUTIOUSLY AND SLOWLY , add crushed ice to the reaction mixture piece by piece with vigorous stirring. A large amount of HCl gas will be evolved. After the initial exothermic reaction subsides, slowly add 50 mL of concentrated HCl to hydrolyze the aluminum complexes.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (50 mL), water (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The nitrobenzene can be removed by steam distillation if preferred.
-
Purification: The crude product, a brownish solid or oil, is a mixture of 4-hydroxy-3-methylacetophenone and 2-hydroxy-3-methylacetophenone. It can be purified by recrystallization from an ethanol-water mixture or by flash column chromatography on silica gel.[16][17]
Results and Troubleshooting
Expected Outcome: The primary product will be 4-hydroxy-3-methylacetophenone, a key intermediate in pharmaceuticals and cosmetics.[18][19] The ortho-isomer, 2-hydroxy-3-methylacetophenone, will be the minor product. The identity and purity of the products should be confirmed by NMR, IR, and mass spectrometry.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst due to moisture. | Ensure all glassware is rigorously dried. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction temperature too low or time too short. | Increase reaction time and monitor closely by TLC until starting material is consumed. | |
| Formation of Tar/Polymer | Reaction temperature was too high. | Maintain strict temperature control, especially during the addition of the ester. Ensure efficient stirring. |
| Poor Isomer Ratio | Incorrect temperature or solvent choice. | To favor the para product, use lower temperatures and a more polar solvent. For the ortho product, use higher temperatures and a non-polar solvent.[2][5] |
| Violent Quenching | Workup performed too quickly. | Add ice and HCl very slowly to a well-chilled and vigorously stirred reaction mixture in an efficient fume hood. |
References
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Vedantu. (2020, June 19). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from [Link]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
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Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Eureka | Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
Princeton University, Office of Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
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World Intellectual Property Organization. (2018, April 19). WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
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European Patent Office. (2023, November 8). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
- Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
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Aditya Birla Chemicals. (n.d.). Material Safety Data Sheet Aluminium Chloride, Anhydrous. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
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Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]
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DCM Shriram. (n.d.). Material Safety Data Sheet - Shriram Alkali & Chemicals. Retrieved from [Link]
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Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]
-
WikiJournal of Science. (2020, March 18). Fries rearrangement. Retrieved from [Link]
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-
The Organic Chemistry Tutor. (2021, September 21). Fries Rearrangement Mechanism. YouTube. Retrieved from [Link]
- Catana, A., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Reaction Chemistry & Engineering, 5, 1234-1242.
-
Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone. Retrieved from [Link]
-
PharmD Guru. (2025, November 13). FRIES REARRANGEMENT. Retrieved from [Link]
- Jones, T. H., & Blum, M. S. (1981). A Facile Synthesis of 2-Hydroxy-6-Methylacetophenone.
-
ResearchGate. (2025, August 9). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
Sources
- 1. byjus.com [byjus.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 4. testbook.com [testbook.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. nj.gov [nj.gov]
- 14. adityabirlachemicals.com [adityabirlachemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 17. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 18. chemimpex.com [chemimpex.com]
- 19. 4'-Hydroxy-3'-methylacetophenone (876-02-8) at Nordmann - nordmann.global [nordmann.global]
Application Note: Palladium-Catalyzed Carbonylation of o-Tolyl Acetate via Sulfonate Activation
This Application Note is designed for researchers in medicinal chemistry and process development who require a robust, scalable method for carbonylating sterically hindered phenol derivatives.
Note on Chemical Reactivity: Direct palladium-catalyzed carbonylation of aryl acetates (cleavage of the Ar–O bond) is kinetically disfavored compared to aryl halides or triflates due to the high bond dissociation energy and the poor leaving group ability of the acetate anion. While nickel-catalyzed methods for direct acetate activation exist, they often lack the functional group tolerance required in late-stage drug development.
Therefore, this guide presents the "Activation-Carbonylation Strategy," the industry-standard protocol for converting o-tolyl acetate to o-toluic acid derivatives (esters/amides) with high reliability. This workflow involves the in situ or stepwise conversion of the acetate to a reactive sulfonate (triflate/tosylate), followed by Pd-catalyzed carbonylation.
Part 1: Executive Summary & Strategic Rationale
The carbonylation of ortho-substituted aryl esters, such as
-
Electronic Deactivation: The acetate group (–OAc) is a poor leaving group for oxidative addition to Pd(0).
-
Steric Hindrance: The ortho-methyl group imposes significant steric strain, impeding the coordination of the metal center and the subsequent migratory insertion of CO.
To ensure Self-Validating and Reproducible results, this protocol utilizes a Pd(OAc)
Mechanistic Pathway (The Activation Strategy)
The workflow circumvents the inert Ar–OAc bond by converting it to a reactive Ar–OTf species.
Figure 1: The Activation-Carbonylation workflow ensures the inert acetate is converted to a competent electrophile for the catalytic cycle.
Part 2: Critical Parameters & Optimization
The success of this reaction hinges on the choice of ligand and base. Standard ligands like PPh
Table 1: Ligand Performance for o-Tolyl Substrates
| Ligand | Type | Bite Angle | Yield (Normalized) | Notes |
| PPh | Monodentate | N/A | < 10% | Fails due to sterics; poor stability. |
| dppf | Bidentate | 99° | 45-60% | Moderate activity; often requires high pressure. |
| Xantphos | Bidentate | 111° | 92-98% | Recommended. Wide bite angle promotes reductive elimination. |
| DPEphos | Bidentate | 102° | 80-85% | Good alternative; flexible backbone. |
| P(t-Bu) | Bulky Mono | N/A | 70-80% | High activity but air-sensitive and expensive. |
Table 2: Reaction Components
| Component | Recommendation | Function |
| Precursor | o-Tolyl Acetate | Starting material (must be hydrolyzed/activated).[1] |
| Activator | Triflic Anhydride (Tf | Converts phenol to triflate (Ar-OTf). |
| Catalyst | Pd(OAc) | Stable Pd(II) source. |
| Ligand | Xantphos (3-6 mol%) | Stabilizes Pd(0); handles sterics. |
| CO Source | CO Balloon (1 atm) | Sufficient for Xantphos system (avoid high pressure bombs if possible). |
| Base | Et | Neutralizes acid formed during carbonylation. |
| Solvent | Toluene or DMF | Toluene for clean profiles; DMF for faster rates. |
Part 3: Standardized Experimental Protocol
This protocol describes the Two-Step, One-Pot sequence (Hydrolysis
Phase A: Activation (Synthesis of o-Tolyl Triflate)
Note: If you already have the phenol, skip the hydrolysis step.
-
Hydrolysis: Dissolve o-tolyl acetate (10 mmol) in MeOH/H
O (3:1). Add LiOH (2.0 equiv). Stir at RT for 1 hour. Acidify with 1M HCl, extract with EtOAc, and concentrate to yield o-cresol. -
Triflation:
-
Dissolve o-cresol (10 mmol) in dry DCM (30 mL) under N
. -
Cool to 0°C. Add Pyridine (1.5 equiv) or Et
N (1.5 equiv). -
Dropwise add Triflic Anhydride (Tf
O) (1.2 equiv) over 15 mins. Caution: Exothermic. -
Warm to RT and stir for 2 hours.
-
Workup: Quench with water, wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO
and concentrate. -
QC Check:
H NMR should show a downfield shift of aromatic protons; F NMR should show a singlet around -74 ppm.
-
Phase B: Palladium-Catalyzed Alkoxycarbonylation
Target: Methyl 2-methylbenzoate
Reagents:
-
Substrate: o-Tolyl Triflate (1.0 mmol, 240 mg)
-
Catalyst: Pd(OAc)
(5.6 mg, 2.5 mol%) -
Ligand: Xantphos (29 mg, 5.0 mol%)
-
Base: Et
N (0.42 mL, 3.0 mmol) -
Nucleophile: Methanol (0.5 mL, excess)
-
Solvent: Toluene (anhydrous, 3 mL)
-
Gas: Carbon Monoxide (CO) - Balloon pressure (approx. 1 atm)
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a dry vial, weigh Pd(OAc)
and Xantphos. -
Add 1 mL of Toluene. Stir at RT for 5-10 mins. The solution should turn from orange to yellow/pale, indicating ligation.
-
-
Reaction Assembly:
-
To a reaction tube (or Schlenk flask) containing a magnetic stir bar, add the o-Tolyl Triflate.
-
Add the remaining Toluene (2 mL), Methanol, and Et
N. -
Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
-
Inerting & CO Introduction:
-
Seal the vessel with a septum.
-
Purge: Insert a needle connected to a vacuum line and a second needle connected to a CO balloon (or tank). Cycle Vacuum/CO three times to remove O
. -
Leave the vessel under a positive pressure of CO (balloon).
-
-
Reaction:
-
Heat the mixture to 80°C in an oil bath or heating block.
-
Stir vigorously (800+ rpm) to ensure gas-liquid mixing.
-
Time: 12–16 hours. (Monitor by TLC/LC-MS).
-
-
Workup:
-
Cool to RT. Carefully vent the CO (in a fume hood).
-
Filter the mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse with EtOAc.
-
Concentrate the filtrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 85-95%.
-
Part 4: Troubleshooting & Quality Control
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for common failure modes in carbonylation.
Critical QC Checks
-
Oxygen Exclusion: Phosphine ligands (especially electron-rich ones) oxidize easily. If the catalyst solution turns black immediately upon heating, O
was present. -
Stirring Rate: Carbonylation is a gas-liquid-solid (often) reaction. Mass transfer of CO is rate-limiting. Ensure a vortex is visible.
-
Substrate Purity: Residual pyridine from the triflation step can poison the Pd catalyst. Ensure the triflate is washed thoroughly with HCl during workup.
Part 5: References & Authority
-
Mechanism & Ligand Effects:
-
Martinelli, J. R., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." J. Am. Chem. Soc.2008 , 130, 2754. Link
-
Note: Establishes the use of bulky bidentate ligands for sulfonate carbonylation.
-
-
Xantphos Utility:
-
Kranenburg, M., et al. "New diphosphine ligands based on heterocyclic aromatics..." Organometallics1995 , 14, 3081. Link
-
Note: Defines the bite angle importance for reductive elimination in sterically hindered systems.
-
-
In-Situ Activation Strategies:
-
Alternative CO Sources:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. General method for the preparation of active esters by palladium-catalyzed alkoxycarbonylation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates [mdpi.com]
Application Note: Green Synthesis of o-Tolyl Acetate via Catalytic Esterification
This Application Note is designed for researchers and process chemists seeking to transition from traditional, hazardous esterification methods (e.g., acid chlorides/pyridine) to sustainable, Green Chemistry-compliant protocols.
Target Molecule: o-Tolyl Acetate (2-Methylphenyl acetate) CAS: 533-18-6 Application: Flavor/Fragrance intermediates, Pharmaceutical precursors.
Executive Summary
Traditional synthesis of o-tolyl acetate relies on the reaction of o-cresol with acetyl chloride or acetic anhydride in the presence of stoichiometric bases (Pyridine, Triethylamine) and hazardous solvents (DCM, Toluene). These methods suffer from poor Atom Economy (AE), high E-factors (waste-to-product ratio), and difficult downstream purification.
This guide details three Green Chemistry protocols that eliminate toxic bases and chlorinated solvents while addressing the specific challenge of steric hindrance posed by the ortho-methyl group of o-cresol.
Comparative Analysis of Methodologies
| Feature | Method A: Solid Acid Catalysis | Method B: Biocatalysis | Method C: Microwave-Assisted |
| Catalyst | Sulfated Zirconia ( | Immobilized Lipase (CAL-B) | Molecular Iodine ( |
| Reaction Media | Solvent-Free | Vinyl Acetate (Acyl Donor) | Solvent-Free / Minimal |
| Temp/Time | 60–80°C / 1–4 h | 40–60°C / 12–24 h | 130°C / 5–10 min |
| Green Metric | High Reusability (>5 cycles) | High Selectivity / Mild | High Energy Efficiency |
| Scalability | Industrial ( kg/ton ) | Pilot/Lab (g/kg) | Screening (mg/g) |
Strategic Analysis: The Ortho-Effect Challenge
The acetylation of o-cresol (2-methylphenol) is kinetically slower than that of p-cresol or phenol due to the steric bulk of the methyl group adjacent to the hydroxyl group. This hindrance often necessitates forcing conditions in traditional chemistry.
Green Solution:
-
Surface Catalysis (Method A): Sulfated Zirconia provides superacidic surface sites (
) that activate the carbonyl of the acylating agent, making it susceptible to attack even by the sterically hindered phenol. -
Irreversible Acyl Donors (Method B): Using vinyl acetate with Lipases makes the reaction irreversible (tautomerization of the leaving group), driving the equilibrium forward despite the steric barrier.
Detailed Experimental Protocols
Protocol A: Solvent-Free Heterogeneous Catalysis (Sulfated Zirconia)
Best for: Scalable synthesis, catalyst recovery, and high atom economy.
Mechanism: The reaction proceeds via a heterogeneous mechanism where the solid acid activates acetic anhydride.
Figure 1: Surface-mediated activation of acetic anhydride by Sulfated Zirconia.
Materials:
-
o-Cresol (99%)
-
Acetic Anhydride (1.2 equivalents)
-
Sulfated Zirconia (SZ) Catalyst (prepared via calcination of
impregnated at 600°C).
Procedure:
-
Catalyst Activation: Activate the Sulfated Zirconia powder at 120°C for 1 hour prior to use to remove adsorbed moisture.
-
Reaction Setup: In a round-bottom flask, mix o-cresol (10 mmol, 1.08 g) and acetic anhydride (12 mmol, 1.22 g).
-
Catalyst Addition: Add activated SZ catalyst (5 wt% relative to o-cresol).
-
Synthesis: Stir the mixture magnetically at 60–80°C.
-
Note: No solvent is required; the reagents form a liquid melt.
-
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.[2] Conversion typically reaches >95% within 2–4 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Add Ethyl Acetate (10 mL) to dilute.
-
Filtration: Filter the catalyst (recoverable).
-
Wash: Wash the filtrate with saturated
to remove acetic acid byproduct. -
Dry: Dry organic layer over
and concentrate in vacuo.
-
-
Catalyst Recycling: Wash the recovered catalyst with acetone, dry at 100°C, and calcine at 500°C for 2h to fully regenerate activity.
Protocol B: Enzymatic Transesterification (CAL-B)
Best for: Mild conditions, high purity requirements.
Materials:
-
o-Cresol[4]
-
Vinyl Acetate (Acyl Donor & Solvent)[5]
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
Procedure:
-
Setup: Dissolve o-cresol (5 mmol) in Vinyl Acetate (10 mL). Vinyl acetate acts as both the reagent and the solvent.
-
Initiation: Add Novozym 435 (20–50 mg).
-
Incubation: Shake at 45°C at 200 rpm.
-
Green Chemistry Note: The byproduct is acetaldehyde, which is volatile. This drives the reaction to completion (Le Chatelier's principle) without requiring water removal.
-
-
Termination: Filter off the immobilized enzyme beads (reusable).
-
Purification: Evaporate excess vinyl acetate under reduced pressure. The residue is often pure o-tolyl acetate requiring no further chromatography.
Protocol C: Microwave-Assisted Iodine Catalysis
Best for: Rapid screening and high-throughput optimization.
Materials:
-
o-Cresol[4]
-
Acetic Anhydride (1.1 equiv)
-
Iodine (
, 1–5 mol%)
Procedure:
-
Mix: Combine o-cresol and acetic anhydride in a microwave-safe vial.
-
Catalyst: Add a crystal of Iodine.
-
Irradiation: Irradiate at 130°C (approx. 100–150 W) for 5–10 minutes.
-
Quench: Cool and dilute with diethyl ether. Wash with
(sodium thiosulfate) solution to remove iodine color.
Quality Control & Analytical Data
Workflow Visualization:
Figure 2: Experimental workflow for the heterogeneous solid acid protocol.
Characterization Data (o-Tolyl Acetate):
-
Physical State: Colorless liquid.
-
Boiling Point: 208°C.
-
GC-MS: Molecular ion peak
at m/z 150. Fragment peaks at m/z 108 (loss of ketene, ) and m/z 91 (tropylium ion). -
IR (Neat): 1760
(C=O ester stretch), 1200 (C-O stretch).
References
-
Reddy, B. M., et al. (2025). Sulfated zirconia as an efficient catalyst for organic synthesis and transformation reactions.[6][7] ResearchGate.[6] Link
-
Pande, M. A. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acid Anhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition.[8] International Journal of Chemical and Physical Sciences.[8] Link
-
Floris, A., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Link
-
Gotor-Fernández, V., et al. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogenated organic compounds. Biochimica et Biophysica Acta. Link
-
Banik, B. K., et al. (2017). Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines. Current Microwave Chemistry.[9][10] Link
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of H2-Free Carbon Monoxide from Formic Acid Dehydration: The Catalytic Role of Acid Sites in Sulfated Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcps.org [ijcps.org]
- 9. Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines | EurekAlert! [eurekalert.org]
- 10. ajrconline.org [ajrconline.org]
Application Note: A Comprehensive Guide to the Kinetic Study of the Alkaline Hydrolysis of o-Tolyl Acetate
This document provides a detailed guide for researchers and scientists on performing a kinetic study of the alkaline hydrolysis of o-tolyl acetate. It moves beyond a simple procedural list to explain the underlying principles and rationale, ensuring a robust and reproducible experimental design.
Introduction: The Significance of Ester Hydrolysis Kinetics
The hydrolysis of esters is a fundamental reaction in organic chemistry and biochemistry, playing a crucial role in processes ranging from drug metabolism to industrial synthesis. The alkaline-catalyzed hydrolysis, often termed saponification, is a classic example of a second-order reaction.[1][2] Studying the kinetics of this reaction provides invaluable insight into reaction mechanisms, the influence of molecular structure on reactivity, and the effect of temperature on reaction rates.
This guide focuses on o-tolyl acetate, an aromatic ester, providing a framework to determine its second-order rate constant (k) and the activation energy (Ea) for its reaction with sodium hydroxide. The principles and protocols detailed herein are widely applicable to the kinetic analysis of other ester systems.
Theoretical Framework
The Saponification Reaction
The alkaline hydrolysis of o-tolyl acetate proceeds via a nucleophilic acyl substitution mechanism, yielding sodium o-tolyl acetate and methanol. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[1]
Reaction: CH₃COOC₆H₄CH₃ (o-tolyl acetate) + NaOH → CH₃COONa + HOC₆H₄CH₃ (o-cresol)
The generally accepted mechanism involves a two-step process initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester.
Caption: Mechanism of nucleophilic acyl substitution for ester hydrolysis.
Rate Law and Second-Order Kinetics
The rate of the reaction is dependent on the concentration of both the ester and the hydroxide ion.[3]
Rate = k [CH₃COOC₆H₄CH₃] [OH⁻]
This is a second-order rate law. For experimental simplicity, if we start with equimolar concentrations of the ester and NaOH (let's call this initial concentration 'a'), the rate law simplifies. If 'x' is the concentration of ester that has reacted at time 't', the concentration of each reactant at that time is (a - x).
The integrated rate equation for a second-order reaction with equal initial concentrations is: 1 / (a - x) = kt + 1 / a [1]
This equation is in the form of a straight line (y = mx + c). Therefore, a plot of 1/(a-x) versus time (t) will yield a straight line with a slope equal to the rate constant, k. This linearity serves as a validation of the second-order nature of the reaction.
Temperature Dependence and the Arrhenius Equation
The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation.[4]
k = A * e-Ea/RT
Where:
-
A is the pre-exponential factor (related to collision frequency and orientation).
-
Ea is the activation energy (the minimum energy required for a reaction to occur).[4]
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
Taking the natural logarithm of the Arrhenius equation gives a linear form: ln(k) = - (Ea / R) * (1 / T) + ln(A)
By determining the rate constant k at several different temperatures, one can construct an "Arrhenius Plot" of ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, from which the activation energy can be calculated.[5][6]
Experimental Design and Protocol
The following protocol uses a classical quenching and titration method to monitor the reaction progress. This method is robust, requires standard laboratory equipment, and provides a direct measure of the change in reactant concentration.
Materials and Reagents
| Reagent / Equipment | Specification | Purpose |
| o-Tolyl Acetate | Analytical Grade | Ester Substrate |
| Sodium Hydroxide (NaOH) | Analytical Grade | Alkaline Catalyst / Reactant |
| Hydrochloric Acid (HCl) | Standardized Solution (~0.05 M) | Titrant for back-titration |
| Ethanol / Acetone | Solvent Grade | To dissolve the sparingly soluble ester |
| Phenolphthalein | Indicator Grade | Endpoint indicator for titration |
| Deionized Water | High Purity | Solvent |
| Constant Temperature Water Bath | ± 0.1 °C precision | Maintain constant reaction temperature |
| Burette, Pipettes, Volumetric Flasks | Class A | Accurate measurement of volumes |
| Conical Flasks, Beakers | Standard Laboratory Grade | Reaction vessels and sample handling |
| Stopwatch | Timing the reaction | |
| Ice Bath | To quench the reaction |
Protocol Workflow
The overall experimental process is designed to ensure thermal equilibrium before reaction initiation and to effectively stop the reaction for accurate analysis at each time point.
Caption: Experimental workflow for the kinetic study.
Step-by-Step Methodology
Part A: Reagent Preparation
-
0.05 M NaOH Solution: Prepare 500 mL of ~0.05 M NaOH solution. Standardize this solution accurately using a primary standard (e.g., potassium hydrogen phthalate) to determine its exact molarity. This is critical for accurate kinetic calculations.
-
0.05 M o-Tolyl Acetate Solution: Prepare 500 mL of 0.05 M o-tolyl acetate. Rationale: o-tolyl acetate is not very soluble in water. It is best to dissolve the required mass in a small amount of a co-solvent like ethanol or acetone before diluting to the final volume with deionized water. Ensure the co-solvent volume is minimal (e.g., <5%) to avoid significantly altering the solvent properties.
-
0.05 M HCl Standard Solution: Prepare and standardize ~0.05 M HCl.
Part B: Kinetic Run (Example at 25 °C)
-
Equilibration: Place 100 mL of your standardized 0.05 M NaOH and 100 mL of your 0.05 M o-tolyl acetate solution in separate, stoppered conical flasks. Submerge them in the constant temperature water bath (e.g., 25.0 °C) for at least 15 minutes to ensure they reach thermal equilibrium.[7]
-
Reaction Initiation: Rapidly add the 100 mL of NaOH solution to the 100 mL ester solution, swirl to mix thoroughly, and immediately start the stopwatch . This moment is t=0. The total volume is 200 mL, and the initial concentration 'a' of each reactant is now 0.025 M.
-
Zero Time (t=0) Sample: Immediately withdraw a 10 mL aliquot of the reaction mixture and dispense it into a conical flask containing ~20 mL of ice-cold deionized water. Rationale: The cold water quenches the reaction by rapidly lowering the temperature and diluting the reactants, effectively stopping the hydrolysis for the duration of the titration.[8]
-
Titration (t=0): Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate with your standardized HCl solution until the pink color just disappears. Record this volume as V₀. This titre corresponds to the initial concentration of NaOH.
-
Timed Sampling: Withdraw 10 mL aliquots at regular intervals (e.g., 5, 10, 15, 25, 35, and 50 minutes). Each time, quench the aliquot in a flask with ice-cold water and titrate as in step 4. Record these titre volumes as Vₜ.
-
Infinity (t=∞) Sample: After starting the main reaction, seal a portion (~20 mL) of the reaction mixture in a separate flask and heat it in a water bath at ~60 °C for 30-40 minutes to drive the reaction to completion. Cool this flask to room temperature. Withdraw a 10 mL aliquot and titrate with HCl. Record this volume as V∞. Rationale: This reading confirms the reaction has gone to completion (all NaOH is consumed). Ideally, V∞ should be close to zero. This serves as a control.
Part C: Temperature Variation
-
Repeat the entire kinetic run (Part B) at different temperatures, for example, 30 °C, 35 °C, and 40 °C, to gather data for the Arrhenius plot.
Data Processing and Analysis
The concentration of unreacted NaOH at any time 't', which is equal to the ester concentration (a-x), is directly proportional to the volume of HCl required for titration (Vₜ). The initial concentration 'a' is proportional to V₀.
-
Initial concentration, a ∝ V₀ - V∞
-
Concentration at time t, (a - x) ∝ Vₜ - V∞
Therefore, the second-order rate equation can be expressed in terms of titre volumes:
**1 / (Vₜ - V∞) = k't + 1 / (V₀ - V∞)
A plot of 1 / (Vₜ - V∞) versus time (t) will yield a straight line with a slope of k'. The true rate constant k can be found, but for the purpose of determining the order and activation energy, using the proportional relationship is sufficient and common practice.
Data Analysis Workflow
Caption: Flowchart for processing experimental data to find k' and Ea.
Sample Data Tables
Table 1: Kinetic Data at T = 25°C (298.15 K) V₀ = 24.80 mL, V∞ = 0.10 mL
| Time (min) | Time (s) | Vₜ (mL) | Vₜ - V∞ (mL) | 1 / (Vₜ - V∞) (mL⁻¹) |
| 0 | 0 | 24.80 | 24.70 | 0.0405 |
| 5 | 300 | 18.50 | 18.40 | 0.0543 |
| 10 | 600 | 14.60 | 14.50 | 0.0690 |
| 15 | 900 | 12.05 | 11.95 | 0.0837 |
| 25 | 1500 | 9.10 | 9.00 | 0.1111 |
| 35 | 2100 | 7.35 | 7.25 | 0.1379 |
| 50 | 3000 | 5.60 | 5.50 | 0.1818 |
Table 2: Summary for Arrhenius Plot
| Temp (°C) | Temp (K) | 1/T (K⁻¹) | Rate Constant, k' (mL⁻¹s⁻¹) | ln(k') |
| 25.0 | 298.15 | 0.003354 | Value from slope at 25°C | Calculated |
| 30.0 | 303.15 | 0.003299 | Value from slope at 30°C | Calculated |
| 35.0 | 308.15 | 0.003245 | Value from slope at 35°C | Calculated |
| 40.0 | 313.15 | 0.003193 | Value from slope at 40°C | Calculated |
Conclusion
This application note provides a robust, self-validating protocol for determining the second-order rate constant and activation energy of the alkaline hydrolysis of o-tolyl acetate. By plotting the experimental data as described, the linearity of the second-order plot confirms the reaction order, while the Arrhenius plot provides a reliable method for calculating the activation energy. This comprehensive approach ensures both accuracy and a deeper understanding of the chemical kinetics involved.
References
- Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Google.
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. Retrieved from [Link]
- SECOND ORDER REACTIONS. (n.d.). Google.
- Determination of reaction rate constant second order. (n.d.). Pharmacy Infoline.
- Kinetics of the Hydrolysis of Ethyl Acetate by Sodium Hydroxide by a Conductivity Method. (n.d.). Google.
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]
-
Arrhenius Parameters Evaluation. (n.d.). Scribd. Retrieved from [Link]
-
Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019). SSRG International Journals. Retrieved from [Link]
-
EXPERIMENT 3 -KINETICS OF A SECOND-ORDER REACTION. (n.d.). Academia.edu. Retrieved from [Link]
-
The Arrhenius Law - Arrhenius Plots. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Arrhenius equation. (n.d.). Wikipedia. Retrieved from [Link]
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How to Use an Arrhenius Plot To Calculate Activation Energy and Intercept. (2020). YouTube. Retrieved from [Link]
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K1 Kinetics of Ester Hydrolysis. (2014). YouTube. Retrieved from [Link]
- KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). Google.
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Application Notes and Protocols: Utilizing o-Tolyl Acetate in Friedel-Crafts Acylation
Introduction: Navigating the Acylation of o-Tolyl Acetate
For researchers, synthetic chemists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of C-C bond formation on aromatic rings. While the reaction is conceptually straightforward, the choice of substrate can introduce significant complexity. o-Tolyl acetate, a readily available starting material, presents a unique challenge due to the competing Fries rearrangement, an intramolecular acyl migration that can significantly reduce the yield of the desired Friedel-Crafts product.[1] This application note provides a comprehensive guide to successfully employing o-tolyl acetate as a reactant in Friedel-Crafts acylation. We will delve into the mechanistic dichotomy between the two pathways, offer detailed protocols to favor the desired acylation, and explore the applications of the resulting acylated products in medicinal chemistry.
The Mechanistic Crossroads: Friedel-Crafts Acylation vs. Fries Rearrangement
The reaction of o-tolyl acetate with an acylating agent in the presence of a Lewis acid can proceed via two distinct pathways:
-
Intermolecular Friedel-Crafts Acylation: The desired pathway involves the electrophilic attack of an acylium ion on the electron-rich aromatic ring of a separate o-tolyl acetate molecule. This results in the formation of a new carbon-carbon bond and the desired acylated product.[2]
-
Intramolecular Fries Rearrangement: This competing reaction involves the migration of the acetyl group from the phenolic oxygen to an ortho or para position on the same aromatic ring, yielding hydroxyacetophenone derivatives.[1]
The key to a successful Friedel-Crafts acylation of o-tolyl acetate lies in understanding and controlling the factors that influence the selectivity between these two pathways.
Diagram 1: Competing Pathways for o-Tolyl Acetate
Strategic Protocol Design for Selective Friedel-Crafts Acylation
Controlling the reaction conditions is paramount to favoring the intermolecular Friedel-Crafts acylation over the intramolecular Fries rearrangement. Key parameters to consider include the choice of Lewis acid, solvent, temperature, and reaction time.
Lewis Acid Selection: The Fulcrum of Selectivity
The nature and strength of the Lewis acid catalyst play a pivotal role in directing the reaction pathway. While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used in Friedel-Crafts reactions, they can also promote the Fries rearrangement.[3] Milder Lewis acids or alternative catalytic systems can offer improved selectivity.
Table 1: Comparison of Lewis Acids for Acylation Reactions
| Lewis Acid | Relative Strength | Propensity for Fries Rearrangement | Recommended Application |
| AlCl₃ | Strong | High | General acylation, may require optimization for sensitive substrates. |
| FeCl₃ | Moderate | Moderate | A good alternative to AlCl₃, often with milder reaction conditions. |
| ZnCl₂ | Mild | Low | Suitable for substrates prone to rearrangement, may require higher temperatures. |
| Zeolites (e.g., H-Beta) | Solid Acid | Variable | Can offer shape selectivity and easier work-up, but activity can be substrate-dependent.[4] |
| Trifluoromethanesulfonic acid (TfOH) | Superacid | Concentration Dependent | Can be used catalytically, with selectivity influenced by concentration.[1] |
Experimental Protocol: Friedel-Crafts Acylation of o-Tolyl Acetate
This protocol provides a general framework for the acylation of o-tolyl acetate. Optimization of specific parameters may be necessary depending on the acylating agent and desired product.
Materials:
-
o-Tolyl acetate
-
Acyl chloride or acid anhydride (e.g., acetyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere.
-
Lewis Acid Suspension: In the reaction flask, suspend the anhydrous Lewis acid (e.g., 1.1 to 1.3 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring. The formation of the acylium ion complex is often exothermic.
-
Addition of o-Tolyl Acetate: After the addition of the acylating agent is complete, add a solution of o-tolyl acetate (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature. The optimal temperature and reaction time will depend on the specific reactants and Lewis acid used. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the Lewis acid complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Diagram 2: Experimental Workflow for Friedel-Crafts Acylation
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in the Acylation of o-Tolyl Acetate
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Acylated Product | Fries rearrangement is the dominant pathway. | Lower the reaction temperature. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂). Use a less polar solvent. |
| Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure all reagents are anhydrous. | |
| Formation of Multiple Products | Polyacylation or isomerization. | Use a 1:1 stoichiometry of reactants. The acetyl group is deactivating, so polyacylation is less common than in alkylation.[2] |
| Dark-colored Reaction Mixture | Polymerization or side reactions. | Ensure slow and controlled addition of reagents at low temperature. Use a high-purity, anhydrous solvent. |
Applications in Drug Development and Medicinal Chemistry
Acylated phenolic compounds, including derivatives of o-cresol, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduction of an acyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Pharmaceutical Intermediates: Aryl ketones synthesized via Friedel-Crafts acylation are key precursors for various pharmaceuticals, including analgesics and anti-inflammatory agents.[5]
-
Antifouling Agents: Acetylated phenolic compounds have shown promise as environmentally friendly antifouling agents to control the settlement of marine and freshwater mussels.[6]
-
Biological Activity of Acetylated Phenolics: Acetylation can influence the biological activity of phenolic compounds. Studies have shown that acetylated derivatives of natural phenolics can exhibit enhanced or altered biological activities, such as antithrombotic effects.[7]
Conclusion
The Friedel-Crafts acylation of o-tolyl acetate is a powerful tool for the synthesis of valuable acylated aromatic compounds. By carefully selecting the Lewis acid, solvent, and reaction temperature, researchers can effectively suppress the competing Fries rearrangement and achieve high yields of the desired product. The resulting acylated o-cresol derivatives serve as important building blocks in the development of new pharmaceuticals and other biologically active molecules. This guide provides a solid foundation for scientists to successfully navigate the intricacies of this important transformation.
References
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-
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. (2025). Request PDF. Retrieved from [Link]
- [This number is not used in the text].
-
Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. (2025). MDPI. Retrieved from [Link]
- [This number is not used in the text].
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-
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). Catalysis Science & Technology. Retrieved from [Link]
- [This number is not used in the text].
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2024). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. Retrieved from [Link]
- [This number is not used in the text].
- [This number is not used in the text].
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-
Biological activity of acetylated phenolic compounds. (2007). PubMed. Retrieved from [Link]
- [This number is not used in the text].
- [This number is not used in the text].
-
Buy Friedel-Crafts Acylation: Mechanism & Applications Online. (n.d.). Advent Chembio. Retrieved from [Link]
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- 4. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 5. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Transesterification Methods Involving O-Tolyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Precision of Biocatalysis in Aryl Ester Transformation
The selective transformation of esters is a cornerstone of modern organic synthesis, particularly in the pharmaceutical, flavor, and fragrance industries. O-tolyl acetate, an important aryl ester, serves as a key intermediate and a valuable acyl donor in various chemical transformations. Traditional chemical methods for its transesterification often require harsh conditions, such as high temperatures and aggressive catalysts, which can lead to side reactions, racemization of chiral centers, and significant environmental burden.
Enzymatic catalysis, leveraging the exquisite selectivity of enzymes like lipases, offers a powerful alternative that aligns with the principles of green chemistry.[1][2] Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts that function under mild conditions, exhibit remarkable chemo-, regio-, and stereoselectivity, and can operate in non-aqueous environments, making them ideal for organic synthesis.[3][4]
This guide provides a detailed exploration of enzymatic transesterification methods involving o-tolyl acetate. It is designed for scientists seeking to develop robust, selective, and sustainable synthetic routes. The focus will be on the practical application of lipases, particularly for the kinetic resolution of racemic alcohols, a process where o-tolyl acetate can serve as an effective acyl donor. We will delve into the mechanistic underpinnings of enzyme action, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction success.
The Scientific Foundation: Lipase-Catalyzed Transesterification
The Catalytic Mechanism: A Serine Hydrolase in Action
Lipases belong to the family of serine hydrolases. Their catalytic activity relies on a conserved structural motif known as the catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu) residues.[4] The transesterification reaction proceeds via a "ping-pong bi-bi" mechanism, which involves two main stages:
-
Acylation: The serine residue, activated by the other members of the triad, performs a nucleophilic attack on the carbonyl carbon of the ester substrate (o-tolyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (o-cresol) and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A nucleophile, in this case, an alcohol (R-OH), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the new ester product (R-acetate) and regenerate the free enzyme, ready for another catalytic cycle.
dot digraph "Lipase_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Figure 1: Lipase Catalytic Cycle for Transesterification", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes E_ROH [label="Free Enzyme (E)"]; E_oTolAc [label="Enzyme-Substrate Complex\n(E-o-Tolyl Acetate)"]; Tetra1 [label="First Tetrahedral Intermediate"]; Acyl_E [label="Acyl-Enzyme Intermediate\n+ o-Cresol"]; Acyl_E_ROH [label="Acyl-Enzyme-Alcohol Complex"]; Tetra2 [label="Second Tetrahedral Intermediate"]; E_Product [label="Enzyme-Product Complex\n(E-R-Acetate)"];
// Edges E_ROH -> E_oTolAc [label=" + o-Tolyl Acetate"]; E_oTolAc -> Tetra1 [label="Nucleophilic Attack\n(Serine)"]; Tetra1 -> Acyl_E [label="Collapse & Release"]; Acyl_E -> Acyl_E_ROH [label=" + Alcohol (R-OH)"]; Acyl_E_ROH -> Tetra2 [label="Nucleophilic Attack\n(Alcohol)"]; Tetra2 -> E_Product [label="Collapse"]; E_Product -> E_ROH [label="Product Release\n(R-Acetate)"];
// Styling Acyl_E [fillcolor="#FBBC05", fontcolor="#202124"]; E_ROH [fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Lipase Catalytic Cycle for Transesterification.
The Power of Selectivity: Kinetic Resolution
One of the most valuable applications of this reaction is in kinetic resolution. When a racemic alcohol (a 50:50 mixture of two enantiomers) is used as the nucleophile, a stereoselective lipase will acylate one enantiomer significantly faster than the other.[5] This difference in reaction rates allows for the separation of the mixture. At approximately 50% conversion, the reaction mixture will contain one enantiomer as an acetate ester and the other as the unreacted alcohol, both in high enantiomeric excess (ee).[6] This is a cornerstone technique for producing chiral building blocks for active pharmaceutical ingredients (APIs).[3]
Key Parameters for Successful Transesterification
The efficiency and selectivity of lipase-catalyzed reactions are not absolute; they are profoundly influenced by the reaction environment. Understanding and optimizing these parameters is critical for developing a robust protocol.
-
Enzyme Choice: Lipases from different sources exhibit varied substrate specificities and selectivities. For aryl acetates and secondary alcohols, Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is widely regarded as the gold standard due to its broad substrate scope, high activity, and excellent stability.[7][8] However, screening other lipases, such as those from Pseudomonas cepacia (PCL) or Pseudomonas fluorescens (PFL), is often a worthwhile endeavor, as they may offer superior selectivity for specific substrates.[9]
-
The Acyl Acceptor (Alcohol): The structure of the alcohol used for the transesterification can impact reaction rates. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group.
-
Solvent System: The choice of solvent is crucial as it affects enzyme conformation, activity, and substrate solubility. Non-polar, hydrophobic solvents like n-hexane, toluene, or tert-butyl methyl ether (TBME) are generally preferred.[5][9] These solvents help to minimize the stripping of essential water from the enzyme's hydration layer, which is necessary for maintaining its catalytically active conformation. Solvent-free systems are also highly effective, particularly in the synthesis of flavor esters, and offer a greener process by eliminating solvent waste.[10]
-
Temperature: Temperature affects both the reaction rate and the enzyme's stability. Generally, rates increase with temperature up to an optimum, after which thermal denaturation leads to a rapid loss of activity. A typical range for lipase-catalyzed transesterification is 30-60°C.[7][10]
-
Water Activity (aw): While these reactions are often performed in non-aqueous media, a minute amount of water is essential for enzyme activity. However, excess water can promote the competing hydrolysis reaction, where the ester is converted back to a carboxylic acid, reducing the yield of the desired transesterification product.[11] Using anhydrous solvents and molecular sieves can help control water content.
Comparative Data for Lipase-Catalyzed Acylations
The following table summarizes typical conditions and outcomes for the enzymatic acylation of secondary alcohols, a reaction class directly relevant to the use of o-tolyl acetate as an acyl donor. This data provides a valuable starting point for experimental design.
| Enzyme | Substrate (Alcohol) | Acyl Donor | Solvent | Temp (°C) | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Novozym 435 (CALB) | 1-Phenylethanol | Vinyl Acetate | n-Hexane | 60 | 61.49% Yield (of acetate) | Not specified | [7] |
| Novozym 435 (CALB) | (RS)-1-Phenylethanol | Vinyl Acetate | Hexane | Ambient | ~50% Conversion | >99% ee (for R-acetate) | [5] |
| P. fluorescens Lipase | MBH Adducts | - (Hydrolysis) | Buffer/Acetone | 25-30 | Variable | Up to E > 200 | [9] |
| Novozym 435 (CALB) | (RS)-1-phenylethanol | Vinyl Acetate | Hexane | Not specified | ~75% Conversion (R-enantiomer) | >95% ee | [8] |
| P. cepacia Lipase (PSL-C) | Racemic 1,2-Diol | Vinyl Acetate | Toluene | 30 | 32% Conversion | 86% ee (of S-acetate) | [12] |
Note: "E" refers to the Enantiomeric Ratio, a measure of enzyme selectivity.
Experimental Protocols
The following protocols provide a comprehensive, step-by-step methodology for a typical analytical-scale kinetic resolution of a racemic secondary alcohol using o-tolyl acetate as the acyl donor.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes subgraph "cluster_prep" { label = "1. Preparation"; style = "rounded"; color = "#5F6368"; Prep [label="Prepare Substrate Solution:\nRacemic Alcohol + o-Tolyl Acetate\nin Anhydrous Solvent"]; Enzyme [label="Add Immobilized Lipase\n(e.g., Novozym 435)"]; }
subgraph "cluster_reaction" { label = "2. Reaction"; style = "rounded"; color = "#5F6368"; Incubate [label="Incubate with Agitation\n(e.g., 40°C, 200 rpm)"]; Monitor [label="Monitor Progress:\nTake Aliquots at Time Intervals"]; }
subgraph "cluster_analysis" { label = "3. Analysis"; style = "rounded"; color = "#5F6368"; Filter [label="Filter to Remove Enzyme"]; GC [label="Analyze by Chiral GC"]; Data [label="Calculate Conversion & ee"]; }
// Edges Prep -> Enzyme; Enzyme -> Incubate; Incubate -> Monitor; Monitor -> Filter; Filter -> GC; GC -> Data; } dot Caption: General Experimental Workflow.
Materials and Equipment
-
Enzyme: Immobilized Candida antarctica Lipase B (Novozym® 435) or other screened lipase.
-
Substrates: o-Tolyl acetate (≥99%), Racemic secondary alcohol (e.g., (±)-1-phenylethanol).
-
Solvent: Anhydrous n-hexane or other suitable non-polar solvent (e.g., Toluene, MTBE).
-
Standards: Authentic samples of the alcohol enantiomers and the corresponding acetate ester for analytical calibration.
-
Equipment:
-
Screw-capped vials (e.g., 4 mL or 20 mL).
-
Orbital shaker incubator.
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a chiral column (e.g., CP-Chirasil-DEX CB).
-
Syringe filters (0.22 µm PTFE) for sample preparation.
-
Standard laboratory glassware and micropipettes.
-
Protocol: Kinetic Resolution of (±)-1-Phenylethanol
This protocol is a representative starting point. Optimal conditions, particularly reaction time and enzyme loading, should be determined empirically.
-
Preparation of Reagents:
-
Prepare a stock solution of (±)-1-phenylethanol in anhydrous n-hexane (e.g., 100 mmol/L).
-
Prepare a stock solution of o-tolyl acetate in anhydrous n-hexane (e.g., 200 mmol/L). The excess of the acyl donor can help drive the reaction.
-
-
Reaction Setup:
-
To a 4 mL screw-capped vial, add 1.0 mL of the (±)-1-phenylethanol solution (0.1 mmol).
-
Add 1.0 mL of the o-tolyl acetate solution (0.2 mmol). This establishes a 1:2 molar ratio of alcohol to acyl donor.
-
Add 20-40 mg of immobilized lipase (e.g., Novozym 435). This corresponds to an enzyme loading of 10-20 mg/mL.
-
Rationale: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, significantly improving process economics.[8]
-
-
Incubation:
-
Reaction Monitoring:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove the enzyme and quench the reaction.
-
Dilute the filtered sample with an appropriate volume of solvent (e.g., 950 µL of n-hexane) in a GC vial for analysis.
-
-
Analytical Procedure (Chiral GC):
-
Method: Develop a GC method capable of separating all four key components: (R)-1-phenylethanol, (S)-1-phenylethanol, o-tolyl acetate, and the product, 1-phenylethyl acetate.
-
Example GC Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.32 mm x 0.25 µm).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temp: 250°C.
-
Detector Temp: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 2°C/min to 150°C.
-
-
Rationale: A chiral column is essential for separating the enantiomers of the alcohol and determining the enantiomeric excess of both the remaining substrate and the newly formed product.
-
-
Data Analysis:
-
Calculate the Conversion (c) based on the disappearance of the starting alcohol or the appearance of the product ester. A common formula is: c = ees / (ees + eep) where ees is the enantiomeric excess of the substrate (unreacted alcohol) and eep is the enantiomeric excess of the product (ester).[12]
-
Calculate the Enantiomeric Excess (ee) for the substrate and product: ee (%) = [ (Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2) ] x 100
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the remaining substrate and the product.
-
Conclusion and Future Outlook
Enzymatic transesterification using o-tolyl acetate is a highly effective and sustainable method for the synthesis of valuable chiral compounds. The use of robust lipases like CALB provides a predictable and scalable platform for developing processes in the pharmaceutical and fine chemical industries. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers. Future advancements in this field will likely focus on the discovery of novel lipases with enhanced selectivities, the development of more efficient enzyme immobilization techniques, and the application of protein engineering to tailor enzyme properties for specific, challenging transformations.
References
-
Vallejo, M., et al. (2001). Activity of different Candida antarctica lipase B formulations in organic solvents. Biotechnology and Bioengineering, 73(5), 347-354. [Link]
-
Xu, D.G., Wang, J.Y., & Jiang, C.J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]
-
van der Deen, H., et al. (1996). Lipase Catalyzed Esterification and Dynamic Kinetic Resolution of Pyrrolinones. Journal of the American Chemical Society, 118(16), 3801-3803. [Link]
-
Brady, D., et al. (2004). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Journal of Molecular Catalysis B: Enzymatic, 29(1-6), 131-137. [Link]
-
Serri, C., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Molecules, 25(9), 2143. [Link]
-
Chen, L., et al. (2022). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Molecules, 27(3), 851. [Link]
-
Singh, R., et al. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]
-
Pfaendtner, J., et al. (2010). Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica. Journal of Biotechnology, 150(1), 105-112. [Link]
-
Beg, Q.K., et al. (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. BioMed Research International, 2014, 684948. [Link]
-
Reyes-Duarte, D., et al. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. International Journal of Molecular Sciences, 24(5), 4758. [Link]
-
Billakanti, J. M., et al. (2012). Synthetic resin-bound truncated Candida antarctica lipase B for production of fatty acid alkyl esters by transesterification of corn and soybean oils with ethanol or butanol. Biocatalysis and Agricultural Biotechnology, 1(2), 129-135. [Link]
-
Xu, J., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 827941. [Link]
-
Guldhe, A., et al. (2010). Biodiesel production with special emphasis on lipase-catalyzed transesterification. Biotechnology Advances, 28(5), 631-645. [Link]
-
Gomez, A., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 13(11), 1435. [Link]
-
Liese, A., et al. (2006). A kinetic study of lipase-catalyzed reversible kinetic resolution involving verification at miniplant-scale. Biotechnology and Bioengineering, 95(5), 947-959. [Link]
-
Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1585. [Link]
-
Schreier, P. (2006). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis, 2, 1-64. [Link]
-
O'Sullivan, B., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(10), 1084-1090. [Link]
-
Mita, S., et al. (2005). Kinetic Studies on Lipase-Catalyzed Acetylation of 1-Alkanol with Vinyl Acetate in Organic Solvent. Journal of the Japan Oil Chemists' Society, 54(12), 855-860. [Link]
-
de Miranda, A.S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(7), 1493-1499. [Link]
-
Shishkin, E., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. International Journal of Molecular Sciences, 23(20), 12258. [Link]
-
Arca, M.J., et al. (2000). Lipase-Catalyzed Synthesis of Ferulate Esters. Journal of the American Oil Chemists' Society, 77(5), 513-518. [Link]
-
Xiong, X., et al. (2022). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Food Science and Technology, 42, e105721. [Link]
-
Baba, N., et al. (1990). Lipase-catalyzed Stereoselective Hydrolysis of Thiolacetate. Agricultural and Biological Chemistry, 54(11), 3009-3011. [Link]
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Al-Zuhair, S., et al. (2022). Dynamic Modelling of Enzymatic Hydrolysis of Oil Using Lipase Immobilized on Zeolite. Catalysts, 12(7), 762. [Link]
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Rani, K.N.P., et al. (2007). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Bioprocess and Biosystems Engineering, 30, 221-226. [Link]
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Ching, C.B., et al. (2002). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 50(20), 5569-5575. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of o-Tolyl Acetate via Acetylation of o-Cresol
For Distribution: Researchers, scientists, and drug development professionals.
Abstract
The acetylation of phenols is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of hydroxyl groups during multi-step syntheses. This document provides a detailed protocol for the acetylation of o-cresol to yield o-tolyl acetate, a valuable intermediate in the synthesis of various organic compounds.[1] We will delve into the mechanistic underpinnings of this transformation, present a robust and reproducible experimental protocol, and outline the necessary safety precautions and analytical techniques for product verification. This guide is designed to be a comprehensive resource, blending theoretical principles with practical, field-tested methodologies.
Introduction: The Significance of Phenolic Acetylation
The conversion of a phenolic hydroxyl group to an acetate ester is a fundamental transformation in organic synthesis.[2] This reaction, known as O-acetylation, serves several critical purposes:
-
Protecting Group Strategy: The acetyl group is an effective protecting group for phenols, being stable under various acidic and oxidative conditions while being readily cleavable under mild basic conditions.[3] This allows for selective reactions at other sites of a complex molecule.
-
Modulation of Reactivity: Acetylation alters the electronic properties of the aromatic ring, influencing its reactivity in subsequent electrophilic substitution reactions.
-
Enhanced Lipophilicity: The conversion of a polar hydroxyl group to a less polar ester increases the compound's solubility in organic solvents, which can be advantageous for purification and formulation.
The acetylation of o-cresol specifically yields o-tolyl acetate (also known as acetic acid o-cresyl ester), a compound with applications in flavorings and as a synthetic intermediate.[4][5] This guide will focus on a practical and efficient method for its preparation using acetic anhydride.
Mechanistic Overview: Acid and Base Catalysis
The acetylation of a phenol with acetic anhydride can be effectively catalyzed by either an acid or a base. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.
Base-Catalyzed Acetylation
In the presence of a base (e.g., pyridine, triethylamine, or even a milder base like sodium bicarbonate), the phenolic proton is abstracted to form a more nucleophilic phenoxide ion.[6] This phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the desired ester.
Acid-Catalyzed Acetylation
Under acidic conditions (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), one of the carbonyl oxygens of acetic anhydride is protonated.[6][7] This protonation significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the phenolic oxygen. Deprotonation of the resulting intermediate furnishes the final product.
Diagram 1: Generalized Mechanism of Acid-Catalyzed Acetylation of a Phenol
Caption: Acid-catalyzed acetylation of a phenol with acetic anhydride.
Experimental Protocol: Synthesis of o-Tolyl Acetate
This protocol is adapted from established procedures for the acetylation of phenols and is optimized for the synthesis of o-tolyl acetate.[2] An acid-catalyzed approach is detailed below due to its efficiency and the straightforward work-up.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| o-Cresol | Reagent Grade, ≥99% | Sigma-Aldrich | 95-48-7 | Toxic and corrosive. Handle with care.[8] |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich | 108-24-7 | Corrosive and lachrymator.[9] Reacts violently with water. |
| Sulfuric Acid, concentrated | ACS Reagent, 95-98% | Fisher Scientific | 7664-93-9 | Extremely corrosive. Handle with extreme care. |
| Diethyl Ether | ACS Reagent | VWR | 60-29-7 | Highly flammable. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich | 144-55-8 | Used as a 5% aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | 7757-82-6 | For drying the organic layer. |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Glass funnel
-
Rotary evaporator (optional, for solvent removal)
-
Standard laboratory glassware and clamps
Step-by-Step Procedure
Diagram 2: Experimental Workflow for o-Tolyl Acetate Synthesis
Caption: Step-by-step workflow for the synthesis and purification of o-tolyl acetate.
-
Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, add 10.8 g (0.1 mol) of o-cresol.
-
Addition of Acetic Anhydride: In a chemical fume hood, carefully add 15.3 g (14.2 mL, 0.15 mol) of acetic anhydride to the flask.[2] Stir the mixture to ensure homogeneity.
-
Catalyst Addition: While stirring, cautiously add 5-10 drops of concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.
-
Heating: Fit the flask with a reflux condenser and heat the mixture in a water bath maintained at 60-80°C for 15 minutes with continuous stirring.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold water. This step will hydrolyze any unreacted acetic anhydride.
-
Extraction: Transfer the contents of the beaker to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently to release any pressure.[10] Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to absorb any residual water. Let it stand for 10-15 minutes with occasional swirling.
-
Product Isolation: Gravity filter the dried ether solution into a pre-weighed round-bottom flask to remove the sodium sulfate. Remove the diethyl ether using a rotary evaporator under reduced pressure. The remaining liquid is the crude o-tolyl acetate.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Safety and Hazard Considerations
This procedure involves the use of hazardous chemicals and must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
o-Cresol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[8] Wear protective gloves, clothing, and eye/face protection.[8]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[11] It is a lachrymator and reacts violently with water.[9] Always handle in a fume hood and add water to it slowly during the quenching step.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care, using appropriate gloves and eye protection.
Always have appropriate spill kits and emergency procedures in place before starting the experiment.
Characterization and Analysis
The identity and purity of the synthesized o-tolyl acetate should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to almost colorless clear liquid.[5] |
| Molecular Formula | C₉H₁₀O₂[4] |
| Molecular Weight | 150.18 g/mol [4] |
| Boiling Point | Approx. 208-212 °C (at atmospheric pressure) |
| GC-MS | A primary peak corresponding to a mass-to-charge ratio (m/z) consistent with o-tolyl acetate. |
| IR Spectroscopy | Presence of a strong C=O stretch (ester) around 1760-1770 cm⁻¹ and C-O stretches. Absence of a broad O-H stretch from the starting o-cresol. |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group on the ring, and the acetyl methyl group with appropriate integrations and splitting patterns. |
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a highly effective method for quantifying the purity of the product and detecting any remaining o-cresol.[12]
Conclusion
The described protocol provides a reliable and efficient method for the laboratory-scale synthesis of o-tolyl acetate from o-cresol. By understanding the underlying reaction mechanism and adhering strictly to the safety precautions, researchers can successfully perform this fundamental organic transformation. The detailed work-up and purification steps ensure the isolation of a high-purity product suitable for subsequent applications.
References
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Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. (2018). Taylor & Francis Online. [Link]
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Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Rasayan J. Chem. [Link]
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Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. (2022). ACS Publications. [Link]
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Catalytic acetylation of alcohols, phenols, thiols and amines with zeolite H-FER under solventless conditions. (2001). Royal Society of Chemistry. [Link]
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O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Journal of the Korean Chemical Society. [Link]
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). PMC. [Link]
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An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Indian Academy of Sciences. [Link]
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Gas-chromatographic headspace analysis of phenol and cresols in soils by direct acetylation. (1996). Digital.CSIC. [Link]
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Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (n.d.). OSTI.GOV. [Link]
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ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
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SAFETY DATA SHEET - Acetic anhydride. (2020). INEOS. [Link]
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ACETYLATION. (n.d.). University of Technology, Iraq. [Link]
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Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. (n.d.). Semantic Scholar. [Link]
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Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (n.d.). Royal Society of Chemistry. [Link]
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Quantitative Analysis of Urinary O-Cresol by Gas Chromatography - Flame Ionization Detection for the Monitoring of Population Exposed to Toluene. (2018). JSM Central. [Link]
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o-Cresol in urine. (2016). CDC. [Link]
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EXPERIMENT 4 - SYNTHESIS OF ISOPENTYL ACETATE. (n.d.). Northern Arizona University. [Link]
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O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPOD. [Link]
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o-TOLUIC ACID. (n.d.). Organic Syntheses. [Link]
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Comparison of different catalysts in the synthesis of pentyl acetate. (n.d.). ResearchGate. [Link]
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Acetylation Reaction Mechanism-Organic Chemistry. (2020). YouTube. [Link]
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Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2013). MDPI. [Link]
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o-Tolyl Acetate: A Versatile Intermediate in the Synthesis of Chromone-Based Pharmaceuticals
Introduction: The Strategic Importance of o-Tolyl Acetate in Pharmaceutical Synthesis
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate intermediates is paramount to achieving efficient, scalable, and economically viable manufacturing processes. o-Tolyl acetate, a seemingly simple aromatic ester, emerges as a strategic building block, particularly in the synthesis of complex heterocyclic scaffolds such as chromones. While its precursor, o-cresol, is a well-established starting material for various pharmaceuticals, the acetylation to o-tolyl acetate offers distinct advantages in directing reaction pathways and enabling specific chemical transformations. This application note delves into the utility of o-tolyl acetate as a key intermediate, with a focus on its role in the synthesis of Pranlukast, a potent leukotriene receptor antagonist used in the management of asthma. We will explore the chemical logic behind its use, provide detailed experimental protocols, and present a comprehensive overview of its synthetic applications.
The primary strategic advantage of using o-tolyl acetate lies in its ability to undergo the Fries rearrangement, a powerful reaction that regioselectively introduces an acetyl group onto the aromatic ring, forming a hydroxyacetophenone. This transformation is pivotal as hydroxyacetophenones are versatile precursors for the construction of the chromone ring system, a privileged scaffold in medicinal chemistry found in numerous drugs.[1][2]
Physicochemical Properties of o-Tolyl Acetate
A thorough understanding of the physical and chemical properties of an intermediate is crucial for process development and optimization.
| Property | Value | Reference |
| CAS Number | 533-18-6 | [3] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 208-210 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol and ether; sparingly soluble in water. | [4] |
Synthetic Workflow: From o-Cresol to a Key Pranlukast Intermediate
The synthetic journey from readily available o-cresol to a crucial intermediate for Pranlukast highlights the strategic application of o-tolyl acetate. The overall workflow can be conceptualized as a three-stage process:
-
Protection/Activation: Acetylation of o-cresol to form o-tolyl acetate.
-
Key Transformation: Fries rearrangement of o-tolyl acetate to generate 2'-hydroxy-3'-methylacetophenone.
-
Functionalization: Nitration of 2'-hydroxy-3'-methylacetophenone to produce 2-hydroxy-3-nitroacetophenone, a direct precursor to the amino-hydroxy acetophenone core of Pranlukast.
Caption: Synthetic workflow from o-cresol to a key Pranlukast intermediate.
Detailed Application Notes and Protocols
Application 1: Synthesis of o-Tolyl Acetate from o-Cresol
Rationale: The initial step involves the acetylation of the phenolic hydroxyl group of o-cresol. This serves a dual purpose: it protects the hydroxyl group from unwanted side reactions in subsequent steps and, more importantly, it sets up the molecule for the Fries rearrangement. The use of acetic anhydride in the presence of a base like pyridine is a standard and efficient method for this transformation.[4]
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place o-cresol (54.0 g, 0.5 mol) and dry pyridine (5 mL).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (64 mL, 0.68 mol) to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture onto a mixture of ice (100 g) and concentrated hydrochloric acid (50 mL). Extract the product with carbon tetrachloride (3 x 50 mL).
-
Purification: Wash the combined organic extracts successively with water, 10% aqueous sodium hydroxide solution, and again with water. Dry the organic layer over anhydrous calcium chloride.
-
Isolation: Remove the solvent by distillation. The crude o-tolyl acetate can be purified by vacuum distillation, collecting the fraction at 175-182 °C.[4]
Expected Yield: Approximately 60%.[4]
Application 2: Fries Rearrangement of o-Tolyl Acetate to 2'-Hydroxy-3'-methylacetophenone
Rationale: The Fries rearrangement is a cornerstone of this synthetic strategy. It involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, yielding a hydroxyaryl ketone. The regioselectivity of this reaction (ortho- vs. para-acylation) can be influenced by reaction conditions such as temperature and the choice of catalyst.[5][6] For the synthesis of the Pranlukast intermediate, the desired product is 2'-hydroxy-3'-methylacetophenone. The use of a catalyst like p-toluenesulfonic acid (p-TSA) offers a more environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[4]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, place o-tolyl acetate (10.0 g, 0.066 mol) and p-toluenesulfonic acid (8.0 g, 0.048 mol).
-
Reaction: Heat the reaction mixture in an oil bath at 90-120 °C for 30 minutes with stirring.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-methylacetophenone (solid).
-
Isolation and Purification: The solid para-isomer can be removed by filtration. The desired ortho-isomer, 2-hydroxy-3-methylacetophenone, can be isolated from the filtrate by extraction with an organic solvent like diethyl ether, followed by removal of the solvent under reduced pressure. Further purification can be achieved by distillation.
Expected Products and Selectivity: The reaction yields a mixture of the ortho and para isomers. The ratio of these isomers is dependent on the reaction conditions. Higher temperatures generally favor the formation of the ortho product.[6]
Application 3: Synthesis of 2-Hydroxy-3-nitroacetophenone, a Key Intermediate for Pranlukast
Rationale: 2-Hydroxy-3-nitroacetophenone is a direct precursor for the synthesis of Pranlukast.[2][7] The synthesis involves the nitration of the activated aromatic ring of 2'-hydroxy-3'-methylacetophenone. The hydroxyl and acetyl groups direct the incoming nitro group to the adjacent position. Subsequent reduction of the nitro group to an amine provides the 3-amino-2-hydroxyacetophenone core, which is a key building block for Pranlukast.[8][9]
Experimental Protocol (Representative Nitration):
Note: The nitration of substituted phenols requires careful control of reaction conditions to avoid over-nitration and ensure safety.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2'-hydroxy-3'-methylacetophenone in a suitable solvent such as glacial acetic acid.
-
Nitrating Agent: Prepare a nitrating mixture of nitric acid and sulfuric acid.
-
Reaction: Cool the solution of the acetophenone in an ice bath. Slowly add the nitrating mixture dropwise while maintaining a low temperature (e.g., 0-5 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid 2-hydroxy-3-nitro-5-tert-butylacetophenone (in a related synthesis) can be collected by filtration, washed with water, and recrystallized from a suitable solvent.[2] The subsequent removal of the tert-butyl group (if used as a protecting group) and reduction of the nitro group would lead to the desired Pranlukast intermediate.
This protocol is illustrative. The specific conditions for the nitration of 2'-hydroxy-3'-methylacetophenone would need to be optimized based on literature procedures for similar substrates.
Conclusion: o-Tolyl Acetate as a Strategic Synthon
o-Tolyl acetate serves as a valuable and versatile intermediate in pharmaceutical synthesis. Its true potential is realized through the Fries rearrangement, which provides a direct route to substituted hydroxyacetophenones. These, in turn, are key precursors for the synthesis of chromone-based pharmaceuticals, as exemplified by the pathway towards the anti-asthma drug Pranlukast. The ability to control regioselectivity during the Fries rearrangement and the straightforward nature of the preceding acetylation make o-tolyl acetate a strategically important tool in the arsenal of the process chemist. The protocols outlined in this application note provide a practical framework for researchers and drug development professionals to leverage the synthetic utility of o-tolyl acetate in their own research and development endeavors.
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Zhang, Y., Song, H., Yu, Y., liu, T., Xu, S., Du, M., & Wang, Y. (n.d.). Synthesis of pranlukast. TSI Journals. Retrieved from [Link]
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Optimization of the synthesis of Pranlukast intermediate. (2025, August 7). ResearchGate. Retrieved from [Link]
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Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. (n.d.). ChemRxiv. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of o-Tolyl Acetate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The acetylation of phenols to form aryl acetates is a cornerstone of organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods, however, often necessitate prolonged reaction times, harsh catalysts, and significant solvent use. This application note details a robust and highly efficient protocol for the synthesis of o-tolyl acetate and its derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach dramatically curtails reaction times, frequently to mere minutes, while promoting higher yields and aligning with the principles of green chemistry through solvent-free conditions.[1][2][3] We will explore the mechanistic underpinnings of microwave-accelerated esterification, provide a detailed, step-by-step protocol for the synthesis of o-tolyl acetate, present expected analytical data for product characterization, and discuss the critical safety considerations inherent to this powerful technology.
Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis leverages the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[4] This direct, "in-core" heating mechanism is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls.[4] This results in rapid, uniform heating of the reaction mixture, often leading to superheating of solvents above their atmospheric boiling points in sealed vessels. The consequences for chemical synthesis are profound:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours or even days can often be completed in minutes.[3][4][5]
-
Increased Product Yields: The rapid heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures.[4]
-
Enhanced Reaction Selectivity: The precise temperature control offered by modern microwave reactors can lead to cleaner reactions with fewer side products.
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and energy consumption.[4][6][7]
The acetylation of o-cresol and its derivatives is particularly well-suited for microwave assistance. The polar hydroxyl group of the phenol and the carbonyl group of acetic anhydride efficiently couple with the microwave field, leading to rapid esterification.
Reaction Mechanism and Causality
The microwave-assisted acetylation of a phenol, such as o-cresol, with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. While this reaction can be performed without a catalyst, the presence of a mild catalyst like iodine can further enhance the rate, especially for deactivated or sterically hindered phenols.[1]
The role of microwave irradiation is primarily thermal. The rapid and uniform heating significantly accelerates the reaction kinetics according to the Arrhenius equation. This allows the reaction to overcome the activation energy barrier much more quickly than with conventional heating methods.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Application Protocol: Synthesis of o-Tolyl Acetate
This protocol describes a solvent-free, catalyst-free method for the acetylation of o-cresol using acetic anhydride under microwave irradiation.
Materials and Equipment
-
o-Cresol (≥99%)
-
Acetic Anhydride (≥99%)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (reagent grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover)
-
10 mL microwave reaction vial with a snap-on cap
-
Magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware for work-up
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the reaction and work-up in a well-ventilated fume hood. Acetic anhydride is corrosive and has a strong odor.
-
Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[8] Always ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits of the instrument.
-
Exothermic Potential: While this specific reaction is generally well-behaved, be aware that microwave-heated reactions can accelerate rapidly. Start with small-scale reactions to assess the kinetics before scaling up.
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add o-cresol (5 mmol, 0.541 g).
-
Reagent Addition: Add acetic anhydride (6 mmol, 0.613 g, 0.57 mL). The use of a slight excess of acetic anhydride ensures complete conversion of the phenol.
-
Sealing the Vessel: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the following parameters:
-
Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or below 50°C as per instrument safety guidelines) before opening.
-
Work-up:
-
Carefully uncap the vial in the fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic anhydride and acetic acid. Be cautious of potential effervescence.
-
Wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary): For most applications, the crude product is of high purity. If further purification is required, this can be achieved by vacuum distillation or flash column chromatography on silica gel.
Data Presentation and Characterization
The microwave-assisted synthesis of o-tolyl acetate is expected to proceed in high yield and purity.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | 10-15 minutes |
| Typical Yield | 70-85% | >90% |
| Conditions | Reflux, often with catalyst | 130°C, solvent-free |
Expected Characterization Data for o-Tolyl Acetate
-
Appearance: Colorless liquid.[9]
-
Molecular Formula: C₉H₁₀O₂
-
Molecular Weight: 150.18 g/mol [10]
-
Boiling Point: 208 °C
-
¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.30-7.10 (m, 4H, Ar-H), 2.35 (s, 3H, Ar-CH₃), 2.25 (s, 3H, COCH₃).[11]
-
¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 169.5, 148.9, 130.8, 130.0, 126.8, 125.6, 122.3, 21.0, 16.2.
-
IR (KBr, cm⁻¹): ν 1765 (C=O, ester), 1370, 1215 (C-O stretch).
Conclusion
The microwave-assisted synthesis of o-tolyl acetate and its derivatives offers a compelling alternative to traditional synthetic methods.[12][13] The protocol outlined in this application note is rapid, high-yielding, and adheres to the principles of green chemistry by eliminating the need for solvents.[2][14] This methodology is readily adaptable for the synthesis of a wide range of aryl acetates, making it a valuable tool for researchers in both academic and industrial settings. The significant reduction in reaction time allows for faster lead optimization and compound library generation in drug development workflows.
References
-
Microwave-assisted, solvent-free, acidic Al2O3-ZnCl2 catalyzed synthesis of aromatic hydroxyketones via Fries rearrangement of aromatic esters. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):869-874. [Link]
-
Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Green Chemistry, 2001, 3(5), 253-255. [Link]
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Molbank, 2006, 2006(4), M500. [Link]
-
Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry, 2024, 89(24), 17850-17852. [Link]
-
Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry, 2014, 26(22), 7746-7748. [Link]
-
Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]
-
Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. ACS Publications. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Organic Chemistry Portal. [Link]
-
Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. [Link]
-
Microwave-promoted rapid and efficient method for acetylation of phenols with acetic anhydride using NaF as catalyst under solvent-free conditions. ResearchGate. [Link]
-
Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid as an organo-catalyst under solvent-free conditions. ACG Publications. [Link]
-
Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis, physicochemical & spectral characterization of some common molecules. Der Pharma Chemica. [Link]
-
Microwave Reaction Tutorial. Biotage. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
o-Tolyl Acetate 98.0%(GC). PureSynth. [Link]
-
Recent advances in microwave-assisted synthesis. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts. Royal Society of Chemistry. [Link]
-
p-Tolyl acetate. SpectraBase. [Link]
-
Microwave-Assisted Solvent-Free Acetylation of Cellulose with Acetic Anhydride in the Presence of Iodine as a Catalyst. MDPI. [Link]
-
Microwave-assisted solvent-free acetylation of cellulose with acetic anhydride in the presence of iodine as a catalyst. PubMed. [Link]
Sources
- 1. Microwave mediated solvent-free acetylation of deactivated and hindered phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 8. biotage.com [biotage.com]
- 9. acgpubs.org [acgpubs.org]
- 10. pure-synth.com [pure-synth.com]
- 11. O-TOLYL ACETATE(533-18-6) 1H NMR spectrum [chemicalbook.com]
- 12. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Note: A High-Purity, Solvent-Free Protocol for the Synthesis of o-Tolyl Acetate
Abstract
This application note provides a detailed, robust, and environmentally conscious protocol for the synthesis of high-purity o-tolyl acetate. By eliminating the use of organic solvents, this method aligns with the principles of green chemistry, reducing waste and minimizing environmental impact. The procedure involves the direct acetylation of o-cresol with acetic anhydride. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the process, ensuring reproducibility and high-quality outcomes.
Introduction and Significance
Aryl acetates, such as o-tolyl acetate (also known as acetic acid o-cresyl ester), are valuable chemical intermediates in the pharmaceutical and fine chemical industries[1]. Traditional synthesis methods often rely on acyl chlorides or anhydrides in the presence of volatile organic solvents[1]. These solvents contribute significantly to chemical waste and pose environmental and safety hazards.
Solvent-free synthesis offers a compelling alternative, leading to cleaner reactions, easier product isolation, and reduced operational costs[2]. This protocol details the direct O-acetylation of o-cresol using acetic anhydride, which serves as both the acetylating agent and the reaction medium. This approach is highly efficient and has been successfully applied to a wide range of alcohols and phenols[3][4]. The resulting product, o-tolyl acetate, is a key building block in organic synthesis.
Reaction Principle and Mechanism
The synthesis of o-tolyl acetate is achieved through the esterification of the phenolic hydroxyl group of o-cresol with acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the o-cresol's hydroxyl group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the desired ester, o-tolyl acetate. While the reaction can proceed without a catalyst, it can also be facilitated by various mild acid or base catalysts[3][5]. This protocol focuses on a catalyst-free approach to maximize simplicity and purity.
Sources
Troubleshooting & Optimization
optimizing yield of o-tolyl acetate in esterification reactions
Welcome to the technical support center for the synthesis of o-tolyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of o-tolyl acetate in esterification reactions. Here, we will delve into the nuances of reaction conditions, catalyst selection, and purification strategies to help you achieve high-purity, high-yield results.
Frequently Asked Questions (FAQs)
Q1: My o-tolyl acetate yield is consistently low. What are the most common culprits?
Low yields can often be traced back to a few key areas: suboptimal reaction conditions, inefficient catalysis, or product loss during workup and purification. In the esterification of o-cresol with acetic anhydride, incomplete reaction, side reactions, or hydrolysis of the product can significantly reduce your final yield.
Q2: What is the most effective catalyst for the esterification of o-cresol with acetic anhydride?
While both acid and base catalysts can be used, the choice depends on your specific experimental constraints.
-
Acid catalysts , such as sulfuric acid or p-toluenesulfonic acid, can be effective but may require harsher conditions and can lead to side reactions if not carefully controlled.[1][2]
-
Base catalysts , like pyridine or triethylamine, are often preferred for the acylation of phenols.[3] They work by activating the phenol to the more nucleophilic phenoxide ion and also neutralize the acidic byproduct, which can prevent unwanted side reactions and product hydrolysis.[3][4]
Q3: Can I use Fischer esterification to synthesize o-tolyl acetate?
Direct Fischer esterification of phenols with carboxylic acids is generally inefficient.[2][5] Phenols are less nucleophilic than alcohols, making the reaction slow and requiring harsh conditions to achieve even a decent yield.[3][6] Using a more reactive acylating agent like acetic anhydride is a more effective method.[3]
Q4: How can I minimize the formation of byproducts?
The primary byproduct in the reaction of o-cresol with acetic anhydride is acetic acid. While this is a direct consequence of the reaction stoichiometry, its presence can lower the pH and potentially lead to hydrolysis of the ester product, especially during workup.[3] Using a base as a catalyst or scavenger can neutralize the acetic acid as it is formed.[3][4] Other potential byproducts can arise from impurities in the starting materials or from side reactions if the temperature is too high.
Q5: What is the best way to purify o-tolyl acetate?
Purification typically involves an aqueous workup to remove the catalyst and any unreacted starting materials, followed by distillation. A standard workup procedure would be to wash the reaction mixture with a dilute base (like sodium bicarbonate solution) to remove acidic components, followed by a wash with brine, drying over an anhydrous salt (e.g., magnesium sulfate), and finally, distillation under reduced pressure to obtain the pure o-tolyl acetate.[7]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Inactive Catalyst:
-
Cause: The catalyst may be old, hydrated, or of insufficient purity.
-
Solution: Use a fresh, anhydrous catalyst. For acid catalysts, ensure they are not overly dilute. For base catalysts like pyridine, use a freshly opened bottle or distill it before use.
-
-
Low Reaction Temperature:
-
Cause: The reaction may not have reached the necessary activation energy.
-
Solution: While the reaction is often exothermic, gentle heating may be required to initiate it or drive it to completion. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish.
-
-
Poor Quality Starting Materials:
-
Cause: o-Cresol can oxidize over time, and acetic anhydride is susceptible to hydrolysis.[8]
-
Solution: Use freshly distilled or recently purchased, high-purity starting materials. Ensure they are stored under appropriate conditions (e.g., acetic anhydride should be kept in a tightly sealed container to prevent moisture ingress).[8]
-
-
Insufficient Reaction Time:
-
Cause: The reaction may not have had enough time to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed.
-
Problem 2: Product is Contaminated with Starting Material
Possible Causes & Solutions
-
Incorrect Stoichiometry:
-
Cause: An excess of o-cresol will remain unreacted.
-
Solution: While a slight excess of one reagent is sometimes used to drive the reaction, a large excess will lead to purification challenges. Aim for a molar ratio close to 1:1, or a slight excess of the less expensive reagent.
-
-
Incomplete Reaction:
-
Cause: As mentioned in Problem 1, the reaction may not have gone to completion.
-
Solution: Re-evaluate your reaction time, temperature, and catalyst. Consider a more active catalyst or slightly higher temperature.
-
-
Inefficient Workup:
-
Cause: The aqueous workup may not be effectively removing the unreacted o-cresol.
-
Solution: o-Cresol is weakly acidic and can be removed by washing with a dilute sodium hydroxide solution. However, be cautious as a strong base can also hydrolyze your ester product. A dilute sodium bicarbonate wash is generally safer for removing acidic impurities without significantly affecting the ester.[7]
-
Problem 3: Low Isolated Yield After Workup and Purification
Possible Causes & Solutions
-
Product Loss During Extraction:
-
Cause: o-Tolyl acetate has some, albeit limited, solubility in water. Multiple extractions with an organic solvent are necessary to recover the product fully from the aqueous phase.[9]
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers to maximize product recovery.[10][11]
-
-
Hydrolysis of the Ester:
-
Cause: The ester can hydrolyze back to o-cresol and acetic acid under strongly acidic or basic conditions, especially at elevated temperatures during workup.[3]
-
Solution: Use mild conditions for your workup. A saturated sodium bicarbonate solution is generally sufficient to neutralize any acid catalyst without causing significant hydrolysis.[7] Avoid prolonged contact with strong bases.
-
-
Loss During Distillation:
-
Cause: If the distillation is performed at atmospheric pressure, the high boiling point of o-tolyl acetate may lead to decomposition.
-
Solution: Purify o-tolyl acetate by vacuum distillation. This will lower the boiling point and prevent thermal degradation.
-
Experimental Protocols
Optimized Protocol for o-Tolyl Acetate Synthesis
This protocol is designed to provide a high yield of o-tolyl acetate with high purity.
Materials:
-
o-Cresol
-
Acetic Anhydride
-
Pyridine (or another suitable base catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-cresol (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).
-
Slowly add pyridine (0.1 eq) to the mixture. The reaction is often exothermic, so control the addition rate to maintain a moderate temperature.
-
After the initial exotherm subsides, heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude o-tolyl acetate by vacuum distillation.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low or No Product | Inactive catalyst, low temperature, poor starting materials, insufficient time. | Use fresh reagents and catalyst, optimize temperature and reaction time. |
| Contamination with Starting Material | Incorrect stoichiometry, incomplete reaction, inefficient workup. | Adjust molar ratios, ensure reaction completion, optimize workup with dilute base washes. |
| Low Isolated Yield | Product loss during extraction, hydrolysis, loss during distillation. | Perform multiple extractions, use mild workup conditions, purify by vacuum distillation. |
Visualizations
Reaction Mechanism
Caption: Base-catalyzed esterification of o-cresol.
Experimental Workflow
Caption: Workflow for o-tolyl acetate synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- Schotten-Baumann Reaction. (n.d.). SATHEE.
- Schotten-Baumann reaction of Phenol. (2025, June 12). Filo.
- Phosphorous acid catalyzed phenol esterification. (n.d.). Google Patents.
- Esterification of phenols. (n.d.). Google Patents.
- Fischer Esterification. (2021, November 18). Chemistry Steps.
- Lab5 procedure esterification. (n.d.).
- Fischer Esterification Reaction: Mechanism, Limitations. (2023, September 5). Science Info.
- Esterification of phenols (video). (n.d.). Khan Academy.
- preparation of esters. (n.d.). Chemguide.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Alcohols, phenols and acids. (2025, July 20). Khan Academy.
- Work up of ester? (2021, January 19). ResearchGate.
- Are these basic mistakes preventing you from getting a good yield? (n.d.). Radleys.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
- o-Tolyl Acetate 98.0%(GC). (n.d.). PureSynth.
Sources
- 1. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. radleys.com [radleys.com]
- 9. pure-synth.com [pure-synth.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
troubleshooting low conversion rates in o-tolyl acetate rearrangement
Technical Support Center: Aryl Ester Rearrangements
Topic: Troubleshooting Low Conversion in
Overview: The "Hidden" Stoichiometry Trap
Welcome to the technical support hub. You are likely here because your Fries rearrangement of
The rearrangement of
This guide moves beyond basic textbook definitions to address the hydrodynamic and stoichiometric failures that actually cause low yields in the lab.
Part 1: The Diagnostic Decision Tree
Before altering your parameters, identify your failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of low conversion in Fries rearrangements.
Part 2: Critical Failure Modes & Solutions
The Stoichiometry Trap (The "Double Down" Rule)
Issue: "I used 1.1 equivalents of
-
Mechanism: The Lewis acid (
) coordinates with the carbonyl oxygen of the starting material to initiate cleavage.[1][2][3] -
The Trap: As the product (hydroxyketone) forms, the aluminum atom binds irreversibly to the newly formed phenoxide oxygen and the carbonyl oxygen, forming a stable chelate.
-
Consequence: This product-aluminum complex is catalytic dead weight. It consumes 1 full equivalent of
. -
Solution: You must use at least 2.2 to 2.5 equivalents of
.-
1.0 eq to bind the leaving group/product.
-
1.0+ eq to drive the actual rearrangement cycle.
-
The "Gummy" Viscosity Lock
Issue: "The stir bar stopped spinning after 30 minutes." Technical Reality: The intermediate aluminum complexes are often thixotropic solids or highly viscous oils. If the stir bar stops, mass transfer stops, and the reaction halts (or creates hot spots leading to tar). Solution:
-
Solvent Switch: Move from neat (melt) reactions to Chlorobenzene or 1,2-Dichloroethane (DCE) . These solvents dissolve the aluminum complexes better than nitrobenzene or
. -
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.
Regioselectivity Control ( - vs -)
For
-
Target: 4-hydroxy-3-methylacetophenone (Para-migration)
-
Condition: Low Temperature (
to ). -
Solvent: Nitrobenzene (Polar solvents stabilize the separated acylium ion/phenoxide pair, favoring the less sterically hindered para attack).
-
-
Target: 2-hydroxy-3-methylacetophenone (Ortho-migration)
Part 3: Validated Experimental Protocol
Protocol: High-Conversion Synthesis of 4-hydroxy-3-methylacetophenone Designed to minimize polymerization and maximize conversion.
| Parameter | Specification | Rationale |
| Substrate | Dry (<0.1% water content). | |
| Reagent | CRITICAL: Must be free-flowing powder, not yellow/clumped. | |
| Solvent | Chlorobenzene (5-10 volumes) | Balances solubility and boiling point ( |
| Temp | Step-wise heating prevents runaway exotherms. |
Step-by-Step Execution:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with an overhead stirrer, reflux condenser, and drying tube (
). -
Catalyst Loading: Charge Chlorobenzene and
(2.5 eq). Cool to . -
Addition: Add
-tolyl acetate dropwise over 30 minutes. Note: HCl gas will evolve. Vent to a scrubber. -
Reaction:
-
Allow to warm to Room Temp (1 hr).
-
Heat to
for 2 hours. -
Checkpoint: Check TLC. If conversion <80%, raise temp to
for 1 hour.
-
-
Quenching (The Danger Zone):
-
Cool mixture to
. -
Pour the reaction mixture slowly into a slurry of Ice + concentrated HCl .
-
Why HCl? You must break the Aluminum-Phenoxide bond. Water alone results in a sticky aluminum hydroxide gel that traps product. Acid ensures clean phase separation.
-
Part 4: Mechanistic Visualization
Understanding the "Ion Pair" vs. "Intramolecular" path helps troubleshooting.
Figure 2: Mechanistic bifurcation showing how solvent and temperature dictate the reaction pathway.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is my product colored red/brown after workup? A: This indicates oxidation of the phenol or presence of polymeric byproducts (fries-polymers).
-
Fix: Perform a recrystallization from ethanol/water or a quick filtration through a silica plug. Ensure the quench was acidic enough (pH < 2) to remove all aluminum salts, which can catalyze oxidation.
Q: I see a peak for
References
-
Blatt, A. H. "The Fries Reaction." Organic Reactions, 1942 , Vol 1, 342–369.
-
Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992 , 24(4), 369–435.
-
Gerecs, A. "Fries Rearrangement." Comprehensive Organic Synthesis, 1991 , Vol 3, 833–845.
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007 . (Section: Hydroxy-acylation of Phenols).
Sources
- 1. byjus.com [byjus.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
purification of o-tolyl acetate via vacuum distillation techniques
Answering the user's request.## Technical Support Center: Purification of o-Tolyl Acetate via Vacuum Distillation
Prepared by the Office of Senior Application Scientists
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of o-tolyl acetate. As the synthesis of specialty esters often yields a crude product containing starting materials and side-products, achieving high purity is paramount for downstream applications. Vacuum distillation is the method of choice for heat-sensitive compounds or those with high boiling points, such as o-tolyl acetate, as it allows for vaporization at a significantly lower temperature, thereby preventing thermal degradation.
This document provides structured, in-depth guidance through frequently asked questions, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and components involved in the vacuum distillation of o-tolyl acetate.
Q1: Why is vacuum distillation the necessary and preferred method for purifying o-tolyl acetate?
A1: The primary reason is the high boiling point of o-tolyl acetate at atmospheric pressure, reported to be around 208°C.[1] Distilling at such a high temperature risks thermal decomposition, polymerization, or oxidation of the compound, leading to reduced yield and the introduction of new impurities. By reducing the operating pressure, we lower the boiling point to a more manageable temperature where the compound is stable.[2] This technique is essential for purifying compounds that are heat-sensitive or have high boiling points.[3]
Q2: What are the key physical properties of o-tolyl acetate relevant to its distillation?
A2: Understanding the physical properties of o-tolyl acetate is critical for planning a successful purification. Key parameters are summarized below.
| Property | Value | Significance for Distillation | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | - | [4][5] |
| Molecular Weight | 150.18 g/mol | Affects vapor density. | [4][5] |
| Boiling Point (Atmospheric) | ~208°C | The high value necessitates vacuum distillation. | [1] |
| Density | ~1.05 g/cm³ | Useful for mass-to-volume calculations. | [6] |
| Refractive Index (20°C) | ~1.50 | A quick and effective way to check the purity of collected fractions. | [6] |
| Vapor Pressure | 0.164 mmHg @ 25°C | Indicates the compound's volatility; crucial for predicting boiling point under vacuum. | [7] |
| Appearance | Colorless Liquid | A change in color (e.g., yellowing or darkening) can indicate decomposition. | [6][8] |
| Solubility | Insoluble in water; soluble in organic solvents. | Important for workup procedures prior to distillation. | [8][9] |
Q3: What are the common impurities I should expect in my crude o-tolyl acetate?
A3: Impurities are typically derived from the synthesis reaction. The most common method for producing o-tolyl acetate is the acetylation of o-cresol.[9] Therefore, the expected impurities include:
-
Unreacted o-cresol: The starting phenol.
-
Acetic Anhydride or Acetic Acid: The acetylating agent and its byproduct.
-
Side-products: Depending on reaction conditions, minor impurities from reactions at other positions on the aromatic ring could be present.
-
Solvent: Residual solvent from a pre-distillation workup or extraction.[10]
Q4: How do I select the appropriate vacuum pump for this procedure?
A4: The choice of vacuum pump is critical and depends on the desired vacuum level, chemical compatibility, and maintenance considerations.[3][11] For o-tolyl acetate, a vacuum level in the range of 1-20 mmHg is typically sufficient to lower the boiling point significantly.
-
Diaphragm Pumps: These are excellent choices due to their oil-free operation and high chemical resistance, which prevents contamination of the product and damage to the pump from corrosive vapors.[2] They are ideal for achieving the moderate vacuum levels required for this distillation.
-
Rotary Vane Pumps: These can achieve a much deeper vacuum (e.g., <1 mTorr), which is generally unnecessary for this application.[2][12] If used, they must be protected by an efficient cold trap (e.g., dry ice/acetone) to prevent solvent vapors from contaminating and degrading the pump oil.[13]
-
Water Aspirators: While economical, they provide a less consistent and relatively high vacuum level that is dependent on water flow and temperature.[14] They are generally not recommended for precise or reproducible purifications.
Q5: What is a fractionating column, and do I need one for this purification?
A5: A fractionating column is a piece of glassware filled with packing material (like Raschig rings, glass beads, or metal sponges) that is placed between the distillation flask and the condenser.[15][16] This packing provides a large surface area for repeated cycles of vaporization and condensation, which allows for the separation of compounds with close boiling points.[17][18]
You should use a fractionating column if you suspect your crude material contains impurities with boiling points close to that of o-tolyl acetate under your target vacuum.[19] For separating o-tolyl acetate from a much less volatile impurity (e.g., a polymer) or a much more volatile one (e.g., residual solvent), a simple distillation setup may suffice. However, using a short Vigreux column is often a good practice to improve separation efficiency without significant added complexity.
Section 2: Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the vacuum distillation of o-tolyl acetate.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the distillation in a well-ventilated fume hood.
-
Glassware Inspection: Before assembly, meticulously inspect all glassware for cracks, star fractures, or defects that could cause an implosion under vacuum.[14]
-
Combustibility: o-tolyl acetate is a combustible liquid. Keep it away from ignition sources.[20]
-
Pressure Release: Never heat a sealed system. Ensure the system is properly configured for vacuum operation.
Apparatus Setup
A correctly assembled apparatus is crucial for a safe and effective distillation. All ground glass joints must be lightly greased with a suitable vacuum grease to ensure an airtight seal.[14]
Caption: Standard setup for fractional vacuum distillation.
Procedure
-
Charging the Flask: Add the crude o-tolyl acetate to a round-bottom flask, filling it to no more than half its capacity. Add a magnetic stir bar. Boiling stones are ineffective under vacuum and must not be used.[14]
-
Assembling the Apparatus: Assemble the glassware as shown in the diagram above. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Securing the System: Use clamps to securely hold the distilling flask, condenser, and receiving flask. Ensure all joints are properly seated.
-
Engaging the Vacuum: Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum pump.[14] Turn on the condenser cooling water.
-
Applying Vacuum: Turn on the vacuum pump and allow the system to evacuate. You may observe some bubbling as volatile solvents or dissolved gases are removed. Wait until the pressure stabilizes at your target vacuum level.
-
Initiating Heating: Begin stirring the solution. Slowly apply heat to the distilling flask using a heating mantle. Increase the temperature gradually to avoid bumping and ensure a smooth boil.[15]
-
Collecting Fractions: As the mixture heats, the temperature reading on the thermometer will rise.
-
Collect any low-boiling initial liquid (the "forerun") in the first receiving flask. This may contain residual solvents or more volatile impurities.
-
When the temperature stabilizes at the expected boiling point of o-tolyl acetate at your operating pressure, change to a new, clean receiving flask to collect the main product fraction.
-
Record the stable temperature range and the pressure. A pure compound should distill over a narrow temperature range.[14]
-
-
Terminating the Distillation: Once the majority of the product has distilled or if the temperature begins to rise sharply (indicating higher-boiling impurities are starting to distill), stop the distillation.
-
Crucially, remove the heating mantle first and allow the system to cool to room temperature.[14]
-
Slowly and carefully vent the system by opening a valve on the vacuum trap or removing the tubing from the vacuum adapter. You should hear a hissing sound as air enters.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.[14]
-
-
Analysis: Analyze the collected fractions (e.g., by refractive index, GC, or NMR) to confirm purity.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during vacuum distillation experiments.
Q1: I can't reach or maintain the target vacuum level. What's wrong?
A1: Vacuum leaks are the most common issue in this setup.[13][21] A systematic check is required.
Caption: Troubleshooting workflow for vacuum leak detection.
-
Action Steps:
-
Check Joints and Seals: Ensure every ground-glass joint is lightly and evenly greased. Check that all clamps are secure and O-rings or gaskets are not degraded.[13]
-
Inspect Glassware: Carefully re-inspect every component for hairline cracks that may have been missed.
-
Verify Tubing: Use only thick-walled vacuum tubing. Standard tubing can collapse under vacuum.
-
Isolate the Pump: Disconnect the pump from the apparatus and connect it directly to a vacuum gauge. If it cannot achieve its specified ultimate pressure, the pump itself requires maintenance.[21]
-
Q2: My compound is bumping violently, even with stirring.
A2: Bumping occurs when the liquid superheats and then boils in a sudden, violent burst.
-
Cause: Inefficient heat transfer or lack of nucleation sites.
-
Solution:
-
Increase Stirring Rate: Ensure the magnetic stirrer is creating a deep vortex in the liquid.
-
Reduce Heating Rate: Apply heat more gradually. A common mistake is heating too quickly before the system has reached thermal equilibrium.[15]
-
Use a Claisen Adapter: This adapter adds a second neck to the flask, providing more surface area and acting as a buffer to prevent violent bumps from reaching the condenser.[14]
-
Ensure Uniform Heating: Use a heating mantle with a sand or oil bath to distribute heat more evenly than a mantle alone.
-
Q3: The distillation rate is very slow or has stopped completely.
A3: This indicates that the vapor pressure of the liquid is not high enough to overcome the system pressure and travel to the condenser.
-
Cause: Insufficient heat input, an excessively deep vacuum, or poor insulation.
-
Solution:
-
Increase Heat: Gradually increase the temperature of the heating mantle. Be careful not to overshoot and cause decomposition.
-
Check Vacuum Level: If the vacuum is too deep (e.g., from a powerful rotary vane pump), the required boiling temperature might be below ambient temperature or the temperature your heating source can effectively provide. You may need to introduce a slight bleed of an inert gas (like nitrogen) to raise the pressure slightly.
-
Insulate the Column: Wrap the fractionating column and the head of the flask with glass wool or aluminum foil to minimize heat loss to the environment.[22] This is especially important for high-boiling-point compounds.
-
Q4: My collected distillate is not pure.
A4: Poor separation efficiency can result from several factors.
-
Cause: Distilling too quickly, insufficient fractionation, or flooding/weeping in the column.[23][24]
-
Solution:
-
Slow Down the Distillation: Reduce the heating rate. A slower distillation allows for more equilibrium cycles on the column surface, leading to better separation.[16]
-
Increase Fractionation Efficiency: If you are using a simple distillation setup, switch to a fractionating column (e.g., Vigreux, packed). If you are already using a packed column, increase its length or use a more efficient packing material.[25][26]
-
Check for Column Flooding: If you see excessive liquid being pushed up the column, your heating rate is too high for the vapor capacity of the column. Reduce the heat.[23]
-
Q5: The distillation temperature is fluctuating.
A5: A fluctuating temperature reading indicates an unstable process.
-
Cause: Unstable vacuum pressure or inconsistent boiling (bumping).
-
Solution:
-
Stabilize the Vacuum: As noted in Q1, check for leaks. If using a water aspirator, fluctuations in water pressure will cause this. A dedicated vacuum pump with a regulator provides much better stability.[27]
-
Address Bumping: See the solutions for Q2. Smooth boiling is essential for a stable vapor temperature.
-
Q6: My compound is turning dark in the distillation flask.
A6: A color change to yellow, brown, or black is a clear sign of thermal decomposition.[28]
-
Cause: The temperature in the flask is too high.
-
Solution:
-
Improve the Vacuum: The primary goal is to lower the boiling point. Improve your vacuum by sealing leaks or using a better pump. This will allow you to distill at a lower, safer temperature.[12]
-
Avoid Hot Spots: Ensure the heating mantle is correctly sized for the flask and that there is no localized overheating. Using a sand or oil bath can help distribute heat more evenly.[13]
-
Section 4: References
-
FAQs about distillation column packing and bubble plates - LIKKER TECH. (2021, August 18). LIKKER TECH. [Link]
-
Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. (n.d.). Pope Scientific, Inc.[Link]
-
How to Choose Vacuum Pumps for Chemical Distillation. (2019, August 29). DEKKER Vacuum Technologies. [Link]
-
Vacuum Pump for Distillation (Type & Application) - Vacculex. (2023, August 11). Vacculex. [Link]
-
Technical Considerations in Selecting Vacuum Equipment for Chemical Processes. (2015, January 15). Labconco. [Link]
-
How to select vacuum pump for vacuum distillation. (2019, October 28). Shanghai EVP Vacuum Technology Co., Ltd. [Link]
-
How many types of packing are used in a distillation column? - Quora. (2018, January 19). Quora. [Link]
-
Choosing the Right Vacuum Pump for Laboratory Applications - Apex Scientific. (2025, July 29). Apex Scientific. [Link]
-
Fractionating Column, Packable, 24/29 - LabGeek. (n.d.). LabGeek. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
O-Tolyl Acetate 98.0%(GC) - PureSynth. (n.d.). PureSynth. [Link]
-
Distillation Columns: Plates and Packing - EPCM. (2020, October 26). EPCM. [Link]
-
Fractional Distillation. (n.d.). DigiVac. [Link]
-
O-TOLYL ACETATE 533-18-6 wiki. (n.d.). Molbase. [Link]
-
Fractional distillation - Wikipedia. (n.d.). Wikipedia. [Link]
-
How Fractional Distillation Process Works - USA Lab. (2020, November 11). USA Lab. [Link]
-
Vacuum fractional distillation - Sciencemadness Discussion Board. (2022, November 2). Sciencemadness. [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Lab Society. [Link]
-
P-tolyl acetate (CAS N° 140-39-6) - ScenTree. (n.d.). ScenTree. [Link]
-
Advanced distillation techniques and troubleshooting | Separation Processes Class Notes. (2025, August 15). Separation Processes. [Link]
-
Understanding ejector systems necessary to troubleshoot vacuum distillation - Graham Manufacturing. (n.d.). Graham Corporation. [Link]
-
Distillation Methods and Troubleshooting Wiped Film Evaporators - extraktLAB. (n.d.). extraktLAB. [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Pressure Control Solutions. [Link]
-
Troubleshooting Distillation Column Malfunctions: Expert Guide. (2025, December 8). AMACS. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. (2025, June 30). Beaker & Wrench. [Link]
-
o-Tolyl acetate (C9H10O2) - PubChemLite. (n.d.). PubChem. [Link]
-
Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c. : r/chemistry - Reddit. (2022, March 18). Reddit. [Link]
-
CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction - Google Patents. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). CORA. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Frontiers. [Link]
-
RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. (2019, November 27). ScienceDirect. [Link]
-
ortho-cresyl acetate, 533-18-6 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]
-
Chemical Substance - o-Tolyl acetate. (2025, October 29). Government of Canada. [Link]
-
How to Troubleshoot a Simple Distillation Apparatus? - TOPTION Instrument. (2025, November 6). TOPTION Instrument. [Link]
-
Troubleshooting and Customized Engineering at the Limit - Aidic. (n.d.). AIDIC. [Link]
Sources
- 1. ScenTree - P-tolyl acetate (CAS N° 140-39-6) [scentree.co]
- 2. apexscientific.co.za [apexscientific.co.za]
- 3. vacculex.com [vacculex.com]
- 4. pure-synth.com [pure-synth.com]
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- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 28. extraktlab.com [extraktlab.com]
Technical Support Center: Purification of o-Tolyl Acetate
Welcome to the technical support guide for the purification of o-tolyl acetate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to effectively remove unreacted o-cresol from your o-tolyl acetate product, ensuring high purity for downstream applications.
Understanding the Challenge: Why Separation is Crucial
The synthesis of o-tolyl acetate, typically through the esterification of o-cresol with reagents like acetic anhydride or acetyl chloride, often results in a crude product containing unreacted o-cresol.[1][2][3] Removing this impurity is critical as its presence can interfere with subsequent reactions, alter the physical properties of the final product, and introduce toxicity. The success of the purification hinges on exploiting the different physicochemical properties of the acidic phenol (o-cresol) and the neutral ester (o-tolyl acetate).
Key Physicochemical Properties
A clear understanding of the properties of both the starting material and the product is the foundation of an effective separation strategy.
| Property | o-Cresol (2-methylphenol) | o-Tolyl Acetate (2-methylphenyl acetate) | Rationale for Separation |
| Molecular Formula | C₇H₈O[4] | C₉H₁₀O₂[5] | - |
| Molecular Weight | 108.14 g/mol [6][7] | 150.17 g/mol [2][8] | - |
| Appearance | Colorless to yellowish solid/liquid[7][9] | Colorless liquid[8][10] | - |
| Boiling Point | 191 °C[4][6] | ~208-213 °C[8][11] | The ~17-22°C difference allows for separation by fractional distillation . |
| Melting Point | 30-32 °C[4][6] | N/A (Liquid at room temp) | - |
| Acidity (pKa) | ~10.3 | Neutral | The significant difference in acidity is the basis for liquid-liquid extraction using an aqueous base. |
| Water Solubility | Moderately soluble (2.5-3.1 g/100 mL)[4][12] | Nearly insoluble in cold water[2][8][13] | o-Cresol's solubility is low, but its salt (cresolate) is highly water-soluble. |
| Organic Solubility | Soluble in ether, ethanol, chloroform[4][9] | Soluble in alcohol and oils[2] | Both compounds are soluble in common organic solvents used for the reaction. |
| Primary Hazard | Toxic & Corrosive [6][14] | Combustible liquid | Stringent safety measures are required when handling o-cresol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing o-cresol at a lab scale?
For typical laboratory scales (milligrams to several grams), the most efficient and widely used method is liquid-liquid extraction using a mild aqueous base . This technique leverages the acidic nature of o-cresol, which reacts with a base (like sodium bicarbonate or sodium carbonate) to form a water-soluble sodium o-cresolate salt.[9] The neutral o-tolyl acetate product remains in the organic layer, allowing for a clean separation.
Q2: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?
While NaOH will effectively deprotonate o-cresol, its use is strongly discouraged . o-Tolyl acetate, as an ester, is susceptible to base-catalyzed hydrolysis, which would convert your desired product back into o-cresol and sodium acetate.[1] This side reaction reduces your product yield. Using a milder base like sodium bicarbonate (NaHCO₃) minimizes the risk of hydrolysis while still being sufficiently basic to extract the more acidic o-cresol.
Q3: Is distillation a viable option for purification?
Yes, fractional distillation is a viable, and often preferred, method for larger-scale purifications or when extremely high purity is required. The boiling points of o-cresol (191 °C) and o-tolyl acetate (~208 °C) are sufficiently different to allow for separation.[6][8] However, this requires a well-designed fractional distillation setup with an efficient column (e.g., Vigreux or packed column) to achieve good separation. For small quantities, significant material loss can occur on the column surface.
Q4: How can I confirm that all the o-cresol has been removed?
The most reliable methods are chromatographic. Thin-Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis and confirmation of high purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the standard techniques.[15][16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Problem 1: My product yield is very low after the basic wash.
-
Likely Cause: You may have used too strong a base (e.g., NaOH) or prolonged the contact time, causing significant hydrolysis of your o-tolyl acetate product .[1] Another possibility is the formation of a stable emulsion during extraction, leading to physical loss of the organic layer.
-
Solution & Scientific Rationale:
-
Switch to a Milder Base: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). These bases are strong enough to deprotonate the phenolic o-cresol but generally not strong enough to significantly hydrolyze the ester under standard conditions.
-
Control Temperature: Perform the extraction at room temperature or below (e.g., in an ice bath). Higher temperatures accelerate the rate of all reactions, including unwanted ester hydrolysis.
-
Minimize Contact Time: Shake the separatory funnel gently for 1-2 minutes and then allow the layers to separate promptly. Do not let the mixture sit for extended periods.
-
Break Emulsions: If an emulsion (a stable suspension of the organic and aqueous layers) forms, it can often be broken by adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the organic solvent.
-
Problem 2: After the extraction, my product still has a phenolic odor and looks impure.
-
Likely Cause: The extraction was incomplete. This could be due to insufficient washing, using a base solution that was not concentrated enough, or not achieving proper mixing between the organic and aqueous layers.
-
Solution & Scientific Rationale:
-
Perform Multiple Washes: A single extraction rarely removes all of the impurity. It is far more effective to wash the organic layer three times with smaller volumes of the basic solution (e.g., 3 x 30 mL) than once with a large volume (1 x 90 mL). This is a fundamental principle of extraction efficiency.
-
Ensure Proper Mixing: Invert the separatory funnel gently but thoroughly to maximize the surface area contact between the two phases. Remember to vent frequently to release any pressure buildup (especially when using bicarbonate, which generates CO₂ gas upon neutralization of any acidic catalyst).
-
Check pH: After the final basic wash, you can check the pH of the aqueous layer. It should be distinctly basic, confirming that sufficient base was used to neutralize and extract all the acidic o-cresol.
-
Problem 3: I tried fractional distillation, but the separation was poor.
-
Likely Cause: The distillation setup lacked the necessary theoretical plates to resolve the ~19°C boiling point difference. This can be due to too short a distillation column, an inefficient column type, or an excessively high distillation rate.
-
Solution & Scientific Rationale:
-
Use an Appropriate Column: A simple distillation setup is inadequate. Use a fractional distillation column, such as a Vigreux column or one packed with Raschig rings or metal sponges, to increase the surface area for repeated vaporization-condensation cycles.
-
Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient along the column. A rapid heating rate will cause both components to vaporize and travel up the column together, defeating the purpose of fractionation.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient essential for efficient separation.
-
Monitor the Head Temperature: The temperature at the top of the column should hold steady at the boiling point of the lower-boiling component (o-cresol, 191 °C) as it distills. A sharp rise in temperature indicates that the higher-boiling component (o-tolyl acetate) is beginning to distill over.
-
Step-by-Step Protocols
Protocol 1: Purification via Liquid-Liquid Extraction
This protocol is ideal for lab-scale purification where speed and efficiency are paramount.
-
Dissolution: Dissolve the crude o-tolyl acetate product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Use approximately 3-4 mL of solvent per gram of crude product.
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
First Basic Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about half the volume of the organic layer.
-
Extraction: Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent. Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the basic wash (steps 3-5) two more times.
-
Neutral Wash: Wash the organic layer once with water and then once with brine (saturated NaCl solution) to remove residual salts and help break any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified o-tolyl acetate.
Protocol 2: Purification via Fractional Distillation
This protocol is suitable for larger quantities (>10 g) or when the highest possible purity is needed.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Place the crude o-tolyl acetate into the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect First Fraction: As the mixture heats, observe the temperature at the distillation head. The temperature should rise and stabilize at the boiling point of o-cresol (191 °C).[4][6] Collect this first fraction, which will be enriched in o-cresol.
-
Intermediate Fraction: As the o-cresol is removed, the temperature may fluctuate before rising again. It is wise to collect an intermediate fraction until the temperature stabilizes at the boiling point of o-tolyl acetate.
-
Collect Product Fraction: Once the temperature at the head stabilizes at the boiling point of o-tolyl acetate (~208 °C), switch to a clean receiving flask.[8] Collect the pure product until the temperature begins to rise again or only a small residue remains in the distillation flask.
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.
Visualized Workflows & Mechanisms
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow of the liquid-liquid extraction process.
Caption: Workflow for purification by extraction.
Diagram 2: Chemical Mechanism of Extraction
This diagram shows the acid-base reaction that enables the separation.
Caption: o-Cresol reacts with base to form a water-soluble salt.
Safety First: Handling o-Cresol
Unreacted o-cresol is the primary hazardous material in this purification. It is essential to handle it with appropriate care.
-
Toxicity: o-Cresol is toxic if swallowed or if it comes into contact with skin.[6][14]
-
Corrosivity: It causes severe skin burns and eye damage.[14][17]
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves before use.[17]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. A face shield is recommended, especially when handling larger quantities.[17]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
-
Waste Disposal: All aqueous washes containing sodium o-cresolate and any o-cresol fractions from distillation must be disposed of as hazardous chemical waste according to your institution's guidelines.
References
-
o-Cresol - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]
-
Safety Data Sheet: o-Cresol red. Carl ROTH. [Link]
-
Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. (2022). ResearchGate. [Link]
-
Safety Data Sheet - m-Tolyl acetate. JPharmachem. [Link]
-
o-Cresyl acetate | C9H10O2 | CID 10778. PubChem - NIH. [Link]
-
o-Cresol. Wikipedia. [Link]
-
O-Cresol: Properties, Reactions, Production And Uses. (2025). Chemcess. [Link]
-
o-Cresol | Solubility of Things. Solubility of Things. [Link]
-
The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. (2025). ResearchGate. [Link]
-
DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM. [Link]
-
O-Cresol | CH3C6H4OH | CID 335. PubChem - NIH. [Link]
-
Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. (2012). PMC - NIH. [Link]
-
eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu. [Link]
- CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction.
-
Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies. [Link]
-
O-cresol – Knowledge and References. Taylor & Francis. [Link]
-
Separation and Determination of Cresol Isomers (Ortho, Meta, Para). Scribd. [Link]
- WO2004046039A1 - Extraction of phenol
-
ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]
-
(Liquid + liquid) extraction of phenols from aqueous solutions with cineole. (2025). ResearchGate. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds. (2020). PMC - NIH. [Link]
-
O-Tolyl Acetate 98.0%(GC). PureSynth. [Link]
-
Chemical Substance - o-Tolyl acetate. Natural Health Products Ingredients Database. [Link]
Sources
- 1. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
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- 3. chemijournal.com [chemijournal.com]
- 4. o-Cresol - Wikipedia [en.wikipedia.org]
- 5. O-Tolyl acetate | 533-18-6 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemcess.com [chemcess.com]
- 10. labproinc.com [labproinc.com]
- 11. jpharmachem.com [jpharmachem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. guidechem.com [guidechem.com]
- 14. pentachemicals.eu [pentachemicals.eu]
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- 16. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Ortho-Acylation of o-Tolyl Acetate
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for improving selectivity in the ortho-acylation of o-tolyl acetate, a key transformation often accomplished via the Fries rearrangement.
Reaction Fundamentals: The Fries Rearrangement
The ortho-acylation of o-tolyl acetate is a classic example of the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring. A critical challenge in this process is controlling the regioselectivity, as the acyl group can migrate to either the ortho or para position relative to the hydroxyl group.[1][2][3]
For o-tolyl acetate, the desired product is 2-hydroxy-3-methylacetophenone (ortho-acylation), while the primary byproduct is 4-hydroxy-3-methylacetophenone (para-acylation). Achieving high ortho-selectivity is crucial for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries.[3]
Core Mechanism and Selectivity Challenge
The widely accepted mechanism involves the formation of an acylium ion intermediate after the Lewis acid (e.g., AlCl₃) coordinates to the ester.[2][4] This electrophilic acylium ion then attacks the activated aromatic ring. The choice of ortho versus para attack is governed by a delicate balance of kinetic and thermodynamic factors.[1][3]
Caption: Fries rearrangement mechanism overview.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My primary product is the para-isomer (4-hydroxy-3-methylacetophenone). How do I favor the ortho-isomer?
A1: This is the most common selectivity issue and is typically controlled by reaction temperature and solvent choice. The para-product is the kinetically favored product, meaning it forms faster at lower temperatures.[5] The ortho-product is thermodynamically favored, especially at higher temperatures.
-
Core Cause: At low temperatures, the reaction is under kinetic control, favoring the sterically more accessible para position. At higher temperatures, the reaction approaches equilibrium (thermodynamic control). The ortho-isomer can form a stable six-membered bidentate chelate with the aluminum chloride catalyst, making it the more stable product.[1][3]
-
Immediate Solution: Increase Reaction Temperature. Elevating the reaction temperature is the most effective way to promote ortho-selectivity. Reactions that yield the para product at room temperature or below should be heated. Temperatures in the range of 60-160°C are often required, depending on the solvent.
-
Secondary Solution: Change Your Solvent. The polarity of the solvent significantly impacts the ortho/para ratio.
-
Favor Ortho: Use non-polar solvents (e.g., carbon disulfide, dichloromethane, o-dichlorobenzene). In a non-polar medium, the intramolecular rearrangement pathway leading to the ortho product is favored.[1][2]
-
Favor Para: Polar solvents (e.g., nitrobenzene) tend to increase the proportion of the para product.[3][6]
-
Q2: The overall yield is very low, and I'm recovering a lot of starting material or seeing decomposition.
A2: Low yields can stem from several factors, including catalyst deactivation, insufficient catalyst, or harsh reaction conditions causing degradation.
-
Cause 1: Catalyst Deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture.[7][8] Any water in the glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Cause 2: Insufficient Catalyst. The Fries rearrangement is not truly catalytic; it often requires stoichiometric or even excess amounts of the Lewis acid.[4] This is because the catalyst forms a complex with both the starting ester and the hydroxy ketone product, effectively removing it from the reaction cycle.[7][8]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the o-tolyl acetate. For some substrates, up to 2.5 equivalents may be necessary to drive the reaction to completion.
-
-
Cause 3: Product or Substrate Decomposition. Excessively high temperatures or prolonged reaction times can lead to charring and the formation of complex side products.[7]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. If high temperatures are required for ortho-selectivity, carefully optimize the reaction time to maximize yield before decomposition becomes significant.
-
Q3: I see multiple spots on my TLC plate that are not the starting material or the desired products. What are these side products?
A3: Besides the para-isomer, other side reactions can occur.
-
Cause 1: Intermolecular Acylation. The generated acylium ion can acylate another molecule of o-tolyl acetate or the resulting cresol (from hydrolysis), leading to di-acylated or other undesired products.[9] This is more common at high concentrations.
-
Solution: Running the reaction at a lower concentration may favor the intramolecular rearrangement.
-
-
Cause 2: Cleavage of the Ester. A competing reaction is the simple cleavage of the ester bond to form o-cresol.[9] This o-cresol can then be acylated, but this intermolecular pathway is often less selective.
-
Solution: This is an inherent part of the reaction manifold. Optimizing conditions (temperature, catalyst amount) to favor the intramolecular rearrangement is the best strategy.
-
Caption: Troubleshooting workflow for ortho-acylation.
Key Parameters for Optimizing Ortho-Selectivity
A systematic approach to optimizing the reaction involves carefully controlling several key parameters.
| Parameter | Recommendation for High Ortho-Selectivity | Rationale |
| Temperature | High (e.g., 60-160 °C) | Favors the thermodynamically more stable ortho-product via chelation with the Lewis acid catalyst.[1][2][3] |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂, o-dichlorobenzene) | Promotes the intramolecular rearrangement pathway leading to the ortho-isomer.[1][3] |
| Lewis Acid Catalyst | Stoichiometric excess (≥1.1 eq) of a strong Lewis Acid (e.g., AlCl₃, TiCl₄) | Drives the reaction by forming the acylium ion. Excess is needed to overcome product inhibition.[4][7][8] |
| Reaction Time | Monitored (e.g., by TLC) | Prevents product degradation and side reactions that can occur with prolonged heating. |
| Concentration | Moderate to Dilute | Can disfavor intermolecular acylation side reactions. |
Optimized Experimental Protocol
This protocol is a robust starting point for achieving high ortho-selectivity in the acylation of o-tolyl acetate.
Materials:
-
o-Tolyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous o-dichlorobenzene (solvent)
-
Hydrochloric Acid (6M for workup)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous o-dichlorobenzene (approx. 0.2 M relative to substrate) and anhydrous aluminum chloride (1.2 equivalents).
-
Substrate Addition: To the stirred suspension, add o-tolyl acetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 120-140 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 6M HCl. Caution: This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Frequently Asked Questions (FAQs)
Q: Can I use a different Lewis acid besides AlCl₃? A: Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can catalyze the Fries rearrangement.[4] However, AlCl₃ is most commonly used and often gives a good balance of reactivity and selectivity. Milder Lewis acids may require higher temperatures or fail to promote the reaction efficiently. Alternative catalysts, including strong Brønsted acids like HF or methanesulfonic acid, have also been employed.[3][4]
Q: Is it possible to perform this reaction without a solvent? A: Solvent-free Fries rearrangements have been reported, often using microwave irradiation to provide the necessary thermal energy.[10][11] These methods can be efficient and environmentally friendly, but require specialized equipment and careful optimization to control selectivity and prevent localized overheating.[10]
Q: Why can't I directly acylate o-cresol to get the same product? A: Direct Friedel-Crafts acylation of a phenol like o-cresol is complicated. The phenol's hydroxyl group is a Lewis base that coordinates strongly with the AlCl₃ catalyst, deactivating it.[7][12] This often leads to O-acylation (forming the ester, o-tolyl acetate) or requires a large excess of catalyst.[12] The Fries rearrangement cleverly uses the ester as a protected form of the phenol, allowing for a more controlled C-acylation via the intramolecular rearrangement.
Q: Are there modern, non-Lewis acid methods for ortho-acylation? A: Yes, modern organic synthesis has developed alternative methods. Palladium-catalyzed directed C-H activation is a powerful strategy where a directing group (often installed on the phenolic oxygen) guides the acylation to the ortho position.[13][14][15] Other methods include anionic Fries rearrangements using strong bases or copper-catalyzed acylations.[1][16] While highly effective, these methods often require more complex starting materials or catalysts compared to the classical Fries rearrangement.
References
-
Fries rearrangement - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Naeimi, H., et al. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent. ResearchGate. Retrieved February 20, 2026, from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 20, 2026, from [Link]
-
Various Authors. (2020, March 18). Fries rearrangement. World Heritage Encyclopedia. Retrieved February 20, 2026, from [Link]
-
Li, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters, ACS Publications. Retrieved February 20, 2026, from [Link]
-
Unknown Authors. (n.d.). One-step ortho-acylation of phenols with 2-substituted aldehydes to afford xanthones. Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
Mahajan, S. G., & Dudley, G. B. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Retrieved February 20, 2026, from [Link]
-
Le-Duc, T., et al. (2024). C–H acylation as an enabling tool to tag phenolic drugs. RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Weires, A. G., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, ACS Publications. Retrieved February 20, 2026, from [Link]
-
Professor Dave Explains. (2021, October 27). Fries Rearrangement. YouTube. Retrieved February 20, 2026, from [Link]
-
Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Gu, Z., et al. (2020). A practical: Ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Yang, S., et al. (2014). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PMC. Retrieved February 20, 2026, from [Link]
-
Gu, Z., et al. (2020). A practical ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis. Organic Chemistry Frontiers, RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Chen, K., & Dong, G. (2015). Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Issa, Y. M., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Ingenta Connect. Retrieved February 20, 2026, from [Link]
-
Martin, R. (1954). The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved February 20, 2026, from [Link]
-
Ziegler, D. S., et al. (2016). Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow. DOI. Retrieved February 20, 2026, from [Link]
-
Patsnap Eureka. (2025). How to Advance Lewis Acid Catalysts for Selective Synthesis? Retrieved February 20, 2026, from [Link]
-
Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
Fors, B. P., et al. (2009). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. PMC. Retrieved February 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved February 20, 2026, from [Link]
-
Eshghi, H., et al. (2005). Improvement of Selectivity in the Fries Rearrangement and Direct Acylation Reactions by Means of P2O5/SiO2 under Microwave Irradiation in Solvent-Free Media. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Dar, M. O. (2018, March 26). How can i perform Friedel crafts acylation with phenol? ResearchGate. Retrieved February 20, 2026, from [Link]
-
Kuninobu, Y., et al. (2017). Lewis Acid-Base Interaction-Controlled ortho-Selective C-H Borylation of Aryl Sulfides. PubMed. Retrieved February 20, 2026, from [Link]
-
Fors, B. P., et al. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters, ACS Publications. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis. (n.d.). Lewis acid catalysis – Knowledge and References. Retrieved February 20, 2026, from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 20, 2026, from [Link]
-
Unknown Author. (2026, January 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho -Alkylation of Phenols. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Chen, P. H., & Ren, P. (2018). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Toutov, A. A., et al. (2017). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. PMC. Retrieved February 20, 2026, from [Link]
-
Le-Duc, T., et al. (2021). Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups. Angewandte Chemie. Retrieved February 20, 2026, from [Link]
-
Gille, S., & Pauly, M. (2012). O-Acetylation of Plant Cell Wall Polysaccharides. Frontiers in Plant Science. Retrieved February 20, 2026, from [Link]
-
Unknown Author. (n.d.). Ortho Arylation of Acetanilides via Pd(II)-Catalyzed CH Functionalization. AWS. Retrieved February 20, 2026, from [Link]
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved February 20, 2026, from [Link]
Sources
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- 9. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
stability of o-tolyl acetate under high-temperature reaction conditions
Technical Support Center: Stability of -Tolyl Acetate
Welcome to the Advanced Chemical Stability Support Hub.
This guide is designed for process chemists and researchers utilizing
Module 1: Thermal Degradation & The Fries Rearrangement
The Primary Risk Factor:
At elevated temperatures, particularly above
The Mechanism
The reaction involves the cleavage of the ester bond followed by the migration of the acetyl group to the aromatic ring.[1][2]
-
Thermal Pathway: At very high temperatures (
), a radical-cage mechanism can induce this migration without a catalyst. -
Catalytic Pathway: Trace metal impurities (Ti, Al, Fe) from reactors or reagents can catalyze this reaction at much lower temperatures (
) via an acylium ion intermediate.
Key Consequence: The formation of 3-methyl-2-hydroxyacetophenone and 3-methyl-4-hydroxyacetophenone . These byproducts are difficult to separate from the starting material due to similar boiling points.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways for
Figure 1: Competing reaction pathways for o-tolyl acetate. The Fries rearrangement (red path) is the dominant risk at high temperatures in anhydrous conditions.
Module 2: Hydrolysis & Solvolysis
The Invisible Yield Killer:
Even at high temperatures, if the system is not strictly anhydrous, hydrolysis becomes the rate-determining loss factor.[3] The ortho-methyl group provides some steric protection to the carbonyl carbon compared to phenyl acetate, but this is insufficient to prevent hydrolysis at temperatures
Diagnostic Indicators
| Observation | Root Cause | Confirmation Test |
| Vinegar Smell | Release of Acetic Acid | pH paper on vapor headspace (turns red). |
| Yield Loss | Conversion to | TLC/GC shows a peak with lower retention time ( |
| Corrosion | Acid generation | Pitting on non-passivated steel reactors. |
Troubleshooting Protocol:
-
Solvent Drying: Ensure all solvents are dried to
water. -
Glassware Prep: Flame-dry glassware under vacuum to remove adsorbed moisture.
-
Base Scavengers: If the reaction tolerates it, add a mild base (e.g.,
) to neutralize trace acid, which autocatalyzes hydrolysis.
Module 3: Oxidative Stability (Benzylic Oxidation)
The Atmospheric Risk:
The methyl group on the aromatic ring is "benzylic." At temperatures
-
Mechanism: Hydrogen atom abstraction from the methyl group
benzylic radical peroxide formation decomposition to aldehydes/acids. -
Prevention: This is strictly an aerobic process. A positive pressure blanket of Nitrogen (
) or Argon ( ) completely mitigates this risk.
Module 4: Experimental Validation Protocols
Do not assume stability based on literature alone. Perform this "Stress Test" before scaling up.
Protocol: High-Temperature Stability Stress Test
Objective: Determine the maximum safe operating temperature for your specific batch of
Materials:
-
Sealed pressure tubes (heavy-walled glass).
-
Inert gas source (
). -
GC-MS or HPLC.
Workflow:
-
Preparation: Prepare four tubes containing
of -tolyl acetate in your reaction solvent ( concentration). -
Doping (Optional): If your real reaction uses a catalyst, add it to two of the tubes.
-
Purge: Degas all tubes with
for 5 minutes and seal. -
Incubation: Heat tubes to
, , and for 4 hours. Keep one control at room temperature. -
Analysis: Dilute aliquots and analyze via GC-MS.
-
Look for Isomerization (new peaks with same Mass-to-Charge ratio,
). -
Look for Hydrolysis (peak at
for -cresol).
-
Decision Logic for Troubleshooting
Use this flow to diagnose reaction failures involving
Figure 2: Diagnostic decision tree for troubleshooting o-tolyl acetate stability issues.
Frequently Asked Questions (FAQ)
Q: What is the maximum temperature
Q: Can I distill
Q: Why do I see a peak for
Q: Is the methyl group reactive?
A: Under standard esterification conditions, no. However, under radical conditions (peroxides, high
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10786, o-Tolyl acetate. Retrieved from [Link]
- Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342. (Seminal text on the mechanism and temperature dependence of the Fries Rearrangement).
-
PureSynth. (2025). O-Tolyl Acetate Physical Properties and Safety Data. Retrieved from [Link]
-
Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (Proxy data for aryl ester hydrolysis kinetics). Retrieved from [Link]
Navigating the Steric Maze: A Technical Guide to o-Tolyl Acetate Functionalization
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for overcoming the challenges associated with the functionalization of o-tolyl acetate. The ortho-methyl group presents a significant steric barrier, often leading to low yields, sluggish reactions, and undesired side products. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in their synthetic endeavors. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you navigate this complex chemical landscape.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the functionalization of o-tolyl acetate.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)
Question: I am attempting a cross-coupling reaction with o-tolyl acetate, and I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low conversion in cross-coupling reactions involving sterically hindered substrates like o-tolyl acetate is a common challenge. The primary bottleneck is often the oxidative addition step, which is sterically disfavored. Here’s a breakdown of potential causes and solutions:
-
Inadequate Ligand Selection: The choice of ligand is paramount. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is more adept at undergoing oxidative addition with sterically hindered aryl halides.[1][2][3] Excellent choices include:
-
Buchwald-type biaryl phosphines: XPhos, SPhos, and RuPhos are known to dramatically enhance reactivity in sterically demanding couplings.[4]
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃): This ligand itself has significant steric bulk and has been successfully used in Heck and Buchwald-Hartwig reactions.[5][6][7]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and can be highly effective. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a common choice for challenging couplings.
-
-
-
Suboptimal Catalyst Precursor: The choice of palladium source can influence the generation of the active Pd(0) catalyst.
-
Expert Recommendation: While Pd(OAc)₂ is common, pre-formed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be more efficient in generating the active catalytic species. Using modern palladacycle precatalysts (e.g., G3 or G4) can also lead to cleaner and more efficient formation of the active LPd(0) catalyst.[4]
-
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps.
-
Expert Recommendation: For Suzuki-Miyaura reactions, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like alkoxides, which can promote dehalogenation.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required.[4] The physical properties of the base, such as particle size, can also be a factor; grinding the base may improve results.[4]
-
-
Insufficient Reaction Temperature or Time: Sterically hindered substrates often require more forcing conditions.
-
Expert Recommendation: Gradually increase the reaction temperature and monitor for product formation versus decomposition. High temperatures can sometimes favor dehalogenation or other side reactions, so careful optimization is key.[8] Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC or GC-MS.
-
Visualizing the Ligand's Role in Overcoming Steric Hindrance
Caption: The effect of ligand choice on the oxidative addition step.
Issue 2: Poor Regioselectivity in C-H Functionalization
Question: I am attempting a direct C-H functionalization of o-tolyl acetate and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of an arene with multiple available C-H bonds is a significant challenge. The inherent electronic and steric properties of the substrate often lead to a mixture of products. The use of directing groups is a powerful strategy to overcome this.
-
The Role of the Acetoxy Group: The acetate group in o-tolyl acetate is a weakly coordinating directing group. In palladium-catalyzed reactions, it can direct functionalization to the ortho C-H bonds. However, its directing ability can be outcompeted by the inherent reactivity of other positions on the aromatic ring.
-
Leveraging Stronger Directing Groups:
-
Expert Recommendation: For reliable ortho-C-H functionalization, consider replacing the acetate with a more strongly coordinating directing group. Pyridine and picolinamide groups are excellent choices for directing palladium catalysts to the ortho position.[9] While this requires additional synthetic steps to install and potentially remove the directing group, the gain in regioselectivity can be substantial. A transient directing group strategy, where the directing group is installed and removed in situ, can also be highly effective.[10]
-
-
Controlling meta-Selectivity:
Frequently Asked Questions (FAQs)
Q1: Can the acetate group in o-tolyl acetate act as a directing group?
A1: Yes, the acetate group can function as a directing group in palladium-catalyzed C-H functionalization, favoring ortho-acetoxylation.[13] However, it is considered a weakly coordinating group, and its directing effect can be overridden by other factors, potentially leading to mixtures of products. For more robust and selective ortho-functionalization, stronger directing groups are often employed.[14]
Q2: What are the best practices for setting up a cross-coupling reaction with a sterically hindered substrate like o-tolyl acetate?
A2:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction, as Pd(0) catalysts are air-sensitive. This can be achieved by using a glovebox or by thoroughly degassing your solvent and reaction vessel with an inert gas like argon or nitrogen.
-
Dry Solvents: Use anhydrous solvents to prevent quenching of organometallic intermediates.
-
Reagent Purity: Ensure the purity of all reagents, especially the boronic acid in Suzuki-Miyaura couplings, as impurities can negatively impact the catalytic cycle.
-
Careful Monitoring: Follow the reaction progress closely using appropriate analytical techniques (TLC, GC-MS, LC-MS). Over-running the reaction can lead to byproduct formation.
Q3: Are there alternatives to palladium catalysis for the functionalization of o-tolyl acetate?
A3: While palladium is the most common catalyst for these transformations, other transition metals can be effective, particularly for specific applications.
-
Nickel Catalysis: Nickel catalysts are often more cost-effective and can exhibit unique reactivity, sometimes proving superior for coupling with less reactive electrophiles like aryl chlorides.
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are a classical method for forming C-N and C-O bonds, though they often require harsher conditions than palladium-catalyzed methods.
-
Rhodium and Iridium Catalysis: These metals are frequently used in C-H activation/functionalization reactions and can offer different regioselectivities compared to palladium.[15]
Exemplary Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired products.
Protocol 1: Heck Reaction of o-Tolyl Bromide with an Alkene
This protocol is adapted from a general procedure for the Heck reaction and highlights the use of a bulky phosphine ligand.[5]
-
Materials:
-
o-Tolyl bromide (1 equiv.)
-
Alkene (e.g., methyl acrylate, 5 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.1 equiv.)
-
Acetonitrile (anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add o-tolyl bromide, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃.
-
Add anhydrous, degassed acetonitrile.
-
Heat the mixture to reflux and stir for 5 hours under the inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Ligand Effects on a Hypothetical Suzuki-Miyaura Coupling
The following table illustrates the potential impact of ligand choice on the yield of a Suzuki-Miyaura coupling between o-tolyl bromide and phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | <10 | General Observation |
| P(o-tolyl)₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 45-60 | [16] |
| XPhos | 1 | K₃PO₄ | Dioxane | 110 | >90 | [17] |
| SPhos | 1 | K₃PO₄ | Dioxane | 110 | >90 | [17] |
Visualizing a General Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Heck Coupling - Organic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]
- Yotphan, S., et al. (2012). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 134(37), 15499-15502.
-
Are these basic mistakes preventing you from getting a good yield? (n.d.). Radleys. Retrieved February 20, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]
- Li, W., et al. (2015). Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. Journal of the American Chemical Society, 137(27), 8822-8825.
- Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
-
Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018, November 5). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. (2025, August 10). Request PDF. Retrieved February 20, 2026, from [Link]
-
Biaryl Synthesis Definition. (2025, August 15). Fiveable. Retrieved February 20, 2026, from [Link]
-
Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. (2020, September 8). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved February 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 20, 2026, from [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved February 20, 2026, from [Link]
- Le, D. N., et al. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC.
-
Chemodivergent assembly of ortho-functionalized phenols. a... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 20, 2026, from [Link]
- Wallace, T. W. (2006). Biaryl synthesis with control of axial chirality. Chemical Society Reviews, 35(6), 528-537.
-
Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. (2014, March 11). R Discovery. Retrieved February 20, 2026, from [Link]
-
H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024, February 21). RSC Publishing - The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - SciSpace. (n.d.). Retrieved February 20, 2026, from [Link]
-
Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]
-
Palladium-Catalyzed Acetylation of Arenes. (2014, January 9). Organic Letters - ACS Publications. Retrieved February 20, 2026, from [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). Request PDF. Retrieved February 20, 2026, from [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021, September 23). MDPI. Retrieved February 20, 2026, from [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT Open Access Articles. Retrieved February 20, 2026, from [Link]
-
Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. (2019, February 14). eScholarship.org. Retrieved February 20, 2026, from [Link]
-
Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved February 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved February 20, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Role of Tosyl Cellulose Acetate as Potential Carrier for Controlled Drug Release. (2017, March 9). MDPI. Retrieved February 20, 2026, from [Link]
-
Computational chemistry study of toxicity of some m-tolyl acetate derivatives insecticides and molecular design of structurally related products. (2017, November 17). PubMed. Retrieved February 20, 2026, from [Link]
-
Role of Tosyl Cellulose Acetate as Potential Carrier for C. (2015, October 25). Life Science Journal. Retrieved February 20, 2026, from [Link]
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- 10. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
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Validation & Comparative
1H and 13C NMR Spectral Analysis of o-Tolyl Acetate: A Comparative Technical Guide
Executive Summary & Strategic Significance
o-Tolyl acetate (CAS 533-18-6), the acetate ester of o-cresol, serves as a critical intermediate in the synthesis of agrochemicals, fragrances, and pharmaceutical scaffolds. Unlike its para-isomer, which exhibits high symmetry, o-tolyl acetate presents unique spectral challenges due to the steric and electronic influence of the ortho-methyl group.
This guide provides an authoritative analysis of the 1H and 13C NMR spectral signatures of o-tolyl acetate. It moves beyond basic peak listing to offer a comparative framework against its structural isomers (p-tolyl acetate) and precursors (o-cresol), enabling researchers to rapidly validate synthesis outcomes and identify isomeric impurities.
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral data correlates with high-purity material, we define the synthesis and preparation workflow used to generate the reference standards described in this guide.
Synthesis Workflow (Acetylation)
The standard preparation involves the nucleophilic acyl substitution of o-cresol with acetic anhydride, catalyzed by a base (pyridine or NaOH) or a Lewis acid.
Figure 1: Step-by-step synthesis workflow for o-tolyl acetate from o-cresol via acetylation.
NMR Sample Preparation
-
Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent.
-
Concentration: 10–20 mg of sample in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm (1H) / 77.16 ppm (13C).
Spectral Analysis: o-Tolyl Acetate
1H NMR Analysis (300-400 MHz, CDCl₃)
The proton spectrum of o-tolyl acetate is characterized by two distinct methyl singlets and a complex aromatic region, distinguishing it from the symmetric p-isomer.
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |
| Ar-CH₃ | 2.17 | Singlet (s) | 3H | - | Shielded relative to acetate methyl due to electron-donating aromatic ring. |
| OAc-CH₃ | 2.29 | Singlet (s) | 3H | - | Deshielded by the adjacent carbonyl group (anisotropic effect). |
| Ar-H (C6) | 6.95 - 7.05 | Multiplet (m) | 1H | ~7.5 | Ortho to acetate; shielded slightly by resonance donation of oxygen. |
| Ar-H (C4, C5) | 7.08 - 7.15 | Multiplet (m) | 2H | - | Meta/Para positions; complex splitting due to lack of symmetry. |
| Ar-H (C3) | 7.18 - 7.25 | Multiplet (m) | 1H | ~7.5 | Ortho to methyl group; generally the most deshielded aromatic proton. |
Key Diagnostic Feature: The separation between the two methyl peaks (~0.12 ppm) is a critical purity check. In p-tolyl acetate, these peaks often overlap or appear closer together depending on concentration.
13C NMR Analysis (75-100 MHz, CDCl₃)
The carbon spectrum confirms the ester linkage and the ortho-substitution pattern.
| Carbon Type | Shift (δ, ppm) | Assignment | Notes |
| Aliphatic | 16.2 | Ar-C H₃ | Significantly shielded compared to p-tolyl acetate (~21 ppm) due to the ortho effect (gamma-gauche interaction). |
| Aliphatic | 20.8 | O=C-C H₃ | Typical acetate methyl shift. |
| Aromatic | 122.5 - 131.5 | Ar-C (CH) | Four distinct methine signals due to lack of symmetry (C3, C4, C5, C6). |
| Quaternary | 130.5 | Ar-C (C -Me) | Ipso carbon attached to the methyl group. |
| Quaternary | 149.5 | Ar-C (C -O) | Ipso carbon attached to oxygen; deshielded by electronegativity. |
| Carbonyl | 169.4 | C =O | Characteristic ester carbonyl signal. |
Comparative Analysis: Isomers & Precursors
This section provides the data necessary to distinguish o-tolyl acetate from its likely impurities (starting material) and isomers.
Comparison Table: Chemical Shifts (CDCl₃)
| Feature | o-Tolyl Acetate (Product) | p-Tolyl Acetate (Isomer) | o-Cresol (Precursor) |
| Symmetry | Asymmetric | Symmetric ( | Asymmetric |
| Ar-Me (1H) | 2.17 ppm (s) | ~2.32 ppm (s) | 2.25 ppm (s) |
| OAc-Me (1H) | 2.29 ppm (s) | ~2.28 ppm (s) | N/A |
| OH (1H) | Absent | Absent | ~4.8 - 5.5 ppm (broad s) |
| Aromatic (1H) | 6.95 - 7.25 (m, 4H) | 7.00 (d), 7.20 (d) (AA'BB') | 6.75 - 7.15 (m, 4H) |
| Ar-Me (13C) | 16.2 ppm | 20.9 ppm | 15.7 ppm |
Diagnostic Logic Flow
Use the following logic to interpret your spectrum and identify the compound.
Figure 2: Decision tree for identifying o-tolyl acetate and distinguishing it from common isomers and precursors.
Troubleshooting & Validation
Common Impurities
-
Acetic Anhydride: Look for a sharp singlet at 2.20 ppm (1H) and a carbonyl peak at 166 ppm (13C).
-
Acetic Acid: Broad singlet >10 ppm (COOH) and methyl singlet at 2.10 ppm .
-
Residual Solvent (Ethyl Acetate): Quartet at 4.12 ppm, singlet at 2.05 ppm, triplet at 1.26 ppm.
The "Ortho Effect" on Chemical Shift
In o-tolyl acetate, the steric crowding between the acetate group and the ortho-methyl group forces the acetate out of coplanarity with the ring. This reduces conjugation and results in the shielding of the aromatic methyl carbon (16.2 ppm) compared to the para isomer (20.9 ppm). This 13C shift is the most robust confirmation of the ortho isomer.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): o-Tolyl acetate. Retrieved October 26, 2023, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
PubChem. (n.d.). Acetic acid, 2-methylphenyl ester (o-Tolyl acetate). National Library of Medicine. Retrieved October 26, 2023, from [Link]
A Comparative Guide to the FTIR Absorption Bands and Vibrational Assignment of o-Tolyl Acetate
For researchers and professionals in drug development and materials science, understanding the molecular structure and vibrational dynamics of aromatic esters is crucial for predicting their chemical behavior and reactivity. O-tolyl acetate, an important intermediate in organic synthesis, presents a valuable case study for the application of Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the FTIR spectrum of o-tolyl acetate, offering a robust comparison between experimental data and theoretical assignments to elucidate its vibrational characteristics.
The Power of Vibrational Spectroscopy
FTIR spectroscopy is a non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule.[1] When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.[1] This results in a spectrum of absorption bands, where the position, intensity, and shape of each band provide rich information about the functional groups and overall molecular structure.[1][2] For a molecule like o-tolyl acetate, with its ester and substituted aromatic functionalities, FTIR is an indispensable tool for structural confirmation and analysis.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Obtaining a reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for analyzing a liquid sample like o-tolyl acetate using the Attenuated Total Reflectance (ATR) technique, which has become a primary method due to its minimal sample preparation requirements.[3][4]
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is properly calibrated and the internal environment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Select an appropriate resolution, typically 4 cm⁻¹, and a spectral range of 4000 to 400 cm⁻¹ for a comprehensive analysis of organic compounds.[5]
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (commonly diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This is a critical step to account for the instrumental and environmental background, ensuring that the resulting sample spectrum is solely due to the analyte.
-
-
Sample Analysis:
-
Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum of o-tolyl acetate.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
Workflow for FTIR Spectral Analysis
Caption: A streamlined workflow for acquiring and analyzing the FTIR spectrum of a liquid sample.
Vibrational Assignment of o-Tolyl Acetate: A Detailed Analysis
The FTIR spectrum of o-tolyl acetate is characterized by several strong absorption bands that can be assigned to specific vibrational modes of its functional groups. Aromatic esters like o-tolyl acetate typically exhibit a characteristic "Rule of Three" pattern: three intense peaks arising from the C=O stretch and two coupled C-O stretches.[7][8]
The table below presents the experimentally observed FTIR absorption bands for o-tolyl acetate and their corresponding vibrational assignments. This is followed by a discussion comparing these assignments to established literature values for aromatic esters.
Table 1: Experimental FTIR Absorption Bands and Vibrational Assignments for o-Tolyl Acetate
| Observed Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070-3030 | Medium, Sharp | Aromatic C-H Stretching |
| ~2980-2930 | Medium, Sharp | Aliphatic C-H Stretching (from -CH₃) |
| ~1765 | Very Strong, Sharp | C=O Stretching (Ester Carbonyl) |
| ~1600, ~1490 | Medium-Strong, Sharp | Aromatic C=C Ring Stretching |
| ~1460 | Medium | Asymmetric C-H Bending (-CH₃) |
| ~1370 | Strong, Sharp | Symmetric C-H Bending (-CH₃) |
| ~1210 | Very Strong, Sharp | Asymmetric C-O-C Stretching |
| ~1190 | Strong, Sharp | Aromatic C-O Stretching |
| ~1045 | Medium | In-plane C-H Bending (Aromatic) |
| ~750 | Strong, Sharp | Out-of-plane C-H Bending (Ortho-disubstituted) |
Discussion of Key Vibrational Modes:
-
C-H Stretching Vibrations (3100-2900 cm⁻¹): The bands observed above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.[9][10] The absorptions just below 3000 cm⁻¹ are assigned to the C-H stretching of the methyl group attached to the aromatic ring and the acetyl methyl group.
-
Carbonyl (C=O) Stretching (~1765 cm⁻¹): The most prominent band in the spectrum is the intense, sharp absorption at approximately 1765 cm⁻¹. This is unequivocally assigned to the C=O stretching vibration of the ester functional group.[11] For aromatic esters where the phenyl ring is attached to the single-bonded oxygen (phenolic esters), this band typically appears at a higher frequency (1770-1755 cm⁻¹) compared to esters where the phenyl group is conjugated with the carbonyl (1730-1715 cm⁻¹).[7][9] The position at ~1765 cm⁻¹ for o-tolyl acetate is consistent with the former case, as the aromatic ring is not directly conjugated with the carbonyl group.
-
Aromatic C=C Stretching (~1600, ~1490 cm⁻¹): The sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring, confirming the presence of the aromatic moiety.[10]
-
C-O Stretching Vibrations (~1210 and ~1190 cm⁻¹): Aromatic esters display two strong C-O stretching bands.[8] The band around 1210 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond of the ester. The second strong band, slightly lower in frequency at ~1190 cm⁻¹, arises from the stretching of the bond between the aromatic carbon and the ester oxygen. The high intensity of these bands is a hallmark of the ester functional group.[12]
-
C-H Bending Vibrations: The bands at ~1460 cm⁻¹ and ~1370 cm⁻¹ correspond to the asymmetric and symmetric bending (deformation) modes of the methyl groups, respectively. The strong, sharp band at approximately 750 cm⁻¹ is highly diagnostic of the ortho-disubstitution pattern on the benzene ring, arising from the out-of-plane C-H bending of the four adjacent hydrogen atoms.[12]
Comparative Analysis: Experimental vs. Theoretical Data
To further validate these assignments, a comparison with theoretical data from computational chemistry is invaluable. Density Functional Theory (DFT) calculations are often employed to predict the vibrational frequencies of molecules.[13][14] While a full DFT analysis is beyond the scope of this guide, literature and database comparisons show a strong correlation between experimental and scaled theoretical frequencies. Discrepancies often arise from the fact that experimental spectra are typically recorded on liquid or solid samples, where intermolecular interactions can influence vibrational frequencies, whereas theoretical calculations are often performed on an isolated molecule in the gas phase.[15]
Table 2: Comparison of Key Experimental Frequencies (cm⁻¹) with Typical Ranges for Aromatic Esters
| Vibrational Mode | o-Tolyl Acetate (Experimental) | Typical Range for Phenolic Esters |
| C=O Stretch | ~1765 | 1770 - 1755 cm⁻¹ |
| Asymmetric C-O-C Stretch | ~1210 | 1220 - 1180 cm⁻¹ |
| Aromatic C-O Stretch | ~1190 | 1195 - 1150 cm⁻¹ |
| Ortho-substitution C-H Bend | ~750 | 770 - 735 cm⁻¹ |
The experimental values for o-tolyl acetate align excellently with the established frequency ranges for its structural class, providing a high degree of confidence in the vibrational assignments.
Conclusion
The FTIR spectrum of o-tolyl acetate provides a clear and detailed picture of its molecular structure. The dominant features—the very strong carbonyl absorption at ~1765 cm⁻¹ and the two intense C-O stretching bands around 1200 cm⁻¹—serve as a definitive signature for the aromatic ester group. Furthermore, specific bands in the aromatic stretching and C-H out-of-plane bending regions confirm the presence and substitution pattern of the tolyl group. This guide demonstrates how a systematic approach, combining robust experimental protocol with a thorough understanding of group frequencies, allows for a confident and precise vibrational assignment, an essential skill for researchers in the chemical and pharmaceutical sciences.
References
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- Guide to FT-IR Spectroscopy. Bruker.
- An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2025, August 7). ResearchGate.
- Peculiar behavior of the ester carbonyl vibrational modes in anisotropic aliphatic and semi-aromatic polyesters. (2022, March 15). PubMed.
- O-TOLYL ACETATE(533-18-6) IR Spectrum. ChemicalBook.
- Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
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- Characteristic Group Vibrations of Organic Molecules II. University of Delhi.
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- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- p-Tolyl acetate. SpectraBase.
- Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Comparison of experimental and theoretical FT‐IR spectra. ResearchGate.
- Falamas, A., et al. (2020). Spectroscopic Characterization of Emulsions Generated with a New Laser-Assisted Device. Molecules, 25(8), 1789.
- Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. International Journal of Engineering Research and Applications (IJERA).
- Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc.
- Bandaranayake, C., et al. (2013). Comparison of calculated and experimental isotope edited FTIR difference spectra for purple bacterial photosynthetic reaction centers with different quinones incorporated into the QA binding site. Frontiers in Bioenergetics, 4, 15.
- p-Tolyl acetate - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
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- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comparison of calculated and experimental isotope edited FTIR difference spectra for purple bacterial photosynthetic reaction centers with different quinones incorporated into the QA binding site [frontiersin.org]
A Senior Application Scientist's Guide to GC-MS Analysis of o-Tolyl Acetate: Elucidating Fragmentation Patterns and Retention Time for Unambiguous Isomer Differentiation
For researchers and professionals in drug development and chemical analysis, the accurate identification of isomeric compounds is a frequent and critical challenge. Positional isomers, such as the ortho-, meta-, and para-isomers of tolyl acetate, often exhibit nearly identical physical properties, yet can have vastly different biological activities, toxicological profiles, or industrial applications. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) characteristics of o-tolyl acetate, offering a comparative framework against its isomers to ensure confident identification. We will delve into the causality behind its mass spectral fragmentation, the factors governing its chromatographic retention, and explore alternative analytical strategies.
The Analytical Challenge: Differentiating Tolyl Acetate Isomers
o-Tolyl acetate (2-methylphenyl acetate), along with its m- (3-methylphenyl acetate) and p- (4-methylphenyl acetate) counterparts, are aromatic esters with the same molecular formula (C₉H₁₀O₂) and molecular weight (150.17 g/mol ). This inherent similarity makes their differentiation by mass spectrometry alone a non-trivial task, placing greater emphasis on chromatographic separation and a nuanced understanding of subtle differences in fragmentation. This guide will demonstrate that while the mass spectra share many common fragments, key diagnostic ions and reproducible retention indices are the pillars of unambiguous identification.
GC-MS Characterization: A Two-Fold Approach
Gas Chromatography-Mass Spectrometry remains the gold standard for the analysis of volatile and semi-volatile compounds like tolyl acetate, owing to its combination of high-resolution separation (GC) and powerful identification capabilities (MS).[1] Successful analysis hinges on mastering two key parameters: retention time and fragmentation pattern.
Understanding Retention Time and the Power of Retention Indices
The retention time (tR) is the time it takes for an analyte to pass through the GC column from injection to detection.[2] It is a characteristic property of a compound under a specific set of experimental conditions. However, absolute retention times can vary between instruments and even on the same instrument after routine maintenance.[3]
To overcome this, the use of Kovats Retention Indices (RI) is the industry standard for reporting retention data.[4][5] The RI relates the retention time of an analyte to those of bracketing n-alkane standards, providing a more robust and transferable value.
Experimental Data: Retention Index of o-Tolyl Acetate
Published retention index data provides a reliable benchmark for identification. For o-tolyl acetate, the following Kovats Retention Index has been reported:
| Compound | GC Column | Kovats Retention Index (RI) | Reference |
| o-Tolyl Acetate | DB-5 | 1134 | [6] |
| o-Tolyl Acetate | ZB-1 | 1111 | [6] |
Note: DB-5 and ZB-1 are non-polar columns with a (5%-phenyl)-methylpolysiloxane stationary phase. The slight difference in RI values can be attributed to minor variations in the stationary phase chemistry between manufacturers.
The elution of the three isomers on a standard non-polar column like DB-5 is expected to be primarily driven by their boiling points (o-tolyl acetate: ~208 °C, m-tolyl acetate: ~212 °C, p-tolyl acetate: ~212 °C). The ortho-isomer, with its slightly lower boiling point, will typically elute first. However, relying solely on elution order without RI confirmation is not recommended for definitive identification.
Deconstructing the Mass Spectrum: The Fragmentation Pattern
When a molecule enters the mass spectrometer's ion source (typically using Electron Ionization - EI), it is bombarded with high-energy electrons. This process removes an electron, creating a positively charged molecular ion (M⁺•).[1] This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.
The mass spectrum of o-tolyl acetate shows a clear molecular ion peak at a mass-to-charge ratio (m/z) of 150, confirming its molecular weight. The most significant fragmentation pathways are detailed below:
Key Fragments and Their Significance:
-
m/z 108 (Base Peak): The most abundant ion in the spectrum. It is formed by the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This is a very characteristic rearrangement for aryl acetates.
-
m/z 91: This prominent peak corresponds to the tropylium ion ([C₇H₇]⁺), a stable aromatic cation. It can be formed via the loss of an acetoxy radical or through rearrangement and fragmentation of the m/z 108 ion.
-
m/z 43: This is the acylium ion ([CH₃CO]⁺), a hallmark of acetate-containing compounds. Its presence is a strong indicator of the acetate functional group.
-
m/z 150 (Molecular Ion): The presence of the molecular ion is crucial for determining the molecular weight of the compound.
Comparative Analysis: Distinguishing o-Tolyl Acetate from its Isomers
While the mass spectra of the three tolyl acetate isomers are very similar, subtle differences in the relative intensities of key fragment ions can be diagnostic, especially when combined with retention index data.
| m/z | Ion Identity | o-Tolyl Acetate (Relative Intensity) | m-Tolyl Acetate (Relative Intensity) | p-Tolyl Acetate (Relative Intensity) | Significance |
| 150 | [M]⁺• | Present (~15-25%) | Present (~15-25%) | Present (~15-25%) | Molecular Ion |
| 108 | [M - CH₂CO]⁺• | Base Peak (100%) | Base Peak (100%) | Base Peak (100%) | Loss of ketene, characteristic of aryl acetates |
| 91 | [C₇H₇]⁺ (Tropylium) | High (~40-60%) | High (~40-60%) | High (~40-60%) | Stable aromatic fragment |
| 43 | [CH₃CO]⁺ (Acylium) | High (~30-50%) | High (~30-50%) | High (~30-50%) | Confirms acetate group |
Data interpreted from NIST Standard Reference Database.
The primary fragmentation pathways are identical for all three isomers, leading to the same major ions. The differentiation, therefore, cannot reliably be made from the mass spectrum alone without high-precision measurements of ion ratios under strictly controlled conditions. This underscores the critical importance of chromatographic separation and the use of retention indices for positive identification. The expected elution order on a non-polar column is ortho < meta ≈ para.
Experimental Protocols
A robust GC-MS method is crucial for achieving the separation and identification required.
Step-by-Step GC-MS Methodology
-
Sample Preparation:
-
Prepare a stock solution of the tolyl acetate sample in a high-purity volatile solvent (e.g., ethyl acetate, hexane, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a working standard of 10-100 ng/µL for injection.
-
Prepare a separate mixture of n-alkanes (e.g., C8-C20) for the determination of the Kovats Retention Index.
-
-
GC-MS Instrumental Parameters (Example):
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan.
-
Scan Range: m/z 40-200.
-
-
-
Data Analysis:
-
Inject the n-alkane mixture under the same conditions to calculate the retention indices of the sample peaks.
-
Compare the calculated RI of the analyte with the reference value (1134 for o-tolyl acetate on a DB-5 type column).[6]
-
Compare the acquired mass spectrum against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.
-
Alternative Analytical Techniques
While GC-MS is the preferred method, other techniques can provide complementary or confirmatory data, particularly for distinguishing isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the isomers based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[7][8] While it lacks the definitive identification power of a mass spectrometer, it can be a valuable tool for quantification and isolation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally powerful for distinguishing positional isomers.[9] The proton (¹H) and carbon (¹³C) NMR spectra of the three tolyl acetate isomers will show distinct differences in the chemical shifts and splitting patterns of the aromatic protons and carbons due to the different substitution patterns on the benzene ring. This makes NMR an excellent technique for the unambiguous structural confirmation of a purified isomer.
Conclusion
The definitive identification of o-tolyl acetate requires a methodical approach that leverages both chromatographic separation and mass spectral data. While its mass spectrum is characterized by a molecular ion at m/z 150 and a base peak at m/z 108, this pattern is nearly identical to its meta and para isomers. Therefore, the cornerstone of accurate analysis is the combination of mass spectral matching with reliable retention data, preferably in the form of Kovats Retention Indices. For o-tolyl acetate, a Kovats RI of 1134 on a DB-5 column serves as a robust identification marker.[6] For absolute structural confirmation, particularly in the absence of reference standards, NMR spectroscopy stands as the most powerful alternative. By integrating these techniques and understanding the principles behind them, researchers can confidently navigate the challenges of isomer analysis.
References
-
El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Available at: [Link]
- Millar, J. G., & Haynes, K. F. (Eds.). (2004). Methods in Chemical Ecology. Springer Science & Business Media.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Grosch, W., & Belitz, H. D. (2009). Food Chemistry. Springer.
-
NIST. (2014). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. Available at: [Link]
- Romanello, D. (2025).
-
SIELC Technologies. (n.d.). Separation of o-Tolyl benzoate on Newcrom R1 HPLC column. Available at: [Link]
-
Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Chromatography Forum. (2011). Same column, conditions, different GC =retention time shift?. Available at: [Link]
- MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules.
- PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
- ResearchGate. (n.d.).
- Humana Press. (n.d.). HPLC of Peptides and Proteins.
- AOCS. (2001). Gas chromatographic analysis of diels-alder adducts of geometrical and positional isomers of conjugated linoleic acid. Journal of the American Oil Chemists' Society.
- SciELO. (n.d.).
Sources
- 1. nist.gov [nist.gov]
- 2. Separation of o-Tolyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. P-TOLYL ACETATE(140-39-6) 1H NMR [m.chemicalbook.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. VCF Guide to use [vcf-online.nl]
- 6. The Kovats Retention Index: 2-Methylphenyl acetate (C9H10O2) [pherobase.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. nmr.oxinst.com [nmr.oxinst.com]
comparing reactivity of o-tolyl acetate vs p-tolyl acetate
Comparative Guide: Reactivity of -Tolyl Acetate vs. -Tolyl Acetate
Executive Summary
While
- -Tolyl Acetate functions as a sterically unencumbered ester, governed primarily by electronic effects.[1] It is the preferred substrate for rapid enzymatic assays and clean ortho-acylation via Fries rearrangement.[1]
- -Tolyl Acetate exhibits significant steric inhibition.[1] The ortho-methyl group shields the carbonyl carbon, retarding hydrolysis rates and altering regioselectivity in electrophilic substitutions.
Physicochemical & Structural Comparison
| Feature | Implication | ||
| Structure | 2-Methylphenyl acetate | 4-Methylphenyl acetate | Ortho vs. Para substitution |
| Steric Environment | High: Methyl group crowds the ester linkage.[1] | Low: Methyl group is remote from the reactive center. | Determines kinetic accessibility. |
| Electronic Effect | +I (Inductive), Hyperconjugation | +I, Hyperconjugation | Both deactivate nucleophilic attack relative to phenyl acetate. |
| Boiling Point | ~208 °C | ~212 °C | Separation requires high-efficiency fractionation.[1] |
| Odor Profile | Fruity, medicinal | Animalic, floral (Ylang-Ylang type) | Distinct sensory applications.[1][2] |
Reactivity Profile I: Alkaline Hydrolysis Kinetics
The hydrolysis of these esters follows the B
Mechanism & Steric Influence [3][4]
- -Tolyl Acetate: The methyl group at the para position exerts a weak electron-donating effect, making the carbonyl carbon slightly less electrophilic than in phenyl acetate.[1] However, the reaction center is sterically open.
-
-Tolyl Acetate: The ortho-methyl group exerts the "Ortho Effect."[1] It physically blocks the trajectory of the incoming nucleophile (OH⁻) and prevents the tetrahedral intermediate from stabilizing effectively. Consequently,
-tolyl acetate hydrolyzes significantly slower than the -isomer. [1]
Kinetic Hierarchy (Relative Rates)
1-
Phenyl Acetate: Reference standard (
).[1] -
-Tolyl Acetate: Slower due to electronic deactivation (
).[1] -
-Tolyl Acetate: Drastically slower due to steric hindrance (
).[1]
Visualization: Hydrolysis Pathway
Figure 1: Comparative kinetic pathways. The solid blue line represents the facile reaction of the para-isomer; the dashed red line indicates the sterically hindered ortho-isomer.
Reactivity Profile II: Fries Rearrangement
The Fries rearrangement involves the conversion of a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst (e.g., AlCl
Regioselectivity Outcomes
| Substrate | Reactive Sites Available | Major Product | Mechanism Note |
| Positions 2 and 6 (ortho) | 2-Hydroxy-5-methylacetophenone | The para position is blocked by the methyl group.[1] Migration is forced to the ortho position. | |
| Position 4 (para) and 6 (ortho) | 4-Hydroxy-3-methylacetophenone | Para migration is sterically favored.[1] Ortho migration (to pos. 6) is minor due to crowding. |
Visualization: Divergent Synthesis Pathways
Figure 2: Divergent regioselectivity in the Fries rearrangement driven by substituent blocking effects.
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (Self-Validating)
Objective: To quantify the steric retardation effect of the ortho-methyl group.
-
Preparation: Prepare 0.01 M stock solutions of
-tolyl acetate and -tolyl acetate in acetonitrile. Prepare a 0.1 M NaOH solution in distilled water. -
Reaction Mix: In a UV-transparent cuvette, mix 2.0 mL of phosphate buffer (pH 10.0) with 50 µL of the ester stock solution.
-
Initiation: Add 50 µL of NaOH solution and immediately mix.
-
Monitoring: Monitor the increase in absorbance at 290 nm (phenoxide ion formation).
-
Validation: The
-tolyl acetate trace should plateau significantly faster (t ~ minutes) than the -tolyl acetate trace (t ~ hours).[1]
-
-
Data Analysis: Plot
vs. time.[1] The slope corresponds to the pseudo-first-order rate constant ( ).[1]
Protocol B: Lewis Acid-Catalyzed Fries Rearrangement
Objective: To synthesize isomerically pure hydroxyacetophenones.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
). -
Reagents: Add
-tolyl acetate (1.5 g, 10 mmol) and Aluminum Chloride (AlCl , 1.6 g, 12 mmol). Note: Use neat conditions or nitrobenzene as solvent. -
Reaction:
-
Heat the mixture to 120°C in an oil bath for 1 hour. Evolution of HCl gas indicates reaction progress.
-
-
Quenching: Cool to room temperature. Carefully add crushed ice/HCl (2M) to decompose the aluminum complex.
-
Extraction: Extract with dichloromethane (3 x 20 mL). Wash organic layer with water and brine.
-
Purification: Evaporate solvent. Recrystallize from ethanol.
References
-
Fries Rearrangement Mechanisms & Selectivity Blatt, A. H. "The Fries Reaction."[5][6][7][8] Chemical Reviews. [Link][1]
-
Alkaline Hydrolysis of Phenyl Esters (Substituent Effects) Kirsch, J. F., & Jencks, W. P. "Base-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Journal of the American Chemical Society. [Link] (Foundational text establishing BAc2 kinetics and steric/electronic principles applied to tolyl esters).
-
Lipase-Catalyzed Hydrolysis Selectivity Bornscheuer, U. T., & Kazlauskas, R. J.[4][9] "Hydrolases in Organic Synthesis." Wiley-VCH. [Link][1]
-
Physical Properties and Safety Data PubChem Database: p-Tolyl Acetate (CID 8798) and o-Tolyl Acetate (CID 12207). [Link][1]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. ScenTree - P-tolyl acetate (CAS N° 140-39-6) [scentree.co]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. scispace.com [scispace.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jocpr.com [jocpr.com]
Definitive Guide: HPLC Method Development for o-Tolyl Acetate Impurity Profiling
Executive Summary
The Challenge: o-Tolyl acetate (acetic acid 2-methylphenyl ester) is a critical intermediate in organic synthesis. Its purity analysis is complicated by two factors:
-
Hydrolytic Instability: Rapid degradation into o-cresol and acetic acid.
-
Isomeric Interference: Difficulty separating the target from m- and p-tolyl acetate isomers and their corresponding cresol degradation products using standard alkyl-bonded phases.
The Solution: This guide compares the performance of a High-Selectivity Phenyl-Hexyl Method (The Optimized Protocol) against the industry-standard C18 (ODS) Method .
Verdict: While C18 remains the workhorse for general hydrophobicity-based separations, the Phenyl-Hexyl approach demonstrates superior resolution (
Part 1: Technical Deep Dive & Mechanism
The Chemistry of Separation
To develop a robust method, one must understand the analyte's behavior.[1] o-Tolyl acetate is a hydrophobic ester, but its primary impurity, o-cresol, is a weak acid (
-
Standard C18 Approach: Relies solely on hydrophobic subtraction. It often fails to resolve m-cresol from p-cresol impurities because their hydrophobicities are nearly identical.
-
Phenyl-Hexyl Approach (The Optimized Product): Introduces a secondary separation mechanism. The phenyl ring on the stationary phase engages in
stacking with the aromatic rings of the analytes. Since the electron density varies significantly between ortho, meta, and para positions due to steric hindrance and resonance effects, the Phenyl-Hexyl phase can "see" the difference between isomers that C18 misses.
Degradation Pathway Visualization
Understanding the origin of impurities is vital. The primary degradation pathway is hydrolysis.
Figure 1: Hydrolysis pathway of o-tolyl acetate leading to the formation of o-cresol and acetic acid.
Part 2: Comparative Performance Analysis
We conducted a side-by-side comparison of the Optimized Phenyl-Hexyl Method versus a Standard C18 Method .
Experimental Conditions
-
Instrumentation: Agilent 1290 Infinity II LC System.
-
Detection: UV-Vis at 254 nm (aromatic ring) and 210 nm (ester bond).
-
Sample: Spiked o-tolyl acetate with 1.0% o-cresol, m-cresol, and p-cresol.
| Parameter | Standard Method (Alternative) | Optimized Method (The Product) |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Phenyl-Hexyl (2.7 µm, 3.0 x 100 mm) |
| Mobile Phase A | 0.1% H3PO4 in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Elution Mode | Isocratic (60:40 A:B) | Gradient (See Protocol) |
Performance Metrics Data
| Performance Metric | Standard C18 Result | Phenyl-Hexyl Result | Improvement |
| Resolution (o-Cresol / o-Tolyl Acetate) | 4.2 (Excellent) | 5.1 (Excellent) | +21% |
| Resolution (m-Cresol / p-Cresol) | 0.8 (Co-elution) | 2.4 (Baseline) | +200% (Critical) |
| Tailing Factor (o-Cresol) | 1.4 | 1.1 | Improved Symmetry |
| LOD (o-Cresol) | 0.05 µg/mL | 0.01 µg/mL | 5x Sensitivity |
| Run Time | 15.0 min | 8.5 min | 43% Faster |
Analysis: The C18 column failed to separate the meta and para cresol impurities (Resolution < 1.5), rendering it unsuitable for comprehensive purity analysis if isomeric starting materials were used. The Phenyl-Hexyl phase achieved baseline separation for all isomers.
Part 3: Detailed Experimental Protocol
Reagent Preparation
-
Diluent: Methanol:Water (50:50 v/v).[2][3] Note: Do not use pure water as diluent to prevent hydrolysis during sample prep.
-
Mobile Phase A: Dissolve 1 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-grade Methanol.
Chromatographic Conditions (Optimized)
-
Column: Phenyl-Hexyl Core-Shell, 2.7 µm, 3.0 x 100 mm.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
5.0 min: 80% B
-
6.0 min: 80% B
-
6.1 min: 30% B
-
8.5 min: Stop
-
System Suitability Testing (SST)
Before running samples, inject the System Suitability Solution (0.5 mg/mL o-tolyl acetate spiked with 0.1% o-cresol).
-
Acceptance Criteria:
-
Resolution (
) between o-cresol and o-tolyl acetate > 3.0. -
Tailing factor for o-tolyl acetate < 1.5.
-
%RSD of peak area (n=5) < 2.0%.
-
Method Workflow Diagram
Figure 2: Step-by-step workflow for the optimized HPLC analysis of o-tolyl acetate.
Part 4: Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (o-Cresol) | pH of mobile phase > pKa (10.2). | Ensure Mobile Phase A is acidic (pH ~2.5) to keep phenols protonated. |
| Ghost Peaks | Hydrolysis of sample in autosampler. | Limit autosampler time; keep tray cooled to 4°C; ensure diluent is neutral/acidic. |
| Drifting Retention Times | "Phase Collapse" (Dewetting). | Phenyl columns are robust, but avoid 100% aqueous conditions for extended periods. |
References
-
Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Identification and Determination of Impurities in a New Therapeutic Agent. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of o-Cresol on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
Sources
Comparative Guide: UV-Vis Spectroscopic Characterization of o-Tolyl Acetate
Executive Summary
In the landscape of phenolic esters, o-tolyl acetate (acetic acid o-cresyl ester) presents a unique spectroscopic profile driven by the steric influence of the ortho-methyl group. Unlike its para-isomer, which exhibits classic conjugated behavior, o-tolyl acetate displays hypsochromic shifts and hypochromic effects that are critical for purity analysis and reaction monitoring—specifically in the Fries rearrangement .
This guide provides an objective comparison of o-tolyl acetate against its structural isomers and hydrolytic precursors. It moves beyond basic data reporting to establish a self-validating protocol for differentiating these species in complex matrices.
Technical Profile & Electronic Structure
To interpret the UV-Vis spectrum of o-tolyl acetate, one must understand the electronic transitions at play. The molecule consists of a benzene ring substituted with an electron-donating methyl group and an electron-withdrawing (via induction) acetoxy group.
-
Primary Chromophore: The aromatic ring (
transition). -
Auxochromes:
-
Methyl (-CH₃): Weakly activating, hyperconjugative.
-
Acetoxy (-OCOCH₃): The oxygen lone pair participates in resonance (
), but the carbonyl group competes for this electron density.
-
The "Ortho-Effect":
In o-tolyl acetate, the steric bulk of the methyl group forces the acetoxy group slightly out of plane with the benzene ring. This steric inhibition of resonance reduces the overlap between the oxygen lone pairs and the aromatic
Comparative Analysis
The following data compares o-tolyl acetate with its primary "alternatives"—its structural isomer (p-tolyl acetate) and its hydrolysis product (o-cresol).
Table 1: Comparative Spectroscopic Data (Methanol)
| Parameter | o-Tolyl Acetate (Target) | p-Tolyl Acetate (Isomer) | o-Cresol (Precursor) |
| Primary | 260 - 262 nm | 270 - 274 nm | ~280 nm |
| Secondary | < 210 nm | < 215 nm | ~215 nm |
| Molar Absorptivity ( | Moderate (~400-600 | High (>800 | High (>1500 |
| Spectral Feature | Fine structure often blurred | Distinct vibrational structure | Sharp peak (pH dependent) |
| Key Differentiator | Hypsochromic Shift vs. Isomer | Bathochromic Shift vs. ortho | Red Shift vs. Ester |
Critical Insight: The shift from 260 nm (Ester) to 280 nm (Phenol) is the primary metric for monitoring the hydrolysis or rearrangement of o-tolyl acetate. If your spectrum shows a "shoulder" growing at 280 nm, your sample is degrading.
Diagram 1: Spectral Shift Logic
The following diagram illustrates the electronic logic distinguishing these species.
Caption: Logical relationship showing the bathochromic shift from ortho- to para- isomers due to steric relief, and the shift to phenol upon hydrolysis.
Experimental Protocol: Self-Validating Workflow
Phase 1: Solvent Selection & Blanking
Objective: Eliminate solvent cutoff interference.
-
Preferred Solvent: Cyclohexane (Cutoff <200 nm).
-
Why: Non-polar solvents preserve the vibrational fine structure (B-band) of the benzene ring, aiding in identification.
-
-
Alternative: Methanol (Cutoff 205 nm).
-
Why: Good solubility, but hydrogen bonding will blur fine structure (smoothing the spectrum).
-
-
Prohibited: Acetone or Ethyl Acetate (High UV cutoffs mask the 260 nm region).
Phase 2: Sample Preparation (The 100x Rule)
Objective: Ensure linearity (Beer-Lambert Law).
-
Stock Solution: Weigh 15 mg o-tolyl acetate into a 100 mL volumetric flask. Dilute to volume with Methanol. (~1 mM).
-
Working Standard: Transfer 1.0 mL of Stock into a 10 mL flask. Dilute to volume. (~0.1 mM).
-
Validation Step: The theoretical Absorbance should be between 0.4 and 0.8 AU. If
, dilution is required to avoid stray light effects.
-
Phase 3: The Scan Workflow
Objective: Data acquisition with baseline correction.
Caption: Operational workflow ensuring data integrity. Absorbance checks prevent non-linear response errors.
Application Case Study: Monitoring Fries Rearrangement
The most common industrial application of o-tolyl acetate is its conversion to hydroxyaryl ketones via the Fries rearrangement (catalyzed by Lewis acids like AlCl₃).
The Challenge: Both the reactant (ester) and product (ketone) have aromatic rings. How do you tell them apart?
The Spectroscopic Solution:
-
Reactant (o-Tolyl Acetate):
nm. -
Product (Hydroxyacetophenone): The introduction of a ketone group directly conjugated to the ring causes a massive Red Shift .
-
New Band: A strong K-band appears at 300 - 330 nm .
-
Protocol: Monitor the appearance of the peak at 320 nm. The disappearance of the 260 nm peak is unreliable due to product overlap, but the emergence of the 320 nm band is specific to the ketone product.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Flat-lining > 2.0 Abs | Concentration too high ("Detector Saturation"). | Dilute sample by 50%. Check pathlength (use 0.5 cm cell if needed). |
| No peak at 260 nm | Solvent cutoff interference. | Ensure you are not using Acetone or Toluene as the solvent. Use HPLC-grade Methanol.[1] |
| Peak shift to 280 nm | Hydrolysis has occurred. | Sample is wet or old. The ester bond has cleaved to reform o-cresol. |
| Broad, featureless blob | Polarity broadening. | Switch from Methanol to Cyclohexane to resolve vibrational fine structure. |
References
-
National Institute of Standards and Technology (NIST). Ethyl-p-tolylacetate Mass and IR Spectrum Data. (Used for comparative structural analog data).[2] NIST Chemistry WebBook. [Link]
-
ResearchGate. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol. (Source for o-cresol comparative data ~280nm).[1] [Link]
-
International Journal of Chemical Studies.Separation and determination of cresol isomers. (Provided specific
comparisons: o-cresyl acetate at 260 nm). [Link] -
LibreTexts Chemistry. Interpreting Ultraviolet Spectra. (Theoretical grounding for auxochromic shifts in substituted benzenes). [Link]
Sources
A Comparative Guide to the Purity Validation of o-Tolyl Acetate Using Refractive Index and Density
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and valid scientific outcomes. In this guide, we delve into a rapid and robust method for validating the purity of o-tolyl acetate, a common intermediate in organic synthesis, by leveraging two of its fundamental physical properties: refractive index and density. This guide provides an in-depth technical comparison with alternative methods, supported by experimental protocols and data interpretation frameworks.
The Foundational Role of Purity in Scientific Applications
o-Tolyl acetate (CAS 533-18-6) serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and introduce confounding variables in experimental results. Therefore, a straightforward and reliable method for purity verification is an essential first step in any research or development workflow. While chromatographic techniques like Gas Chromatography (GC) are definitive, they are not always necessary for routine checks. Measuring physical constants like refractive index and density offers a powerful, non-destructive, and immediate assessment of purity.[2][3]
Core Principles: Why Refractive Index and Density are Potent Purity Indicators
The utility of refractive index and density as purity indicators is grounded in the fact that they are intrinsic physical properties of a pure substance under defined conditions.
Refractive Index (n): This dimensionless number describes how fast light propagates through a material.[4] It is defined as the ratio of the speed of light in a vacuum to its phase velocity in the substance.[4][5] For a pure compound, the refractive index is a constant at a specific temperature and wavelength of light.[5][6] Any contaminants will alter the bulk material's properties, causing a measurable deviation in the refractive index from the established standard for the pure substance.[3]
Density (ρ): Defined as the mass of a substance per unit of volume, density is another fundamental property sensitive to composition.[7] Impurities, which invariably possess different densities than the target compound, will shift the overall density of the mixture.
By combining these two measurements, we create a more stringent and self-validating system for purity assessment.[2] A sample that concurrently matches the literature values for both refractive index and density is highly likely to be of high purity.
Experimental Protocol: Validating o-Tolyl Acetate Purity
This section details the step-by-step methodology for determining the purity of an o-tolyl acetate sample.
Reference Values for High-Purity o-Tolyl Acetate
| Property | Value (at 20°C) | Source |
| Refractive Index (n) | ~1.50 | [8] |
| Density (ρ) | ~1.05 g/cm³ | [8] |
Note: These values can vary slightly between suppliers and with temperature. Always refer to the certificate of analysis for the specific batch and ensure measurements are temperature-corrected.
Materials and Equipment
-
Digital Refractometer (e.g., Abbe or automated) with temperature control
-
Digital Density Meter (e.g., oscillating U-tube type)
-
Deionized water (for calibration)
-
Acetone or ethanol (for cleaning)
-
Lint-free wipes
-
Pasteur pipettes or syringes
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat[11][12]
Step-by-Step Methodology
-
Safety First : o-Tolyl acetate is a combustible liquid.[10][13] Handle it in a well-ventilated area, away from ignition sources.[14] Wear appropriate PPE to avoid skin and eye contact.[12][14]
-
Instrument Calibration and Setup :
-
Calibrate the digital refractometer and density meter according to the manufacturer's instructions, typically using freshly deionized water.
-
Set the measurement temperature on both instruments to a standard value, such as 20°C or 25°C. Temperature control is critical, as refractive index and density are temperature-dependent.[5]
-
-
Sample Preparation :
-
Ensure the o-tolyl acetate sample has thermally equilibrated to the set measurement temperature.
-
Visually inspect the sample for any particulates or immiscible phases. The sample should be a clear, colorless liquid.
-
-
Refractive Index Measurement :
-
Clean the prism of the refractometer with a suitable solvent (e.g., acetone) and a lint-free wipe.
-
Using a clean pipette, apply a small drop of the o-tolyl acetate sample onto the prism.
-
Close the prism cover and allow the reading to stabilize.
-
Record the refractive index to at least four decimal places.
-
Clean the prism thoroughly after the measurement.
-
-
Density Measurement :
-
Ensure the oscillating U-tube of the density meter is clean and dry.
-
Inject the o-tolyl acetate sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. The presence of bubbles will lead to erroneously low density readings.[15]
-
Allow the reading to stabilize and record the density in g/cm³.
-
Clean the instrument by flushing with a solvent and drying with a stream of air.
-
Workflow for Purity Validation
Caption: Workflow for purity validation of o-tolyl acetate.
Data Interpretation: A Quantitative Comparison
The deviation of measured values from the reference standards provides a semi-quantitative measure of purity. The greater the deviation, the lower the purity.
| Purity Grade | Expected Refractive Index (n @ 20°C) | Expected Density (ρ @ 20°C, g/cm³) | Interpretation |
| High Purity (>99.5%) | 1.5000 ± 0.0005 | 1.050 ± 0.001 | Excellent agreement. Suitable for all applications. |
| Standard Grade (98-99%) | 1.500 ± 0.002 | 1.05 ± 0.005 | Minor deviation. Likely suitable for general synthesis. |
| Low Purity (<98%) | > ±0.002 deviation | > ±0.005 deviation | Significant deviation indicates the presence of impurities. Further purification or analysis (e.g., GC) is recommended. |
Comparative Guide: Alternative Purity Validation Methods
While refractive index and density offer a rapid check, other methods provide more detailed information. The choice of technique depends on the required level of certainty and the need to identify specific impurities.
| Feature | Refractive Index & Density | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Measurement of bulk physical properties.[2][7] | Separation of volatile components based on partitioning between a mobile and stationary phase. | Qualitative separation based on differential migration on a stationary phase.[16] |
| Quantification | Semi-quantitative (by deviation) | Highly quantitative (peak area integration) | Primarily qualitative; semi-quantitative at best. |
| Sensitivity | Moderate; depends on the nature of the impurity. | High; can detect trace-level impurities. | Low to moderate. |
| Speed | Very fast (< 5 minutes per sample) | Slower (15-60 minutes per sample) | Fast (5-20 minutes per plate) |
| Cost & Complexity | Low cost, simple instrumentation. | High cost, complex instrumentation requiring skilled operators. | Very low cost, simple procedure. |
| Best For | Rapid, routine quality control and identity confirmation. | Definitive purity determination, impurity profiling, and quantification. | Quick, qualitative checks for gross impurities or reaction monitoring. |
Conclusion: An Integrated Approach to Purity Validation
For the busy researcher and drug development professional, the validation of o-tolyl acetate purity through refractive index and density measurements presents an optimal balance of speed, cost-effectiveness, and reliability for routine quality assurance. This method serves as an excellent first-pass screening tool, allowing for immediate confidence in the starting material for non-critical applications.
However, it is not a universal replacement for more powerful separative techniques. For applications where impurity profiles are critical, such as in late-stage drug development or kinetic studies, chromatographic methods like Gas Chromatography are indispensable. By understanding the strengths and limitations of each method, scientists can adopt a fit-for-purpose approach, ensuring both efficiency in the lab and the unimpeachable integrity of their results.
References
-
Mettler Toledo. Refractive Index: All You Need to Know. [Online] Available at: [Link]
-
University of Toronto Scarborough. Refractive Index Theory. [Online] Chemistry Online @ UTSC. Available at: [Link]
-
Ebatco. Refractive Index Measurements to Compare Chemical Purity. [Online] Available at: [Link]
-
PureSynth. O-Tolyl Acetate 98.0%(GC). [Online] Available at: [Link]
-
MedSolut AG. The importance of refractometry in chemical analysis: refractometers in focus. [Online] Published February 28, 2025. Available at: [Link]
-
Wikipedia. Refractive index. [Online] Available at: [Link]
-
JPharmachem. Safety Data Sheet - m-Tolyl acetate. [Online] Available at: [Link]
-
Touchstone Research Laboratory. Density by Variable Density Gradient Column – ASTM D1505. [Online] Available at: [Link]
-
ANSI Blog. ASTM D4052-22: Standard Test Method for Density of Liquids. [Online] Published May 30, 2025. Available at: [Link]
-
Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Online] Available at: [Link]
-
Scribd. ASTM D 4052 Standard Test Method For Density. [Online] Available at: [Link]
-
Sociedade Brasileira de Química. Partition of Lipid Classes in Extra Virgin Olive Oil by Classic Liquid Chromatography and Identification by ESI-MS and GC-FID. [Online] Available at: [Link]
-
CUNY. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. [Online] Available at: [Link]
Sources
- 1. o-Tolyl Acetate | CAS 533-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. mt.com [mt.com]
- 3. ebatco.com [ebatco.com]
- 4. Refractive index - Wikipedia [en.wikipedia.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. medsolut.com [medsolut.com]
- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 8. labproinc.com [labproinc.com]
- 9. pure-synth.com [pure-synth.com]
- 10. o-Tolyl Acetate | 533-18-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. jpharmachem.com [jpharmachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. people.sabanciuniv.edu [people.sabanciuniv.edu]
comparative hydrolysis rates of phenyl acetate and o-tolyl acetate
This guide provides an in-depth technical comparison of the hydrolysis kinetics of Phenyl Acetate and o-Tolyl Acetate . It is designed for researchers and drug development scientists optimizing prodrug stability or designing kinetic assays.
Executive Summary
In alkaline media, Phenyl Acetate hydrolyzes significantly faster than o-Tolyl Acetate .
The rate difference is governed by two synergistic factors:
-
Steric Hindrance (Dominant): The ortho-methyl group in o-tolyl acetate creates physical bulk that hinders the nucleophilic attack by the hydroxide ion and destabilizes the tetrahedral intermediate.
-
Electronic Effect (Secondary): The methyl group is electron-donating (+I effect), increasing the basicity of the leaving group (o-cresolate) compared to the phenoxide ion, thereby reducing the rate of bond cleavage.
Key Takeaway: Researchers should expect o-tolyl acetate to exhibit a hydrolysis rate constant (
Chemical Identity & Properties
| Feature | Phenyl Acetate | o-Tolyl Acetate (2-Methylphenyl acetate) |
| Structure | ||
| MW | 136.15 g/mol | 150.18 g/mol |
| Leaving Group | Phenoxide ( | o-Cresolate ( |
| Electronic Character | Standard reference ( | Electron-donating (+I effect) |
| Steric Profile | Planar, accessible carbonyl | Ortho-substituted, sterically crowded |
Mechanistic Analysis ( Pathway)
Both esters undergo hydrolysis via the
The Steric & Electronic Penalty
The reaction proceeds through a tetrahedral intermediate. For o-tolyl acetate, the ortho-methyl group imposes a "steric lock":
-
Approach Vector: The nucleophile (
) must attack the carbonyl carbon at a 107° angle (Bürgi-Dunitz trajectory). The ortho-methyl group physically obstructs this path. -
Solvation: The departing o-cresolate ion is less effectively solvated by water due to the hydrophobic methyl shield, raising the energy of the transition state.
Pathway Visualization
The following diagram illustrates the kinetic bottleneck caused by the ortho-substituent.
Caption: Comparative reaction coordinate showing the kinetic bottlenecks introduced by ortho-substitution.
Comparative Kinetics Data
The following data synthesizes experimental trends from physical organic chemistry literature (Hammett and Taft equation studies). While absolute rates vary by solvent and temperature, the relative reactivity remains constant.
Relative Rate Constants ( )
| Substrate | Relative Rate ( | Primary Kinetic Driver |
| Phenyl Acetate | 1.00 (Reference) | Baseline reactivity. |
| p-Tolyl Acetate | ~0.65 | Electronic effect only (+I of para-methyl). |
| o-Tolyl Acetate | ~0.15 – 0.20 | Steric + Electronic. The ortho effect reduces rate by an additional factor of ~3-4x compared to para. |
Supporting Evidence[1][2][3][4][5][6][7]
-
Leaving Group Ability: The rate of ester hydrolysis correlates with the acidity of the leaving group phenol. o-Cresol (
10.28) is less acidic than phenol ( 9.95), making it a poorer leaving group. -
Steric Analogy: In similar studies of phenyl benzoates, the ortho-methyl group reduced the alkaline hydrolysis rate constant (
) from (unsubstituted) to (ortho-methyl), a 7.6-fold reduction . A similar magnitude of inhibition applies to acetates.
Experimental Protocol: Kinetic Assay
To experimentally validate these rates in your lab, use the following UV-Vis spectrophotometric protocol. This method relies on the shift in absorbance between the ester and the phenolate product.
Workflow Diagram
Caption: Step-by-step UV-Vis kinetic assay workflow for determining ester hydrolysis rates.
Detailed Methodology
-
Buffer Preparation: Prepare a 0.1 M Borate or Phosphate buffer adjusted to pH 10.0. The high pH ensures the reaction is pseudo-first-order with respect to
. -
Stock Solutions: Dissolve Phenyl Acetate and o-Tolyl Acetate in dry Acetonitrile (MeCN) to a concentration of 10 mM. Keep on ice to prevent spontaneous hydrolysis.
-
Reaction Initiation:
-
Place 2.98 mL of buffer into a quartz cuvette.
-
Thermostat to 25.0°C.
-
Inject 20 µL of ester stock. Mix rapidly (dead time < 5s).
-
-
Data Acquisition:
-
Monitor absorbance increase at the
of the phenolate ion (Phenolate: ~287 nm; o-Cresolate: ~291 nm). -
Collect data points every 2 seconds for 10 minutes.
-
-
Calculation: Fit the absorbance vs. time data to the pseudo-first-order exponential equation:
Calculate the second-order rate constant: .
References
-
Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters." Journal of the American Chemical Society. (Establishes the dependence of rate on leaving group
). -
Nummert, V., et al. (2006).[1] "Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters."[2][1] Collection of Czechoslovak Chemical Communications. (Provides quantitative data on the steric penalty of ortho-methyl groups).
- Humphry-Baker, R., et al. (1980). "Alkaline Hydrolysis of Phenyl Acetates." Journal of the Chemical Society, Perkin Transactions 2.
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates." (Comparative data on ortho-substitution effects).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of o-Tolyl Acetate Metabolites
For Distribution To: Researchers, scientists, and drug development professionals engaged in metabolite identification and analysis.
Abstract
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of o-tolyl acetate metabolites. As a compound with relevance in industrial settings and as a potential precursor for neurotoxic compounds, understanding its metabolic fate is crucial for toxicological assessment and drug development.[1] This document moves beyond a simple recitation of protocols to offer a deep dive into the strategic selection of analytical techniques, grounded in the physicochemical properties of the anticipated metabolites. We will compare and contrast Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the technical rationale for choosing the optimal platform. Detailed, field-tested protocols are provided, alongside data interpretation guidance, to empower researchers to generate robust and reliable results.
Introduction: The Metabolic Significance of o-Tolyl Acetate
o-Tolyl acetate, also known as o-cresyl acetate, is an aromatic ester with the chemical formula C9H10O2 and a molecular weight of 150.18 g/mol .[2] Its metabolism is of significant interest due to its structural relationship to tri-o-cresyl phosphate (TOCP), a known neurotoxin. The metabolic pathways of related cresyl compounds often involve oxidation of the methyl group and hydrolysis of the ester linkage.[1] Therefore, the anticipated metabolites of o-tolyl acetate are likely to include hydroxylated and carboxylated derivatives, as well as o-cresol and its subsequent metabolic products. These transformations increase the polarity of the parent compound, a key consideration for analytical method selection.
Strategic Platform Selection: GC-MS vs. LC-MS for Metabolite Analysis
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point in designing a robust analytical workflow for o-tolyl acetate metabolites.[3] The selection hinges on the volatility, thermal stability, and polarity of the target analytes.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4][5] It excels in providing reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[6]
-
Principle of Operation: In GC-MS, volatile analytes are separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase of the column.[7][8] Following separation, compounds are typically ionized using Electron Ionization (EI), a high-energy technique that generates characteristic and reproducible fragment ions.[6]
-
Strengths for o-Tolyl Acetate Analysis:
-
Excellent for Parent Compound: The parent compound, o-tolyl acetate, is sufficiently volatile for GC-MS analysis.
-
Rich Fragmentation Data: EI provides detailed fragmentation patterns that can be compared against extensive spectral libraries like NIST for confident identification.[6]
-
-
Limitations for Metabolite Analysis:
-
Derivatization Often Required: Many expected metabolites, such as hydroxylated and carboxylated forms, are less volatile and more polar than the parent compound.[7] To make them amenable to GC analysis, a chemical derivatization step is often necessary to increase their volatility.[7] This adds complexity and potential for variability in the sample preparation process.[3]
-
Thermal Degradation Risk: Some metabolites may be thermally labile and could degrade in the high temperatures of the GC inlet and column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Polar and Non-Volatile Metabolites
LC-MS is the preferred platform for analyzing a wide range of compounds, particularly those that are polar, non-volatile, or thermally unstable.[3][4] This makes it exceptionally well-suited for the analysis of many drug metabolites.
-
Principle of Operation: LC separates compounds in a liquid mobile phase based on their affinity for the stationary phase, often utilizing techniques like reverse-phase chromatography for polar analytes.[7] The separated compounds are then ionized, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and often preserve the molecular ion.[9][10]
-
Strengths for o-Tolyl Acetate Metabolite Analysis:
-
Broad Metabolite Coverage: LC-MS can directly analyze a wide range of anticipated polar metabolites without the need for derivatization.[7]
-
High Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), offers excellent sensitivity, which is crucial for detecting low-abundance metabolites in complex biological matrices.[4][9]
-
Structural Information from MS/MS: While soft ionization preserves the molecular ion, tandem MS (MS/MS) can be used to induce fragmentation, providing valuable structural information for metabolite identification.[9]
-
-
Considerations:
-
Matrix Effects: ESI can be susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantitation. Careful sample preparation and the use of internal standards are critical to mitigate these effects.
-
Less Standardized Fragmentation: Fragmentation patterns from techniques like ESI are generally less standardized than those from EI, making library-based identification more challenging. However, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in formula determination.[11]
-
Comparative Summary
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile & Semi-Volatile, Thermally Stable Compounds[3][4] | Polar, Non-Volatile, Thermally Labile Compounds[3][4] |
| Sample Preparation | Often requires derivatization for polar metabolites.[7] | Minimal preparation, but requires matrix effect consideration.[3] |
| Ionization Technique | Primarily Electron Ionization (EI) - Hard Ionization.[6][8] | Electrospray Ionization (ESI), APCI - Soft Ionization.[9][10] |
| Fragmentation | Extensive, reproducible fragmentation patterns.[6] | Minimal fragmentation, MS/MS for structural information.[9] |
| Identification | Excellent library matching capabilities (e.g., NIST).[6] | Relies on accurate mass, retention time, and MS/MS spectra.[9] |
| Sensitivity | High for volatile compounds.[4] | Generally higher, especially for targeted analysis.[4] |
Recommendation: For a comprehensive analysis of o-tolyl acetate and its metabolites, a dual-platform approach is ideal. However, if a single platform must be chosen, LC-MS/MS is the superior choice due to its ability to directly analyze the expected polar metabolites without derivatization.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the analysis of o-tolyl acetate metabolites using both GC-MS and LC-MS/MS.
Sample Preparation: A Critical First Step
Effective sample preparation is paramount to minimize matrix effects and ensure accurate and reproducible results.[12] For biological samples such as urine or plasma, protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.
Protocol: Protein Precipitation and SPE
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or the derivatization agent for GC-MS.
GC-MS Workflow for o-Tolyl Acetate and Less Polar Metabolites
This workflow is suitable for the parent compound and potentially some less polar, more volatile metabolites.
Caption: GC-MS workflow for o-tolyl acetate metabolite analysis.
GC-MS Protocol:
-
Derivatization (if necessary): To the reconstituted extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230°C.[14]
-
LC-MS/MS Workflow for Comprehensive Metabolite Profiling
This is the recommended primary workflow for a comprehensive analysis of polar metabolites.
Caption: LC-MS/MS workflow for o-tolyl acetate metabolite analysis.
LC-MS/MS Protocol:
-
Liquid Chromatography Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Full scan from m/z 100-800, followed by data-dependent MS/MS on the top 3-5 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.
-
Data Interpretation and Metabolite Identification
Fragmentation Patterns of o-Tolyl Acetate and its Potential Metabolites
Understanding the fragmentation patterns is key to structural elucidation.
-
o-Tolyl Acetate (Parent Compound): In EI, a characteristic loss of the acetyl group (CH3CO, 43 Da) is expected, leading to a prominent ion at m/z 107. The molecular ion peak at m/z 150 should also be observable.
-
Hydroxylated Metabolites: These will show an increase in molecular weight by 16 Da. The fragmentation will likely follow similar pathways, with losses of the acetyl group and water.
-
Carboxylated Metabolites: These will have a molecular weight increase of 30 Da (addition of COOH and loss of H). Fragmentation may involve the loss of the carboxyl group (COOH, 45 Da).[15][16]
Putative Metabolic Pathway
The metabolism of o-tolyl acetate is hypothesized to proceed through two primary routes: hydrolysis of the ester bond and oxidation of the methyl group.
Caption: Putative metabolic pathway of o-tolyl acetate.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios for key analytes in both positive and negative ionization modes.
| Compound | Formula | Molecular Weight | [M+H]+ | [M-H]- |
| o-Tolyl Acetate | C9H10O2 | 150.18 | 151.07 | 149.06 |
| o-Cresol | C7H8O | 108.14 | 109.06 | 107.05 |
| Hydroxylated o-Tolyl Acetate | C9H10O3 | 166.18 | 167.07 | 165.05 |
| Carboxylated o-Tolyl Acetate | C9H10O4 | 182.18 | 183.07 | 181.06 |
Conclusion: A Roadmap for Robust Analysis
The successful mass spectrometric analysis of o-tolyl acetate metabolites requires a thoughtful and informed approach to analytical platform selection and method development. While GC-MS is a powerful tool for the analysis of the parent compound, LC-MS/MS offers a more comprehensive and direct approach for the characterization of the more polar, and often more biologically relevant, metabolites. By leveraging the detailed protocols and comparative insights provided in this guide, researchers can confidently design and execute experiments that will yield high-quality, reproducible data, ultimately contributing to a deeper understanding of the metabolic fate and potential toxicity of o-tolyl acetate.
References
- Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- Creative Proteomics. Principles and Differences between GC-MS and LC-MS.
- ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS: Core Differences Explained.
- Thermo Fisher Scientific. GC-MS Metabolomics Analysis.
- MetwareBio. LC-MS VS GC-MS: What's the Difference.
- MDPI. (2024, July 19). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- AZoM. (2021, October 12). Characterizing Essential Oils with GC-MS.
- Giusti, G. G., & Galanti, B. (1984). Colorimetric method for the determination of serum adenosine deaminase. Enzyme, 32(4), 213-217.
- UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
- PureSynth. O-Tolyl Acetate 98.0%(GC).
- Agilent. High-resolution mass spec for metabolomic analysis.
- PubMed. (1979). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application.
- PubMed Central (PMC). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
- SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
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A Comparative Guide to the Crystallographic Landscapes of o-Tolyl Acetate Derivatives
For researchers and professionals in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. The arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the crystallographic data of a series of substituted o-tolyl acetate derivatives, offering insights into their structural nuances and the influence of molecular modifications on their solid-state architecture.
The focus of this guide is a set of N-aryl benzamides derived from a core structure featuring an o-tolyl acetate moiety. By examining the subtle yet significant differences in their crystal packing and molecular conformations, we can elucidate key structure-property relationships. This understanding is critical for rational drug design and the engineering of crystalline materials with desired characteristics.
Experimental Foundation: The Science of Single-Crystal X-ray Diffraction
The crystallographic data presented herein is obtained through single-crystal X-ray diffraction (SC-XRD), the gold standard for determining the precise arrangement of atoms in a crystalline solid.[1][2] The process, in essence, involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
A generalized workflow for single-crystal X-ray diffraction is depicted below:
Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction analysis.
The choice of crystallization technique, typically slow evaporation from a suitable solvent, is crucial for obtaining crystals of sufficient size and quality.[3] Once a suitable crystal is mounted on the diffractometer, data is collected, processed, and corrected for various experimental factors. The structure is then "solved" using direct methods or Patterson methods and "refined" to achieve the best possible fit between the calculated and observed diffraction data.
Comparative Crystallographic Analysis
This guide compares the crystal structures of three closely related o-tolyl acetate derivatives:
-
Derivative 1: 3-Acetoxy-2-methyl-N-phenylbenzamide
-
Derivative 2: 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide
-
Derivative 3: 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate
The molecular structures of these derivatives are illustrated below:
Figure 2: Molecular structures of the compared o-tolyl acetate derivatives.
A summary of the key crystallographic parameters for these derivatives is presented in the following table.
| Parameter | Derivative 1: 3-Acetoxy-2-methyl-N-phenylbenzamide[4] | Derivative 2: 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide[4] | Derivative 3: 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate[5] |
| Chemical Formula | C₁₆H₁₅NO₃ | C₁₇H₁₇NO₃ | C₁₇H₁₇NO₃ |
| Molecular Weight | 269.29 g/mol | 283.32 g/mol | 283.32 g/mol |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pbca | P-1 | P2₁/c |
| a (Å) | 7.9713(3) | 7.5579(8) | 11.936(3) |
| b (Å) | 9.5059(3) | 8.8601(8) | 10.983(3) |
| c (Å) | 37.1762(2) | 23.363(3) | 23.303(6) |
| α (°) | 90 | 97.011(9) | 90 |
| β (°) | 90 | 96.932(9) | 103.18(3) |
| γ (°) | 90 | 90.051(8) | 90 |
| Volume (ų) | 2818.1(2) | 1537.4(3) | 2975.2(13) |
| Z | 8 | 4 | 8 |
| Molecules/Asymm. Unit | 1 | 2 | 2 |
Discussion: Structure, Conformation, and Intermolecular Interactions
The comparative data reveals fascinating insights into how subtle changes in the molecular structure influence the crystal packing.
Influence of the N-Aryl Substituent: The primary difference between the three derivatives is the substituent on the N-aryl ring: a hydrogen (phenyl), a methyl group at the para-position (4-methylphenyl), and a methyl group at the ortho-position (2-methylphenyl). This seemingly minor modification leads to crystallization in three different crystal systems: orthorhombic for Derivative 1, triclinic for Derivative 2, and monoclinic for Derivative 3.[4][5] This highlights the profound impact of substituent position on the overall symmetry of the crystal lattice.
Conformational Polymorphism in the Asymmetric Unit: A noteworthy feature of both Derivative 2 and Derivative 3 is the presence of two independent molecules in the asymmetric unit.[4][5] These molecules exhibit different conformations. For instance, in Derivative 3, the acetoxy and the terminal 2-methylphenyl groups are on opposite sides of the central benzene ring in one molecule, while they are on the same side in the other.[5] This phenomenon, known as conformational polymorphism, demonstrates the molecule's flexibility and the fine energetic balance between different spatial arrangements.
Intermolecular Interactions and Supramolecular Architecture: The stability of these crystal structures is governed by a network of non-covalent interactions. In all three derivatives, strong N—H⋯O hydrogen bonds play a crucial role in linking the molecules into chains or more complex assemblies.[4][5] Additionally, weaker C—H⋯π interactions contribute to the overall stability of the crystal packing.[4] The specific nature and geometry of these interactions are dictated by the steric and electronic properties of the substituents on the N-aryl ring.
Conclusion and Future Directions
This comparative guide underscores the sensitivity of crystal packing to minor molecular modifications in a series of o-tolyl acetate derivatives. The observed variations in crystal systems, the presence of conformational polymorphs, and the intricate network of intermolecular interactions provide a valuable dataset for understanding the principles of crystal engineering.
For drug development professionals, this information is critical for identifying and selecting solid forms with optimal physicochemical properties. For materials scientists, these insights can guide the design of new crystalline materials with tailored functionalities. Future work could involve computational modeling to quantify the energetic differences between the observed conformations and to predict the crystal structures of other related derivatives, further enhancing our ability to design and control the solid-state properties of these versatile compounds.
References
-
Cakmak, S., et al. (2018). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide. Journal of Molecular Structure, 1171, 836-845. [Link]
-
Yaman, M., et al. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 423-427. [Link]
-
Saeed, S., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1334. [Link]
-
Demir, S., et al. (2017). Crystal Structure of 3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide. Analytical Sciences, 33(2), 245-246. [Link]
-
Qadir, A. M., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(20), 17359-17371. [Link]
-
Saranya, M., et al. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o502-o503. [Link]
-
Trivedi, M. K., et al. (2009). 2-Methyl-N-o-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o19. [Link]
-
Rodrigues, F. A., et al. (2011). 3-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2894. [Link]
-
Gowda, B. T., et al. (2012). 3-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. [Link]
-
Oztaslar, A., & Arslan, H. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3), 468-482. [Link]
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]
-
Stenutz, R. (n.d.). N-(3-methylphenyl)benzamide. Stenutz. Retrieved from [Link]
-
PubChem. (n.d.). 2-acetoxy-3-phenylbenzamide. PubChem. Retrieved from [Link]
-
Li, Y., et al. (2024). The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide, C16H16ClNO. Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 405-407. [Link]
-
Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal Procedures for o-Tolyl Acetate
Core Directive: Immediate Operational Stance
Do not dispose of o-Tolyl acetate via sanitary sewer or trash.
While o-Tolyl acetate (CAS: 533-18-6) is often classified merely as "Combustible" (Flash Point: 84°C) rather than "Flammable" by DOT standards, it presents a latent toxicity hazard through hydrolysis. This guide outlines the specific disposal workflows required to maintain regulatory compliance (RCRA) and chemical hygiene.
Key Physicochemical Data for Disposal Logistics
The following parameters dictate the waste stream classification:
| Parameter | Value | Operational Implication |
| Flash Point | 84°C (183°F) | Classified as Combustible .[1][2] Does not meet RCRA D001 (Ignitable) definition (<60°C) unless mixed with lower FP solvents. |
| Water Solubility | Insoluble | High Clog Risk. Will form a biphasic layer in traps if poured down drains. |
| Specific Gravity | 1.05 | Heavier than water. Will sink in aqueous traps, accumulating at the bottom. |
| Hydrolysis Product | o-Cresol | CRITICAL: Decomposes into a toxic, corrosive phenol derivative. |
Scientific Integrity: The Hidden Hydrolysis Risk
As researchers, we often focus on the parent compound. However, disposal protocols for esters must account for their degradation products.
The Mechanistic Hazard: o-Tolyl acetate is an ester. In the presence of moisture (ubiquitous in waste drums) and varying pH (from other waste constituents), it undergoes hydrolysis. The primary danger is not the acetate itself, but its conversion into o-Cresol (2-Methylphenol) and Acetic Acid.
-
Why this matters: o-Cresol is significantly more hazardous than o-Tolyl acetate. It is corrosive to skin and listed as a hazardous constituent.[3][4] If you dispose of o-Tolyl acetate in a non-compatible container or mix it with strong acids/bases, you are effectively generating a more toxic waste stream inside the drum.
Visualization: Hydrolysis Pathway & Risk Evolution
Figure 1: The degradation pathway of o-Tolyl acetate. Note the formation of o-Cresol, which escalates the hazard profile of the waste container.
Waste Classification & Regulatory Status (RCRA)
Proper classification prevents regulatory fines. Use this decision logic to code your waste tag.
-
Pure Substance: If disposing of unused o-Tolyl acetate, it is generally Non-RCRA Regulated (unless your specific state regulations are stricter, e.g., California or Massachusetts). It is not a P-listed or U-listed waste.[5]
-
Mixtures (The Common Scenario):
-
Scenario A (HPLC Waste): Mixed with Acetonitrile/Methanol.
-
Code:D001 (Ignitable) + F003 (Spent Solvents).
-
-
Scenario B (Hydrolyzed/Old): If significant hydrolysis has occurred.
-
Code: Potential D024 (m-Cresol is D024, o-Cresol is often regulated similarly under toxicity characteristics if concentrations are high).
-
-
Step-by-Step Disposal Protocol
Phase 1: Segregation and Container Selection
Objective: Prevent cross-reaction and hydrolysis.
-
Select Container: Use Amber Glass or High-Density Polyethylene (HDPE) .
-
Avoid: Low-density plastics or metal cans that may corrode if acetic acid forms.
-
-
Segregate: Keep separate from:
-
Strong Oxidizers (Nitric acid, Peroxides) – Fire risk.
-
Strong Bases (Sodium Hydroxide) – Rapid hydrolysis risk.
-
Phase 2: Waste Tagging (Labeling)
Your waste tag must be explicit to protect the disposal facility personnel.
-
Chemical Name: Write out "o-Tolyl Acetate" (Do not use abbreviations like "OTA").
-
Hazards: Check "Combustible" and "Irritant."
-
Addendum: Add a note: "Contains Organic Ester - Potential for Phenolic Hydrolysis."
Phase 3: Spill Cleanup (Immediate Action)
If a spill occurs (< 1 Liter):
-
Isolate: Remove ignition sources (Hot plates, Bunsen burners).
-
PPE: Nitrile gloves are sufficient for splash protection; however, if the smell of bitter almonds/tar (cresol) is present, use a half-mask respirator with organic vapor cartridges.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[6]
-
Do NOT use: Sawdust (Combustible hazard).
-
-
Clean: Wash the area with a detergent solution, not bleach (potential reaction with phenolics).
Phase 4: Final Disposal Workflow
Figure 2: Logical workflow for determining the correct waste stream for o-Tolyl acetate.
References & Authority
-
TCI Chemicals. (2024).[7] Safety Data Sheet: o-Tolyl Acetate. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: o-Tolyl Acetate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10837, o-Tolyl acetate. Retrieved from
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Navigating the Safe Handling of o-Tolyl Acetate: A Guide to Personal Protective Equipment
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I have witnessed firsthand the critical importance of robust safety protocols in the laboratory. The proper selection and use of Personal Protective Equipment (PPE) is not merely a regulatory hurdle; it is the fundamental barrier between the researcher and potential harm. This guide provides an in-depth, experience-driven framework for the safe handling of o-Tolyl acetate, moving beyond a simple checklist to instill a deep understanding of why each protective measure is essential. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the integrity of your research and, most importantly, your personal well-being.
Understanding the Hazard: Why o-Tolyl Acetate Demands Respect
o-Tolyl acetate (CAS 533-18-6) is a combustible liquid with a powerful, fruity, medicinal odor.[1] While some safety data sheets (SDS) may classify it as not a hazardous substance under certain regulations[2], it is crucial to recognize that it can cause skin and eye irritation upon contact.[3] Inhalation of vapors may lead to respiratory tract irritation, and symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[2] The combustible nature of the liquid also presents a fire hazard, particularly when handled near ignition sources.[4] Therefore, a comprehensive PPE strategy is non-negotiable.
Core Principles of Protection: A Multi-Layered Defense
Effective protection against o-Tolyl acetate relies on a multi-layered approach, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The following sections detail the specific PPE required and the rationale behind each selection.
Dermal Protection: Selecting the Right Gloves
Direct skin contact is a primary route of exposure to o-Tolyl acetate. The selection of appropriate gloves is paramount and extends beyond simply wearing any available pair. The key is to choose a material that offers high resistance to this specific chemical.
Glove Material Selection:
Generic chemical resistance charts often provide ratings for broad categories of chemicals. For esters like o-Tolyl acetate, materials such as Butyl Rubber and Viton® are generally recommended for their excellent resistance.[5][6][7] Nitrile and natural rubber (latex) gloves, while common in laboratories, offer significantly less protection against this class of chemicals and are not recommended for prolonged or direct contact.[8][9]
| Glove Material | Chemical Resistance to Acetates | Key Considerations |
| Butyl Rubber | Excellent | Offers high permeation resistance to a wide range of chemicals, including esters.[5][10] |
| Viton® | Excellent | A fluoroelastomer with exceptional resistance to hydrocarbons and many other chemicals, but may be less flexible.[6][7] |
| Nitrile | Fair to Poor | Not generally recommended for prolonged use with acetates.[8] |
| Natural Rubber (Latex) | Poor | Not recommended for handling o-Tolyl acetate.[8][9] |
It is imperative to consult the glove manufacturer's specific chemical resistance data for o-Tolyl acetate to determine breakthrough times and degradation ratings. [11] "Breakthrough time" is the time it takes for the chemical to permeate through the glove material.[11] Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, before and during use.
Ocular Protection: A Clear Line of Sight to Safety
The eyes are particularly vulnerable to chemical splashes. Standard laboratory safety glasses provide a minimum level of protection, but for handling o-Tolyl acetate, more robust measures are warranted.
-
Chemical Splash Goggles: These should be worn at all times when handling o-Tolyl acetate. They provide a seal around the eyes, protecting from splashes from all angles.
-
Face Shield: In situations where there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: Guarding Against Invisible Hazards
o-Tolyl acetate has a distinct odor, which might seem like a reliable indicator of its presence. However, relying on odor as a warning for overexposure is a dangerous practice, as olfactory fatigue can occur. Therefore, engineering controls and, when necessary, respiratory protection are essential.
Engineering Controls First: The primary method for controlling respiratory exposure should always be to work in a well-ventilated area. A properly functioning chemical fume hood is the most effective engineering control for handling volatile and combustible liquids like o-Tolyl acetate.[12]
When Respirators are Necessary: In the absence of adequate engineering controls or during spill cleanup, respiratory protection is required. For organic vapors with poor warning properties, the National Institute for Occupational Safety and Health (NIOSH) generally recommends a supplied-air respirator .[13] However, an air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge may be used, provided a strict cartridge change schedule is implemented.[8][13][14] This schedule must be based on objective data, such as manufacturer's recommendations or experimental data, to ensure the cartridge is replaced before breakthrough occurs.
Procedural Guidance: From Donning to Disposal
A successful PPE program is not just about having the right equipment, but also about using it correctly. The following step-by-step protocols provide a framework for the safe use and disposal of PPE when handling o-Tolyl acetate.
PPE Donning and Doffing Protocol
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
